molecular formula C29H50O5 B191412 Homocastasterone CAS No. 83509-42-6

Homocastasterone

Cat. No.: B191412
CAS No.: 83509-42-6
M. Wt: 478.7 g/mol
InChI Key: WADMTJKRYLAHQV-NKOPCKDMSA-N
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Description

Homocastasterone is a key plant brassinosteroid hormone from the 28-homobrassinolide series, recognized for its significant role in plant physiology and its emerging potential in biomedical research. In plants, this compound is essential for normal growth and development and is a critical mediator of stress acclimation. Research demonstrates its vital function in enhancing tolerance to abiotic stresses such as drought and freezing. Studies on barley have shown that application of this compound can ameliorate the negative effects of water deficit by improving biomass accumulation, reducing lipid peroxidation, and enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase . Its biosynthesis in gametophytic tissues is also crucial for successful embryogenesis in plants . In the biomedical field, this compound and related brassinosteroids are investigated for their selective anticancer properties. Studies on prostate cancer cell lines indicate that natural brassinosteroids can inhibit cell viability, induce cell cycle arrest in the G0/G1 phase, and promote apoptosis in cancer cells while showing no cytotoxic effects on normal human fibroblasts . Furthermore, brassinosteroids like castasterone have demonstrated cytotoxicity against human cancer cells, including small-cell lung cancer, and can reverse multi-drug resistance, suggesting a promising role in novel therapeutic strategies . This product is presented for research purposes to further explore these mechanisms. It is supplied with detailed analytical documentation to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMTJKRYLAHQV-NKOPCKDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003492
Record name 2,3,22,23-Tetrahydroxystigmastan-6-one
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Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83509-42-6
Record name Homocastasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocastasterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,22,23-Tetrahydroxystigmastan-6-one
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Foundational & Exploratory

Technical Guide: Discovery and Isolation of Homocastasterone (28-HCS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Homocastasterone from Plant Sources Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (28-homocastasterone or 24-ethylcastasterone) is a C29-brassinosteroid (BR) derived from the


-sitosterol biosynthetic pathway.[1] Unlike the more ubiquitous castasterone (C28), which originates from campesterol, 28-homocastasterone (28-HCS) carries an ethyl group at the C-24 position. While often overshadowed by the highly active brassinolide, 28-HCS represents a critical biosynthetic junction and possesses distinct biological activities, particularly in stress response modulation (e.g., drought tolerance in Hordeum vulgare) and cell elongation.

This guide provides a rigorous technical framework for the isolation, purification, and structural validation of 28-HCS. It moves beyond generic protocols to address the specific challenge of separating C28 and C29 homologs, utilizing advanced chromatographic techniques and definitive spectral identification.

Biosynthetic Context & Chemical Identity

To isolate 28-HCS, one must understand its biosynthetic origin. Brassinosteroid biosynthesis is bifurcated based on the sterol precursor. The "Campesterol route" yields C28-BRs (Castasterone, Brassinolide), while the "


-Sitosterol route" yields C29-BRs (28-Homocastasterone, 28-Homobrassinolide).
The -Sitosterol Pathway

The synthesis of 28-HCS parallels the late C-6 oxidation pathway of castasterone but utilizes


-sitosterol as the starting substrate. The presence of the C-24 ethyl group is maintained throughout the pathway, creating a mass shift of +14 Da relative to the castasterone series.

Biosynthesis cluster_late Late C-6 Oxidation Pathway Sitosterol Beta-Sitosterol (C29 Precursor) Sitostanol Sitostanol Sitosterol->Sitostanol 5alpha-Reductase (DET2) Isofucosterol Isofucosterol Sitosterol->Isofucosterol Reduction Isofuco Isofucosterol DeoxoHomoTE 6-deoxo-28-homoteasterone Sitostanol->DeoxoHomoTE C-22 Hydroxylation (CYP90B1) DeoxoHomoTY 6-deoxo-28-homotyphasterol DeoxoHomoTE->DeoxoHomoTY DeoxoHomoCS 6-deoxo-28-homocastasterone DeoxoHomoTY->DeoxoHomoCS HomoCS 28-Homocastasterone (Target C29-BR) DeoxoHomoCS->HomoCS C-6 Oxidation (CYP85A1/A2) HomoBL 28-Homobrassinolide HomoCS->HomoBL Baeyer-Villiger Oxidation

Figure 1: Biosynthetic pathway of 28-Homocastasterone from


-sitosterol via the Late C-6 Oxidation route.[2][3][4][5]

Source Selection and Extraction Strategy

The concentration of BRs in plant tissue is extremely low (ng/g fresh weight). Selecting the correct tissue and species is critical for successful isolation.

Target Plant Sources
Plant SpeciesTissue TypeRelevanceReference
Malus prunifoliaShoots (In vitro)Confirmed presence of 28-HCS; used in rootstock studies.[6][1]
Hordeum vulgareSeedlingsResponsive to 28-HCS; endogenous accumulation under stress.[7][2]
Catharanthus roseusCrown gall cellsHigh metabolic activity; often used for BR pathway elucidation.[3]
Brassica napusPollenHistorical source of BRs; high concentration of mixed BRs.[4]
Extraction Protocol Design

Causality: BRs are moderately polar steroids. We use methanol (MeOH) to penetrate cell walls and solubilize the steroid backbone, followed by a chloroform (


) partition to remove highly polar impurities (sugars, glycosides) and highly non-polar lipids (waxes).
Step-by-Step Isolation Workflow
  • Homogenization:

    • Flash freeze 50-100g of fresh plant tissue in liquid nitrogen.

    • Grind to a fine powder.

    • Extract with 80% MeOH (400 mL) at 4°C for 24 hours with agitation.

    • Validation: Spike a sub-sample with deuterium-labeled internal standard (

      
      -Castasterone) to calculate recovery rate later.
      
  • Solvent Partitioning:

    • Filter the methanolic extract and evaporate MeOH under reduced pressure (Rotavap) to the aqueous phase.

    • Partition aqueous residue against

      
       (1:1 v/v, x3).
      
    • Crucial Step: Discard the aqueous phase (sugars). Retain the

      
       phase (contains free BRs).
      
    • Evaporate

      
       to dryness.
      
  • Solid Phase Extraction (SPE) - The Cleanup:

    • Re-dissolve residue in minimal MeOH.

    • Column 1: Silica Gel (Normal Phase).

      • Elute with

        
         -> 
        
        
        
        :MeOH gradients.
      • 28-HCS typically elutes at 5-10% MeOH in

        
        .
        
    • Column 2: Sephadex LH-20.

      • Mobile phase: MeOH:CHCl3 (4:1).

      • Purpose: Remove chlorophyll and phenolics based on molecular size and adsorption.

  • HPLC Purification (Final Separation):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      , 4.6 x 100 mm).
      
    • Mobile Phase: Acetonitrile (ACN) : Water gradient.

      • 0-20 min: 30% -> 80% ACN.

    • Detection: UV at 204 nm (non-specific) or MS (TIC).

    • Differentiation: 28-HCS (C29) is more hydrophobic than Castasterone (C28) due to the ethyl group. It will elute after Castasterone on a C18 column.

Isolation Raw Plant Tissue (50-100g) Extract 80% MeOH Extraction Raw->Extract Partition CHCl3 / H2O Partitioning Extract->Partition OrgPhase Organic Phase (Retain) Partition->OrgPhase Lipophilic Fraction Silica Silica Gel SPE (5-10% MeOH) OrgPhase->Silica Sephadex Sephadex LH-20 (Chlorophyll Removal) Silica->Sephadex HPLC RP-HPLC (C18) Separation of Homologs Sephadex->HPLC HCS Purified 28-Homocastasterone HPLC->HCS Rt > Castasterone

Figure 2: Isolation workflow emphasizing the partitioning and chromatographic steps required to purify 28-HCS.

Structural Elucidation & Validation

Trustworthiness in this protocol relies on definitive structural confirmation. Since 28-HCS and Castasterone (CS) differ only by a methylene unit (


), low-resolution techniques are insufficient.
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI (Positive Mode).

  • Molecular Ion:

    • Castasterone (C28):

      
      
      
    • 28-Homocastasterone (C29):

      
      
      
  • Fragmentation Pattern:

    • Common fragments for 6-oxo BRs include water losses (

      
      ).
      
    • Diagnostic: The side-chain cleavage will show a mass shift of +14 Da for 28-HCS compared to CS fragments derived from the side chain.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the C-24 stereochemistry and alkyl substitution.

PositionCastasterone (C28) Shift (

)
28-Homocastasterone (C29) Shift (

)
Diagnostic Feature
H-24 Multiplet (Methine)Multiplet (Methine)Coupled to ethyl group protons in HCS.
C-24 Alkyl

doublet (~0.91 ppm)
Ethyl Group:

multiplet +

triplet
The presence of a triplet methyl (C-29) is the definitive proof of the "homo" (ethyl) structure.
H-6 No proton (Ketone)No proton (Ketone)Confirms 6-oxo status (vs. 6-deoxo precursors).

Self-Validating Check: If the


-NMR spectrum shows a methyl doublet at C-24, you have isolated Castasterone, not this compound. You must re-evaluate the HPLC fractions eluting slightly later.

References

  • Schaefer, S., et al. (2002).[6] Fluoro-substituted brassinosteroids: synthesis and biological activity. ResearchGate. Link

  • Sadura, I., et al. (2024). Effects of Lactone- and Ketone-Brassinosteroids of the 28-Homobrassinolide Series on Barley Plants under Water Deficit. MDPI. Link

  • Fujioka, S., & Yokota, T. (2003). Biosynthesis and metabolism of brassinosteroids. Annual Review of Plant Biology. Link

  • Grove, M. D., et al. (1979). Brassinolide, a plant growth-promoting steroid isolated from Brassica napus pollen.[8] Nature. Link

  • Tarkowská, D., et al. (2016). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Springer Protocols. Link

Sources

Technical Guide: Signal Transduction Cascade Initiated by Homocastasterone (28-HCS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homocastasterone (28-HCS) represents a critical subclass of keto-type brassinosteroids (BRs). Distinct from the lactone-type Brassinolide (BL), HCS retains a ketone group at the C-6 position and possesses an ethyl group at C-24. While often considered a biosynthetic precursor in monocots (e.g., Oryza sativa, Brachypodium), HCS exhibits significant bioactivity as an exogenous ligand in dicots.

This guide details the molecular mechanism of HCS perception and signal transduction. It provides researchers with a validated framework for utilizing HCS as a probe for receptor kinase activity and a cost-effective alternative to BL in large-scale phenotyping, grounded in the canonical BRI1-BAK1-BIN2-BZR1 pathway.

Part 1: Molecular Architecture & Ligand Specificity

To understand the HCS signaling cascade, one must first quantify its interaction with the receptor complex. HCS initiates signaling through the BRI1 (Brassinosteroid Insensitive 1) receptor, but with distinct kinetic properties compared to Brassinolide.

Structure-Activity Relationship (SAR)

The bioactivity of HCS is dictated by two structural determinants:

  • C-6 Oxidation State: HCS possesses a C-6 ketone. The conversion of this ketone to a lactone (via Baeyer–Villiger oxidation) yields 28-Homobrassinolide, significantly increasing affinity for the BRI1 island domain. Consequently, HCS generally requires higher concentrations (approx. 10-fold) to elicit the same saturation response as lactone-type BRs.

  • C-24 Alkylation: The C-24 ethyl group (characteristic of "homo" analogs) slightly alters steric fit within the BRI1 hydrophobic cleft compared to the C-24 methyl of Castasterone, though this impact is secondary to the C-6 status.

Implication for Experimental Design: When designing dose-response assays, HCS should be applied in the 10 nM – 1 µM range, whereas BL is typically active in the 1 nM – 100 nM range.

Part 2: The Signal Transduction Core

Upon binding, HCS triggers a phosphorylation-dependent relay that inverts the cellular state from "Repression" to "Activation."

Receptor Activation & Co-Receptor Recruitment
  • Resting State: In the absence of HCS, BRI1 is inhibited by BKI1 (BRI1 Kinase Inhibitor 1), which binds the kinase domain, preventing association with the co-receptor BAK1 .

  • HCS Binding: HCS binds to the extracellular leucine-rich repeat (LRR) island domain of BRI1. This induces a conformational change that creates a docking platform for BAK1 (SERK3).

  • Transphosphorylation: The formation of the BRI1-HCS-BAK1 complex facilitates transphosphorylation of their cytoplasmic kinase domains. BRI1 phosphorylates BKI1 (Tyr 211), releasing it into the cytosol, and fully activating the BRI1 kinase.

The Cytoplasmic Phosphorelay
  • Signal Propagation: Activated BRI1 phosphorylates BSK1 (BR-Signaling Kinase 1) and CDG1 .

  • ** phosphatase Activation:** Phosphorylated BSK1 recruits and activates BSU1 (BRI1-Suppressor 1), a protein phosphatase with Kelch-repeats.

Inactivation of the Negative Regulator (The "Switch")
  • The Villain (BIN2): BIN2 (Brassinosteroid Insensitive 2) is a GSK3-like kinase. In the absence of HCS, BIN2 is constitutively active, hyper-phosphorylating transcription factors to inhibit them.

  • The Inactivation: Activated BSU1 dephosphorylates BIN2 at Tyr 200, promoting its degradation and inhibiting its kinase activity.[1]

Nuclear Accumulation of Transcription Factors[1][2][3]
  • Target: BZR1 (Brassinazole-Resistant 1) and BES1 (BRI1-EMS-Suppressor 1).[2]

  • Mechanism: With BIN2 inactivated by the HCS signal, the phosphatase PP2A becomes dominant. PP2A dephosphorylates BZR1 and BES1.[2][3]

  • Result: Dephosphorylated BZR1/BES1 accumulates in the nucleus, binds to E-box (CANNTG) and BRRE sequences, and modulates the expression of >1,000 genes (e.g., activating CPD, DWF4 for feedback regulation, and cell wall expansion genes).

Part 3: Visualization of the HCS Pathway

The following diagram illustrates the logical flow from HCS perception to Gene Expression, highlighting the "Inhibition of an Inhibitor" logic central to this pathway.

HCS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HCS This compound (Ligand) BRI1 BRI1 (Receptor Kinase) HCS->BRI1 Binds BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Heterodimerization BSK1 BSK1 (Kinase) BRI1->BSK1 Phosphorylation BKI1 BKI1 (Inhibitor) BKI1->BRI1 Dissociation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (GSK3-like Kinase) BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_Phos BZR1-P (Cytosolic/Degraded) BIN2->BZR1_Phos Phosphorylation (In Absence of HCS) PP2A PP2A (Phosphatase) BZR1_Active BZR1 (Nuclear/Active) PP2A->BZR1_Active Dephosphorylation BZR1_Phos->BZR1_Active HCS Signal Blocks BIN2 GeneExp Cell Elongation & Division Genes BZR1_Active->GeneExp Transcription

Figure 1: The HCS-initiated signal transduction cascade. Note the central role of BIN2 inactivation in releasing BZR1.

Part 4: Experimental Validation Framework

To validate HCS activity, researchers should not rely solely on phenotypic observation. The following protocols provide a self-validating system using molecular markers.

Protocol A: The BZR1 Mobility Shift Assay (Molecular Gold Standard)

This assay detects the phosphorylation status of BZR1. In the absence of HCS, BZR1 is phosphorylated (slow migration). HCS treatment should induce a shift to the dephosphorylated form (fast migration).

Materials:

  • Arabidopsis seedlings (WT or BZR1-YFP lines).[3]

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% Glycerol, 1% Triton X-100, Protease Inhibitor Cocktail, Phosphatase Inhibitors (Critical: NaF, Na3VO4).

  • This compound stock (10 mM in DMSO).

Workflow:

  • Growth: Grow seedlings for 5-7 days in liquid MS medium (1/2 strength).

  • Treatment: Treat with 1 µM HCS for 60 minutes. Include a Mock (DMSO) and a Positive Control (100 nM Brassinolide).

  • Extraction: Rapidly harvest and grind in liquid nitrogen. Add Extraction Buffer.

  • SDS-PAGE: Run samples on a 10% or 12% SDS-PAGE gel. Note: Run the gel slowly (80V) for a longer duration to maximize separation between phospho-isoforms.

  • Immunoblot: Transfer to PVDF. Probe with anti-BZR1 or anti-GFP (if using transgenic lines).[3]

  • Validation:

    • Mock: Dominant upper band (Phosphorylated).

    • HCS: Appearance/intensification of the lower band (Dephosphorylated).

Protocol B: The "Dark-Hypocotyl" Bioassay (Phenotypic Validation)

BR-deficient mutants (e.g., det2 or cpd) exhibit short hypocotyls in the dark. HCS application should rescue this phenotype.

Step-by-Step:

  • Sterilize det2 mutant seeds.

  • Plate on 1/2 MS agar containing increasing concentrations of HCS (0, 10 nM, 100 nM, 1 µM).

  • Stratify at 4°C for 2 days.

  • Expose to light for 4 hours (to synchronize germination), then wrap plates in double-layer aluminum foil.

  • Incubate vertically at 22°C for 5 days in total darkness .

  • Measurement: Photograph and measure hypocotyl length using ImageJ.

  • Success Criteria: Dose-dependent restoration of hypocotyl length approaching WT levels.

Part 5: Data Interpretation & Comparative Analysis

When utilizing HCS, it is vital to benchmark its activity against other BR analogs.

Table 1: Comparative Efficacy of Brassinosteroid Analogs

FeatureBrassinolide (BL)Castasterone (CS)This compound (HCS)
C-6 Structure Lactone (7-oxalactone)KetoneKetone
C-24 Group MethylMethylEthyl
BRI1 Affinity High (

nM)
ModerateModerate-Low
Stability HighModerate (Metabolically labile)Moderate
Typical Working Conc. 10 - 100 nM100 - 500 nM500 nM - 1 µM
Primary Use Gold Standard ControlEndogenous QuantificationCost-effective Screening / Precursor
Visualizing the Experimental Workflow

Experimental_Workflow Seedlings Arabidopsis Seedlings (7-day old) Treatment HCS Treatment (1 µM, 1 hr) Seedlings->Treatment Incubate Extraction Protein Extraction (+ Phosphatase Inhibitors) Treatment->Extraction Flash Freeze Western Western Blot (Anti-BZR1) Extraction->Western SDS-PAGE Analysis Band Shift Analysis (P-BZR1 vs BZR1) Western->Analysis Quantify

Figure 2: Operational workflow for the BZR1 mobility shift assay.

References

  • Clouse, S. D., & Sasse, J. M. (1998). Brassinosteroids: Essential regulators of plant growth and development. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Wang, Z. Y., et al. (2002). Nuclear accumulation of the Arabidopsis transcription factor BES1 is controlled by brassinosteroid signaling. Science. Link

  • He, J. X., et al. (2002). BZR1 is a transcriptional repressor with a role in brassinosteroid homeostasis and growth responses. Science. Link

  • Kim, T. W., & Wang, Z. Y. (2010). Brassinosteroid signal transduction from receptor kinases to transcription factors. Annual Review of Plant Biology. Link

  • Bajguz, A., et al. (2020). Brassinosteroids: Structure-activity relationships, molecular mode of action, and their application in agriculture. Cells. Link

Sources

Natural Occurrence and Distribution of Homocastasterone in Angiosperms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homocastasterone (28-homocastasterone or HCS) represents a critical, albeit often overlooked, subclass of the brassinosteroid (BR) family known as C29-brassinosteroids . While the C28-BRs (Brassinolide and Castasterone) typically dominate the literature due to their high biological activity in model organisms like Arabidopsis thaliana, HCS is ubiquitous in many angiosperm families, particularly within the Monocotyledons (e.g., Oryza sativa) and specific Eudicot lineages (e.g., Vitis vinifera, Brassica).

This guide synthesizes the current understanding of HCS occurrence, its unique biosynthetic pathway originating from sitosterol, and the rigorous analytical protocols required for its quantification. Unlike its C28 counterparts, HCS often serves a dual role: as a bioactive signaling molecule in its own right and as a "storage" precursor that can be converted to more potent C28-BRs via C-28 demethylation.

Molecular Architecture and Biosynthetic Origins

Structural Distinctness

Brassinosteroids are classified by the number of carbons in their steroid skeleton.

  • C28-BRs (e.g., Castasterone): Derived from Campesterol (24-methyl).

  • C29-BRs (e.g., this compound): Derived from Sitosterol (24-ethyl).

HCS is formally designated as (22R, 23R, 24S)-2α,3α,22,23-tetrahydroxy-24-ethyl-5α-cholestan-6-one . The presence of the ethyl group at C-24 is the defining feature that segregates its biosynthetic route from the canonical brassinolide pathway.

The Sitosterol Pathway

While the Campesterol pathway is the primary route for high-activity BRs in Arabidopsis, the Sitosterol pathway is essential in species where C29 sterols are dominant.

The biosynthesis proceeds through a series of oxidations and reductions parallel to the C28 pathway. A critical divergence observed in rice (Oryza sativa) is the C-28 demethylation step, where HCS is converted into Castasterone to enhance biological activity.[1]

Figure 1: The C29-Brassinosteroid Biosynthetic Pathway

G Sitosterol Sitosterol (C29 Sterol) Sitostanol Sitostanol Sitosterol->Sitostanol Reduction HomoTE 28-Homoteasterone Sitostanol->HomoTE Oxidation (Multiple Steps) HomoTY 28-Homotyphasterol HomoTE->HomoTY Epimerization HomoCS 28-Homocastasterone (HCS) HomoTY->HomoCS C6-Oxidation Castasterone Castasterone (C28 Active BR) HomoCS->Castasterone C-28 Demethylation (e.g., in Rice) HomoBL 28-Homobrassinolide (Putative End Product) HomoCS->HomoBL Rare/Species Specific

Caption: The Sitosterol-derived pathway for 28-Homocastasterone biosynthesis. Note the critical demethylation shunt (red arrow) observed in monocots like rice.

Phytochemical Distribution Profile[2]

The distribution of HCS is not uniform across angiosperms. It is heavily influenced by the plant's sterol profile (Sitosterol vs. Campesterol ratio).

Quantitative Occurrence in Key Species

The following table summarizes validated endogenous levels of HCS. Note the high variability between vegetative and reproductive tissues.

SpeciesFamilyTissueConcentration (approx.)Detection MethodReference
Vitis vinifera (Grapevine)VitaceaeMature Leaves~455 pmol/g DWUHPLC-MS/MS[1]
Roots~150 pmol/g DWUHPLC-MS/MS[1]
Oryza sativa (Rice)PoaceaeSeedlingsDetected (Qualitative)GC-MS/SIM[2]
Brassica campestris BrassicaceaePollen/SeedsTrace - LowGC-MS[3]
Hordeum vulgare (Barley)PoaceaeCrown TissueVariable (Stress dependent)LC-MS/MS[4]
Thea sinensis (Tea)TheaceaeLeavesDetectedGC-MS[3]
Tissue Specificity
  • Vegetative Tissues: In Vitis vinifera, HCS is the most widely distributed BR, accumulating significantly in leaves. This suggests a role in vegetative maintenance or stress buffering.

  • Reproductive Tissues: In Brassica and Phaseolus, HCS is often found in seeds and pollen, though usually at lower concentrations than Castasterone.

  • Stress Induction: In Barley, HCS levels fluctuate dynamically under drought stress, indicating it may be part of a rapidly mobilized pool of steroidal regulators.

Analytical Methodologies

Accurate quantification of HCS is challenging due to its low abundance (pg/g range) and structural similarity to Castasterone (mass difference of only 14 Da).

Extraction and Purification Protocol

The following protocol is a validated self-checking system utilizing Double-SPE (Solid Phase Extraction) to ensure removal of interfering chlorophylls and lipids.

Step 1: Lyophilization & Homogenization

  • Freeze-dry plant tissue to stop enzymatic degradation.

  • Grind to fine powder. Add internal standard (e.g., deuterated [2H6]-28-homocastasterone or [2H3]-Castasterone if specific standard is unavailable, though specific IS is preferred).

Step 2: Solvent Extraction

  • Extract with 80% Methanol (MeOH).

  • Causality: High MeOH percentage disrupts cell membranes and solubilizes polar steroids while precipitating some proteins.

Step 3: Partitioning

  • Evaporate MeOH. Resuspend in H2O.

  • Partition against Chloroform (CHCl3).

  • Checkpoint: HCS partitions into the CHCl3 phase. Discard the aqueous phase (removes sugars/polar impurities).

Step 4: Purification (Double SPE)

  • SPE 1 (Silica/C18): Remove bulk lipids.

  • SPE 2 (MAX/MCX - Mixed Mode): Critical for removing ionic interferences.

    • MAX (Mixed-mode Anion Exchange): Retains acidic compounds; HCS flows through.

    • MCX (Mixed-mode Cation Exchange):[2] Retains basic compounds; HCS flows through.

Step 5: Quantification (UHPLC-MS/MS)

  • Column: C18 Reverse Phase (1.7 µm particle size).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific parent-to-daughter ion transitions unique to the ethyl side chain of HCS.

Figure 2: Validated Extraction Workflow

Workflow Sample Lyophilized Tissue (1-5g) Extract 80% MeOH Extraction + Internal Standard Sample->Extract Partition CHCl3/H2O Partitioning Extract->Partition SPE1 SPE Clean-up (Silica/C18) Partition->SPE1 Organic Phase SPE2 SPE Polishing (MAX/MCX) SPE1->SPE2 LCMS UHPLC-MS/MS (MRM Mode) SPE2->LCMS Purified Fraction

Caption: Workflow for the isolation and quantification of this compound using Mixed-Mode SPE.

Physiological Implications

Biological Activity vs. Castasterone

In standard bioassays (e.g., Rice Lamina Inclination Assay), HCS typically exhibits lower biological activity than Castasterone (CS) or Brassinolide (BL).

  • Structure-Activity Relationship (SAR): The 24-ethyl group (HCS) is bulkier than the 24-methyl group (CS), potentially reducing affinity for the BRI1 receptor pocket.

  • Metabolic Activation: The conversion of HCS to CS via demethylation (observed in rice) suggests that HCS may act as a pro-hormone . Plants store the less active C29 form and convert it to the active C28 form when rapid growth or stress response is required.

Stress Response

Recent transcriptomic and metabolomic studies in barley indicate that HCS levels are responsive to abiotic stress (drought). The accumulation of HCS during stress, followed by its metabolism, supports the hypothesis of a "steroid buffer" system, ensuring the plant maintains growth potential without over-stimulating expansion under unfavorable conditions.

References

  • Characterization of Endogenous Levels of Brassinosteroids and Related Genes in Grapevines. Source: National Institutes of Health (PMC) / MDPI URL:[Link]

  • Biosynthetic relationship between C28-brassinosteroids and C29-brassinosteroids in rice (Oryza sativa) seedlings. Source: PubMed / Phytochemistry URL:[Link]

  • The Chemical Structures and Occurrence of Brassinosteroids in Plants. Source: ResearchGate / Bajguz et al. URL:[Link]

  • Barley Brassinosteroid Mutants Provide an Insight into Phytohormonal Homeostasis in Plant Reaction to Drought Stress. Source: ResearchGate / Gruszka et al. URL:[Link]

  • Quantification of endogenous brassinosteroids in sub-gram plant tissues by in-line matrix solid-phase dispersion-tandem solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry. Source: PubMed / Journal of Chromatography A URL:[Link][2]

Sources

Subcellular Localization of Homocastasterone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Homocastasterone (HCS) is a C-29 brassinosteroid (BR) predominant in monocotyledonous crops like Oryza sativa (rice). Unlike the well-characterized C-28 castasterone pathway in Arabidopsis, HCS biosynthesis relies on a distinct set of cytochrome P450 monooxygenases, specifically the redundancy between CYP90B2 (OsDWARF4) and CYP724B1 (OsD11) . This guide provides a technical deep-dive into the subcellular compartmentalization of this pathway, establishing the Endoplasmic Reticulum (ER) as the primary biosynthetic hub and detailing the protocols required to validate this localization.

Part 1: The Biosynthetic Landscape (C-29 Pathway)

To understand the localization, one must first map the molecular assembly line. While C-28 BRs (like castasterone) derive from campesterol, This compound is synthesized from sitosterol via the C-29 pathway.[1]

The defining feature of this pathway is the C-22 hydroxylation step. In dicots, this is dominated by CYP90B1. In rice (the model for HCS production), this step is catalyzed by two ER-resident P450s:

  • CYP90B2 (OsDWARF4): The primary C-22 hydroxylase.

  • CYP724B1 (OsD11): A distinctive enzyme that rescues C-22 hydroxylation in osdwarf4 mutants, unique to the C-29 pathway.

Pathway Visualization

The following diagram illustrates the specific flow from Sitosterol to this compound, highlighting the ER-anchored enzymatic steps.

HCS_Biosynthesis cluster_ER Endoplasmic Reticulum (ER) Membrane Sitosterol Sitosterol (C-29) Isofucosterol Isofucosterol Sitosterol->Isofucosterol Hydration Sitostanol Sitostanol Isofucosterol->Sitostanol Reductase (DET2) Cathasterone 28-Homocathasterone Sitostanol->Cathasterone C-22 Hydroxylation Teasterone 28-Homoteasterone Cathasterone->Teasterone C-23 Hydroxylation (CYP90D2) Typhasterol 28-Homotyphasterol Teasterone->Typhasterol C-3 Epimerization HCS 28-Homocastasterone (Bioactive C-29 BR) Typhasterol->HCS C-6 Oxidation (CYP85A1) CYP90B2 CYP90B2 (OsDWARF4) CYP90B2->Cathasterone CYP724B1 CYP724B1 (OsD11) CYP724B1->Cathasterone CYP90D2 CYP90D2 (OsD2) CYP85A CYP85A1

Caption: The C-29 biosynthetic pathway. CYP90B2 and CYP724B1 are the rate-limiting, ER-anchored enzymes initiating HCS production.

Part 2: The ER as the Manufacturing Hub

The subcellular localization of HCS biosynthesis is strictly governed by the structural biology of Cytochrome P450 enzymes.

Mechanism of ER Retention

Enzymes such as CYP724B1 and CYP90D2 are Class II P450s. They possess a hydrophobic N-terminal signal anchor sequence. Unlike secretory signal peptides, this sequence is not cleaved. Instead, it spans the ER membrane once, anchoring the catalytic domain in the cytoplasm (cytosolic face).

  • Causality: This orientation allows the enzyme to access hydrophobic sterol substrates embedded within the lipid bilayer while accepting electrons from the NADPH-P450 reductase (CPR), which is also ER-anchored.

The "Biosynthetic Channel" Hypothesis

While the enzymes are ER-resident, the final product (HCS) must exit the cell or reach the plasma membrane receptor (OsBRI1) to function.

  • Current Consensus: HCS is synthesized in the ER and transported to the Plasma Membrane (PM) or cell wall space.

  • Evidence: Fluorescent tagging of CYP724B1 shows reticular networks characteristic of the ER, overlapping with ER markers (e.g., HDEL peptides) and distinct from Golgi or PM markers.

Part 3: Technical Workflow (Validation Protocols)

To validate the subcellular localization of these biosynthetic enzymes, researchers must employ a dual-validation system: Imaging (In Vivo) and Biochemistry (In Vitro) .

Workflow Visualization

Experimental_Workflow cluster_Imaging In Vivo: Confocal Microscopy cluster_Biochem In Vitro: Fractionation Gene Target Gene (e.g., CYP724B1) Vector1 C-Term GFP Fusion (p35S::CYP-GFP) Gene->Vector1 Lysis Sucrose Lysis (250mM) Gene->Lysis Host Rice Protoplasts / N. benthamiana Vector1->Host Coloc Co-localization (ER-mCherry) Host->Coloc Result1 Reticular Pattern (Pearson Coeff > 0.8) Coloc->Result1 DiffCent Diff. Centrifugation (8,000g vs 100,000g) Lysis->DiffCent Western Immunoblot (Anti-GFP / Anti-BiP) DiffCent->Western Result2 Microsomal Enrichment Western->Result2

Caption: Dual-validation workflow combining confocal microscopy with microsomal fractionation to confirm ER localization.

Part 4: Protocol - Microsomal Fractionation for P450s

This protocol isolates the ER (microsomal fraction) to prove that HCS biosynthetic enzymes co-fractionate with established ER markers.

Reagents
  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 250 mM Sucrose (osmotic stabilizer), 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail.

  • Mg2+ Buffer: Extraction buffer + 50 mM MgCl2 (for Mg2+-induced ER shifting).

Step-by-Step Methodology
  • Tissue Homogenization:

    • Harvest 2g of Oryza sativa seedlings (or infiltrated N. benthamiana leaves).

    • Grind in liquid nitrogen; resuspend in 4mL Extraction Buffer.

    • Scientific Logic:[1][2][3][4][5][6] Sucrose prevents osmotic bursting of microsomes; EDTA inhibits metalloproteases.

  • Clarification (Removal of Nuclei/Mitochondria):

    • Centrifuge at 8,000 x g for 15 minutes at 4°C.

    • Collect the Supernatant (S8) . Discard the pellet (contains nuclei, chloroplasts, mitochondria).

  • Microsomal Isolation:

    • Ultracentrifuge S8 at 100,000 x g for 60 minutes at 4°C.

    • Pellet (P100): Contains the Microsomal Fraction (ER, Golgi, PM vesicles).

    • Supernatant (S100): Contains Cytosolic proteins.

  • Validation via Mg2+ Shift (The "Self-Validating" Step):

    • Resuspend P100 in Mg2+ Buffer .

    • High Mg2+ causes ribosomes to bind tighter to the Rough ER, increasing its density.

    • Run on a sucrose gradient.[7] If your protein shifts to a higher density with Mg2+, it is definitively Rough ER-associated.

  • Data Analysis (Western Blot):

    • Compare signal intensity of Target Protein (CYP724B1) in S8, S100, and P100.

    • Success Criteria: Target signal is enriched in P100 and absent in S100.

    • Control: Blot against BiP (ER Lumen marker) and H+-ATPase (PM marker) to confirm fraction purity.

Data Presentation: Expected Fractionation Results
FractionCYP724B1 (Target)BiP (ER Control)Cyt c (Mito Control)Interpretation
Total Lysate (+)(+)(+)Input control
8,000g Pellet (-)(-)(++)Removal of mitochondria/plastids
100,000g Supernatant (-)(-)(-)Cytosolic fraction (Target absent)
100,000g Pellet (+++) (+++) (-)Confirmed Microsomal Enrichment

References

  • Tanabe, S., et al. (2005). "A Novel Cytochrome P450 is Implicated in Brassinosteroid Biosynthesis via the Characterization of a Rice Dwarf Mutant, dwarf11, with Reduced Seed Length." The Plant Cell. Link

  • Sakamoto, T., et al. (2006). "Erect leaves caused by brassinosteroid deficiency increase biomass production and grain yield in rice."[8] Nature Biotechnology. Link

  • Hong, Z., et al. (2003). "Loss-of-Function of a Rice Brassinosteroid Biosynthetic Enzyme, C-6 Oxidase, Prevents the Organized Arrangement and Polar Elongation of Cells in the Leaves and Stem." The Plant Journal. Link

  • Vriet, C., et al. (2013). "Brassinosteroid Biosynthesis and Signaling." General and Comparative Endocrinology. Link

  • Zhang, C., et al. (2014). "Brassinosteroids Control Male Fertility by Regulating the Expression of Key Genes Involved in Rice Pollen Development." Plant and Cell Physiology. Link

Sources

Methodological & Application

Rice lamina inclination bioassay for Homocastasterone activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Rice Lamina Inclination Bioassay for Determining Homocastasterone Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying Brassinosteroid Potency with a Classic Phytohormone Bioassay

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in regulating a wide array of physiological processes in plants, including cell elongation, division, and responses to various stresses.[1] this compound, a potent member of the brassinosteroid family, is a direct precursor to brassinolide in the BR biosynthetic pathway and exhibits significant biological activity.[1] Accurately quantifying the activity of BRs like this compound is fundamental for structure-activity relationship studies, screening new synthetic analogs, and understanding their physiological roles.

The rice lamina inclination bioassay stands as a highly specific, sensitive, and classic method for this purpose.[2] First developed and refined by Wada and his colleagues, this assay leverages the distinct morphological response of rice seedlings to brassinosteroids, where the angle of the lamina (leaf blade) relative to the sheath increases in a dose-dependent manner.[2] This response is remarkably sensitive, capable of detecting BRs in the nanomolar to picomolar range, and is not significantly induced by other major phytohormones like auxins or gibberellins at such low concentrations, ensuring high specificity.[3][4][5]

This application note provides a detailed, field-proven protocol for conducting the rice lamina inclination bioassay to determine the biological activity of this compound. It integrates procedural steps with the underlying scientific principles to ensure robust and reproducible results.

The Biological Principle: Brassinosteroid-Induced Cell Elongation

The visible bending of the rice lamina is a macroscopic manifestation of events occurring at the cellular level within the lamina joint (the collar region connecting the leaf blade and sheath). Brassinosteroids, including this compound, trigger a signaling cascade that results in the differential growth of cells on the adaxial (upper) surface of this joint.[2] This enhanced elongation of adaxial parenchyma cells, relative to the abaxial (lower) cells, creates the mechanical force that causes the leaf blade to bend downwards.[2][6]

This process is initiated by the binding of the BR molecule to a cell surface receptor kinase, OsBRI1 (Oryza sativa BRASSINOSTEROID INSENSITIVE 1). This binding event activates a cytoplasmic signaling pathway that ultimately leads to the regulation of transcription factors, such as OsBZR1, which in turn modulate the expression of genes responsible for cell wall modification and expansion.[6][7] Key among these are genes encoding for enzymes like xyloglucan endotransglycosylase, which loosens the cell wall, permitting cell expansion and leading to the characteristic lamina inclination.[2]

BR_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Cell Interior This compound This compound (BR) OsBRI1 OsBRI1 (Receptor Kinase) This compound->OsBRI1 Binds OsGSK OsGSK (Kinase) OsBRI1->OsGSK Inhibits OsBZR1_p OsBZR1-P (Inactive) OsGSK->OsBZR1_p Phosphorylates (Inactivates) OsBZR1 OsBZR1 (Active) OsBZR1_p->OsBZR1 Dephosphorylation (Activation) Nucleus Nucleus OsBZR1->Nucleus Translocates to CWE_Genes Cell Wall Expansion Genes (e.g., XET) OsBZR1->CWE_Genes Regulates Transcription Cell_Elongation Adaxial Cell Elongation CWE_Genes->Cell_Elongation Lamina_Inclination Lamina Inclination Cell_Elongation->Lamina_Inclination

Figure 1: Simplified Brassinosteroid signaling pathway in rice leading to lamina inclination.

Materials and Reagents

Biological Material
  • Rice Seeds: Oryza sativa L. japonica cultivars known for high sensitivity to BRs are recommended. Cultivars such as 'Nihonbare', 'Arborio J-l', or 'Koshihikari' are excellent choices.[3][8]

Chemicals and Reagents
  • This compound (or other test brassinosteroid): Analytical grade.

  • Ethanol (EtOH): 95-100%, for preparing stock solutions.

  • Sodium Hypochlorite (NaOCl): Commercial bleach (e.g., 5-6% NaOCl) to be diluted to 2% for sterilization.[2]

  • Murashige and Skoog (MS) Medium: (Optional, for germination) Basal salt mixture.

  • Distilled or Deionized Water: Autoclaved for sterility.

Equipment and Consumables
  • Rice husker (optional, for removing lemma and palea).

  • 50 mL centrifuge tubes.

  • Beakers (50 mL or 100 mL).

  • Petri dishes or glass vials for incubation.

  • Forceps and scalpels.

  • Ultrasonic cleaner.[2]

  • Growth chamber or incubator set to 28-30°C.

  • Protractor or a digital camera with image analysis software (e.g., ImageJ) for angle measurement.[2]

  • Sterile filter paper.

  • Pipettes and sterile tips.

  • Laminar flow hood.

Experimental Workflow: A Step-by-Step Protocol

The entire workflow is designed to be conducted under sterile conditions to prevent microbial growth that could interfere with the assay.

Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A 1. Seed Selection & De-husking B 2. Surface Sterilization (Ethanol & Bleach) A->B C 3. Rinsing (Sterile Water) B->C D 4. Germination (Dark, 28-30°C, 4-5 days) C->D E 5. Seedling Growth (Etiolation) D->E G 7. Excise Seedling Segments (2nd leaf lamina joint) E->G F 6. Prepare Test Solutions (Serial Dilution of this compound) F->G H 8. Incubation (Dark, 28-30°C, 48-72h) G->H I 9. Measure Lamina Angle (Protractor or ImageJ) H->I J 10. Data Analysis (Dose-Response Curve, EC50) I->J

Figure 2: Experimental workflow for the rice lamina inclination bioassay.

Phase 1: Seed Preparation and Sterilization (Day 0)

Causality: This phase is critical for eliminating fungal and bacterial contaminants from the seed surface, which could otherwise proliferate in the assay medium and produce metabolites that interfere with seedling growth or the hormonal response.

  • Seed Selection: Select uniform, healthy-looking rice seeds. If necessary, manually remove the outer husks (lemma and palea).[2]

  • Ethanol Wash: Place 50-60 seeds in a 50 mL centrifuge tube. Add 30 mL of 70% ethanol and shake vigorously for 1 minute. This step removes surface debris and begins the sterilization process.[2]

  • Rinse: Immediately decant the ethanol and rinse the seeds with 30 mL of sterile distilled water.

  • Hypochlorite Treatment: Add 30 mL of 2% sodium hypochlorite solution. For enhanced sterilization, place the tube in an ultrasonic cleaner for 20 minutes. This ensures the sterilant penetrates any small crevices on the seed coat.[2]

  • Final Rinsing: In a laminar flow hood, decant the hypochlorite solution and wash the seeds thoroughly with sterile distilled water 10-15 times to remove all traces of bleach, which is toxic to the plant tissue.[2]

  • Drying: Briefly place the sterilized seeds on autoclaved filter paper to dry.

Phase 2: Seed Germination and Growth (Day 1 - Day 5)

Causality: Growing seedlings in complete darkness (etiolation) is essential. Etiolated seedlings are more sensitive to light and hormones. The absence of light prevents the lamina joint from stiffening due to lignification, making it more responsive to brassinosteroids.

  • Plating: Aseptically transfer about 20 sterilized seeds into a sterile beaker or petri dish containing either sterile, moist filter paper or a solid MS medium.

  • Incubation: Place the containers in a growth chamber or incubator in complete darkness at 28-30°C for 4-5 days. By this time, the seedlings should have a well-developed second leaf, which is ideal for the assay.

Phase 3: Assay Setup (Day 5)

Causality: The second leaf lamina joint is used as it provides the most consistent and sensitive response to BR treatment. Excising a segment ensures direct contact with the test solution.

  • Prepare Test Solutions:

    • Prepare a 1 mM stock solution of this compound in 100% ethanol.

    • Perform a serial dilution using sterile distilled water containing a very low, constant percentage of ethanol (e.g., 0.1%) to prepare the final test concentrations. A typical range for potent BRs is 10⁻⁵ µM to 1 µM.[3][4][5][9]

    • Crucially, prepare a "mock" or "vehicle control" solution containing only the same final concentration of ethanol as the test solutions. This allows you to measure the baseline angle and confirm that the solvent itself has no effect.

  • Excise Seedling Segments:

    • Under dim green light (which does not affect etiolated growth), carefully select uniform seedlings.

    • Using a sterile scalpel, excise segments from the second leaf. Each segment should contain approximately 1 cm of the leaf sheath, the lamina joint, and 1 cm of the leaf blade.

  • Incubation:

    • Float 5-8 excised segments in each petri dish or vial containing 2-3 mL of the corresponding test solution (including the control).

    • Seal the containers and incubate them under the same conditions (darkness, 28-30°C) for 48 to 72 hours.

Phase 4: Measurement and Data Analysis (Day 7-8)

Causality: The angle is the direct quantitative measure of the biological response. A dose-response curve is the standard method for visualizing and quantifying the potency of a compound.

  • Angle Measurement:

    • After incubation, remove the segments and place them on a flat surface.

    • The angle between the central axis of the leaf sheath and the leaf blade is measured. This can be done manually with a protractor or by taking digital photographs and using software like ImageJ for more precise measurement.[2]

  • Data Recording: Record the angle for each individual segment. Calculate the mean angle and standard deviation for each treatment concentration.

  • Analysis:

    • Plot the mean lamina inclination angle (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • This will generate a sigmoidal dose-response curve.

    • From this curve, determine the EC₅₀ (Half-maximal Effective Concentration) , which is the concentration of this compound that produces 50% of the maximum observed response. The EC₅₀ is the key metric for quantifying biological activity.

Data Presentation and Interpretation

Data should be summarized in a table to clearly present the effect of different this compound concentrations.

This compound Conc. (µM)Log [Concentration]Mean Lamina Angle (°)Standard Deviation (±)
0 (Vehicle Control)N/A25.43.1
0.0001-4.038.24.5
0.001-3.065.75.2
0.01-2.0110.57.8
0.1-1.0145.16.9
1.00.0148.35.5

Note: The data above is illustrative.

The resulting dose-response curve allows for a direct comparison of the potency of this compound with other known brassinosteroids or synthetic analogs. A lower EC₅₀ value indicates higher biological activity.

Trustworthiness: A Self-Validating System

This protocol incorporates several checks to ensure the trustworthiness of the results:

  • Negative Control: The vehicle control establishes the baseline and ensures the solvent does not cause inclination.

  • Positive Control: If available, running a parallel assay with a known potent brassinosteroid like Brassinolide provides a benchmark for maximum response and validates the assay's sensitivity.

  • Dose-Response Relationship: A clear, sigmoidal relationship between concentration and response confirms that the observed effect is specific to the compound and not an artifact.

  • Replication: Using multiple seedling segments (n=5 to 8) per treatment and repeating the entire experiment at least three times ensures the statistical significance and reproducibility of the findings.[2]

References

  • Wada, K., et al. (1984). A Rice Lamina Inclination Test—A Micro-quantitative Bioassay for Brassinosteroids. Agricultural and Biological Chemistry, 48(3), 719-726.

  • Grove, M. D., et al. (1979). Brassinolide, a plant growth-promoting steroid isolated from Brassica napus pollen. Nature, 281(5728), 216-217.

  • Wada, K., et al. (1981). Brassinolide and Homobrassinolide Promotion of Lamina Inclination of Rice Seedlings. Plant & Cell Physiology, 22(2), 323-325.

  • Li, H., Wang, H., & Jang, S. (2017). Rice Lamina Joint Inclination Assay. Bio-protocol, 7(14), e2409.

  • Gan, L., et al. (2015). Methyl jasmonate inhibits lamina joint inclination by repressing brassinosteroid biosynthesis and signaling in rice. Plant Science, 241, 238-245.

  • ResearchGate. (n.d.). Brassinosteroid signaling pathway in rice. [Diagram]. Retrieved from ResearchGate.

  • Bajguz, A., & Hayat, S. (Eds.). (2009). Brassinosteroids: A Class of Plant Hormone. Springer.

  • Tong, H., & Chu, C. (2018). Molecular Mechanisms Regulating Lamina Joint Development in Rice. Molecular Plant, 11(7), 886-896.

  • Nakamura, A., et al. (2021). Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds. Journal of Pesticide Science, 46(3), 263-270.

  • Ramírez, J. A., et al. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Steroids, 102, 46-52.

  • Oklešťková, J., et al. (2013). Brassinosteroids and their Biological Activities. In K.G. Ramawat & J.M. Mérillon (Eds.), Natural Products. Springer, Berlin, Heidelberg.

  • Bai, M. Y., et al. (2007). Functions of OsBZR1 and 14-3-3 proteins in brassinosteroid signaling in rice. Proceedings of the National Academy of Sciences, 104(34), 13839-13844.

  • Zhu, X., et al. (2021). FLA1, Enhancing GA3 Contents in Flag Leaf Lamina Joint, Increases Flag Leaf Angle to Improve Outcross Rate and Hybrid Rice Seed Production. International Journal of Molecular Sciences, 22(21), 11849.

  • Coll, Y. E., et al. (2023). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. International Journal of Molecular Sciences, 24(7), 6734.

  • Jang, S., An, G., & Li, H. Y. (2017). Rice leaf angle and grain size are affected by the OsBUL1 transcriptional activator complex. Plant Physiology, 173(1), 688-702.

Sources

Application Notes & Protocols: The Integration of Homocastasterone in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Paradigm Shift in Morphogenesis with Brassinosteroids

For decades, the optimization of plant tissue culture media has centered on the canonical balance of auxins and cytokinins. While foundational, this paradigm often overlooks the nuanced control required to overcome recalcitrance and enhance regeneration efficiency in many species. Brassinosteroids (BRs), a class of polyhydroxylated steroidal phytohormones, represent a significant advancement in this field. Among them, 28-Homocastasterone (HCS), a potent and biologically active BR, has emerged as a critical tool for researchers seeking to precisely modulate cell division, elongation, and differentiation.

This document serves as a comprehensive technical guide for the application of Homocastasterone in various plant tissue culture systems. It moves beyond simple recipes, delving into the mechanistic underpinnings of HCS action to empower researchers to design robust, self-validating experimental systems. The protocols and insights provided herein are tailored for scientists and development professionals aiming to unlock new potentials in micropropagation, somatic embryogenesis, and cellular biology.

Section 1: The Scientific Foundation - Mechanism of Action

Understanding why this compound works is critical to applying it effectively. Its effects are not arbitrary; they are the result of a well-orchestrated signaling cascade that integrates with the cell's primary developmental pathways.

Brassinosteroids function as master regulators of plant growth and development.[1] Their signaling pathway is one of the most thoroughly elucidated in plant biology, providing a clear roadmap from hormone perception to gene expression.[2]

The cascade initiates at the cell surface, where HCS is perceived by a receptor kinase complex, primarily composed of BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) .[3][4] The binding of HCS to the extracellular domain of BRI1 induces a conformational change, triggering a series of transphosphorylation events between BRI1 and BAK1.[4] This activation event initiates a phosphorylation relay that culminates in the inactivation of a key negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2) , a glycogen synthase kinase-3 (GSK3)-like kinase.[2][3]

In its active state, BIN2 phosphorylates and marks two master transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BR-INSENSITIVE-EMS-SUPPRESSOR 1 (BES1) , for cytoplasmic degradation.[2] The HCS-triggered inactivation of BIN2 allows unphosphorylated BZR1 and BES1 to accumulate and translocate into the nucleus.[3] Inside the nucleus, these transcription factors bind to specific DNA sequences in the promoters of BR-responsive genes, modulating their expression to control core cellular processes like cell wall modification, cell cycle progression, and differentiation.[1][3]

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCS This compound BRI1 BRI1 (Receptor) HCS->BRI1 BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Dimerization & Phosphorylation BIN2_active Active BIN2 (Kinase) BRI1->BIN2_active Inactivation Signal BZR1_p Phosphorylated BZR1/BES1 BIN2_active->BZR1_p Phosphorylates (Inhibition) BIN2_inactive Inactive BIN2 BZR1_dephospho Dephosphorylated BZR1/BES1 BZR1_p->BZR1_dephospho Dephosphorylation (Activation) DNA BR-Responsive Genes BZR1_dephospho->DNA Regulates Transcription cluster_nucleus cluster_nucleus BZR1_dephospho->cluster_nucleus Translocation Response Cellular Responses (Growth, Differentiation) DNA->Response

Caption: The canonical Brassinosteroid signaling pathway.

Crosstalk with Auxins and Cytokinins

A key feature of HCS is its ability to synergize with other phytohormones. In tissue culture, the auxin-to-cytokinin ratio dictates the callus-to-organogenesis switch. BRs significantly interact with these pathways. For instance, BRs can promote auxin signaling by up-regulating the activity of auxin response factor (ARF) promoters.[5] This synergistic relationship means that the inclusion of HCS can potentially allow for lower concentrations of synthetic auxins, reducing the risk of undesirable somaclonal variation and vitrification.

Section 2: Core Applications in Plant Tissue Culture

The pleiotropic effects of this compound translate into a wide range of practical benefits for in vitro cultivation.[6] The primary causality behind its efficacy is its dual role in promoting both cell division and subsequent cell expansion, the two fundamental processes of growth.[7][8]

  • Somatic Embryogenesis: This is one of the most impactful applications. Somatic embryogenesis often stalls due to weak embryogenic capacity or failed embryo maturation.[9] The addition of brassinosteroids can significantly enhance the efficiency of this process. For example, studies on Korean pine (Pinus koraiensis) demonstrated that adding Brassinolide (a closely related BR) to the proliferation medium increased the production of somatic embryos by over 200% in certain cell lines.[9][10] The optimal concentration was found to be highly dependent on the embryogenic competence of the specific callus line, highlighting the need for empirical optimization.[10] HCS achieves this by modulating the endogenous balance of hormones like IAA and ABA and by mitigating cellular stress, as evidenced by reduced malondialdehyde (MDA) content in treated calli.[9]

  • Organogenesis and Shoot Proliferation: In micropropagation systems focused on shoot multiplication, HCS can stimulate both shoot elongation and the formation of new shoots. Research on apple rootstock (Malus prunifolia) showed that a derivative of 28-homocastasterone significantly stimulated both elongation and shooting, effectively reducing apical dominance in vitro.[11] This is particularly valuable for species where axillary bud break is limited.

  • Protoplast Culture: While a single-cell system, the goal of protoplast culture is to regenerate a cell wall and induce sustained cell division to form a micro-callus.[12] Given HCS's fundamental role in promoting cell cycle progression and division, its inclusion in the post-isolation culture medium is a logical strategy to increase the frequency of colony formation from viable protoplasts.[1]

  • Alleviation of In-Vitro Stress: The artificial environment of tissue culture can induce physiological stress, leading to tissue browning, reduced growth, and poor regeneration. Brassinosteroids are known to enhance plant tolerance to a wide range of abiotic stresses.[4][6] They can activate antioxidant enzyme systems and upregulate stress-responsive genes, creating more resilient cultures.[2][6]

Plant System/SpeciesApplication AreaEffective Concentration Range (mg/L)Observed EffectsReference(s)
Pinus koraiensis (Korean Pine)Somatic Embryogenesis0.05 - 2.00Increased number of somatic embryos; modulated endogenous hormone levels; reduced oxidative stress.[9][10]
Malus prunifolia (Apple Rootstock)OrganogenesisNot specified (derivative used)Stimulated shoot elongation and formation; reduced apical dominance.[11]
Gossypium hirsutum (Cotton)Somatic Embryogenesis~0.5Stimulated the transition of somatic embryos to the cotyledonary phase.[13]

Section 3: Experimental Protocols

The successful integration of this compound requires meticulous preparation and empirical optimization. The following protocols provide a robust framework for its use.

Protocol 3.1: Preparation of this compound Stock Solution (1 mg/mL)

The high potency of HCS means it is used at very low concentrations, making the preparation of a concentrated stock solution essential for accurate dosing.[14]

Materials:

  • 28-Homocastasterone powder (CAS No: 83509-42-6)[15]

  • Dimethyl sulfoxide (DMSO) or 95% Ethanol (EtOH)

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Sterile 15 mL or 50 mL conical tube

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

  • Analytical balance

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 10 mg of 28-Homocastasterone powder and place it into the sterile conical tube.

  • Initial Dissolution (The Causality): HCS is hydrophobic. A small amount of an organic solvent is required to break it down into individual molecules before dilution in an aqueous solution. Add 1-2 mL of DMSO or 95% EtOH to the tube. Vortex gently until the powder is completely dissolved. There should be no visible particulates.

  • Dilution: Slowly add sterile, purified water to the dissolved HCS concentrate, bringing the final volume to exactly 10 mL. It is crucial to add the water after the initial dissolution to prevent the hormone from precipitating out of solution.

  • Sterilization: As HCS is heat-labile, the stock solution must be filter-sterilized, not autoclaved. Draw the 10 mL solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new sterile vessel.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label the aliquots with the name (HCS), concentration (1 mg/mL), and date of preparation. Store frozen at -20°C for long-term stability (up to 12 months).

Protocol 3.2: Incorporation into Tissue Culture Media
  • Prepare your desired plant tissue culture medium (e.g., MS, B5) and adjust the pH.

  • Autoclave the medium and allow it to cool to a handling temperature (approximately 45-55°C).

  • Thaw one aliquot of the HCS stock solution.

  • In a laminar flow hood, add the required volume of the HCS stock solution to the sterile, cooled medium to achieve the desired final concentration. For example, to make 1 liter of medium with a final HCS concentration of 0.1 mg/L, add 100 µL of the 1 mg/mL stock solution.

  • Mix the medium thoroughly to ensure even distribution before dispensing into culture vessels.

Protocol 3.3: A Self-Validating System for Optimizing this compound Concentration

The optimal concentration of HCS is highly species- and even genotype-dependent.[9] A dose-response experiment is the only reliable method to determine the most effective concentration for your specific system. This workflow constitutes a self-validating system, as the results will directly inform and validate the final protocol.

Optimization_Workflow A 1. Prepare Explants (e.g., leaf discs, callus) I 4. Inoculate Explants (n ≥ 10 per treatment) A->I B 2. Prepare Basal Medium (e.g., MS + Auxin/Cytokinin) C 3. Create Treatment Media B->C D T0: 0 mg/L HCS (Control) C->D Dose-Response Range E T1: 0.01 mg/L HCS C->E Dose-Response Range F T2: 0.1 mg/L HCS C->F Dose-Response Range G T3: 0.5 mg/L HCS C->G Dose-Response Range H T4: 1.0 mg/L HCS C->H Dose-Response Range D->I Add to Basal Medium E->I Add to Basal Medium F->I Add to Basal Medium G->I Add to Basal Medium H->I Add to Basal Medium J 5. Incubate (Standard conditions, 4-8 weeks) I->J K 6. Data Collection J->K L Measure KPIs: - Callus Fresh Weight - # Somatic Embryos - # Shoots per Explant - Shoot Length K->L M 7. Statistical Analysis (e.g., ANOVA) K->M N 8. Determine Optimal Concentration M->N

Caption: Experimental workflow for optimizing HCS concentration.

Section 4: Data and Troubleshooting

Properties of 28-Homocastasterone
PropertyValueReference(s)
CAS Number 83509-42-6[15][16]
Molecular Formula C₂₉H₅₀O₅[15][16]
Molecular Weight 478.70 g/mol [15]
Appearance White to off-white solid-
Solubility Soluble in DMSO, Ethanol; Insoluble in water[17]
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No observable effect compared to control. 1. Concentration is too low for the target species. 2. Stock solution has degraded due to improper storage or age. 3. The specific developmental stage is not responsive to BRs.1. Widen the concentration range in your optimization experiment (e.g., up to 5.0 mg/L). 2. Prepare a fresh stock solution from new powder. 3. Test HCS at different stages (e.g., callus induction vs. regeneration).
Inhibitory effects observed (e.g., reduced growth, tissue browning). 1. Concentration is supra-optimal (too high), causing hormonal imbalance and toxicity. 2. Negative synergistic interaction with high levels of other hormones (especially auxins) in the medium.1. Test a lower range of concentrations (e.g., 0.001 - 0.1 mg/L). 2. Re-optimize HCS concentration if you change the basal levels of auxins or cytokinins.
Inconsistent or highly variable results within a treatment. 1. Uneven distribution of HCS in the medium. 2. High biological variability in the explant material.1. Ensure the medium is mixed thoroughly after adding the hormone stock solution and before pouring plates. 2. Increase the sample size (number of explants per treatment) to improve statistical power.

Conclusion

28-Homocastasterone is more than a mere supplement; it is a precision tool for the advanced manipulation of plant development in vitro. By leveraging its well-defined signaling pathway, researchers can systematically enhance regeneration protocols, overcome species recalcitrance, and improve the overall efficiency and health of their cultures. Its true power is realized not by following a single recipe, but by understanding its mechanism and employing empirical, self-validating optimization workflows to tailor its application to the unique biology of the system under study. The continued exploration of HCS and other brassinosteroids promises to unlock significant potential across the fields of plant science, agriculture, and biotechnology.

References

  • Encyclopedia MDPI. (2021). Brassinosteroid Signaling Pathways. Available from: [Link]

  • Hu, Y., et al. (2021). Brassinosteroids in Plants: Crosstalk with Small-Molecule Compounds. PMC - NIH. Available from: [Link]

  • Zhiponova, M. K., et al. (2013). Brassinosteroid production and signaling differentially control cell division and expansion in the leaf. PubMed. Available from: [Link]

  • Let's Crack CSIR-UGC NET. (2022). Plant Hormones (Brassinosteroids) - VI. YouTube. Available from: [Link]

  • Tarkowska, D., & Strnad, M. (2016). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Springer. (Note: Abstract view, full protocol may be behind paywall).
  • Schaefer, S., et al. (2007). Chemical structure of brassinolide (BL), 28-homocastasterone (28-HCS).... ResearchGate. Available from: [Link]

  • Nolan, T. M., et al. (2020). Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. MDPI. Available from: [Link]

  • Tarkowska, D., & Strnad, M. (2016). Protocol for Extraction and Isolation of Brassinosteroids From Plant Tissues. PubMed. Available from: [Link]

  • Li, M., et al. (2023). Proper doses of brassinolide enhance somatic embryogenesis in different competent Korean pine cell lines during embryogenic callus differentiation. PMC - PubMed Central. Available from: [Link]

  • Wikipedia. (n.d.). Brassinolide. Available from: [Link]

  • Ali, B., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. PMC - NIH. Available from: [Link]

  • Nolan, T., et al. (2017). Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. NIH. Available from: [Link]

  • Sharma, A., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. MDPI. Available from: [Link]

  • Li, Y., et al. (2024). Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process. MDPI. Available from: [Link]

  • Fariduddin, Q., et al. (2022). Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. MDPI. Available from: [Link]

  • Li, M., et al. (2023). Proper doses of brassinolide enhance somatic embryogenesis in different competent Korean pine cell lines during embryogenic callus differentiation. Frontiers. Available from: [Link]

  • ResearchGate. (n.d.). The Brassinosteroid Signaling Pathway. Available from: [Link]

  • Kolb, H. C., et al. (2016). Biological Activity of Brassinosteroids – Direct Comparison of Known and New Analogs in planta. ACS Publications. Available from: [Link]

  • Shomu's Biology. (2021). How to prepare hormonal stock solution//Plant tissue culture//Phytohormones//Plant growth regulators. YouTube. Available from: [Link]

  • Lv, M., et al. (2024). Crosstalk between Brassinosteroids and Other Phytohormones during Plant Development and Stress Adaptation. PubMed. Available from: [Link]

  • Mori, D., et al. (2015). Protoplast Co-culture Bioassay for Allelopathy in Leguminous Plants. Canadian Center of Science and Education. Available from: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:83509-42-6. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]

  • Planas-Riverola, A., et al. (2020). The Control of Cell Expansion, Cell Division, and Vascular Development by Brassinosteroids: A Historical Perspective. MDPI. Available from: [Link]

  • Malik, K. A., et al. (2007). Effects of brassinosteroid on cotton regeneration via somatic embryogenesis. Springer. (Note: Abstract view).
  • Romero-Munar, A., et al. (2023). An efficient method for protoplast-mediated production of transformed castor bean (Ricinus communis) lines. NIH. Available from: [Link]

  • LookChem. (n.d.). Cas 83509-42-6,this compound. Available from: [Link]

  • ResearchGate. (n.d.). Alternative synthesis of 28-homocastasterone (5) (undesired isomers omitted for clarity). Available from: [Link]

  • Ali, B., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers. Available from: [Link]

  • Pongchawee, K., et al. (2007). Factors Affecting the Protoplast Isolation and Culture of Anubias nana Engler. Science Alert. Available from: [Link]

  • Lin, H., et al. (2018). Protoplast Regeneration and Its Use in New Plant Breeding Technologies. PMC. Available from: [Link]

  • Martin, K. P. (2017). Auxin and nutritional stress coupled somatic embryogenesis in Oldenlandia umbellata L. PMC - NIH. Available from: [Link]

  • Quora. (2016). How to prepare a hormone stock solution for plant tissue cultures. Available from: [Link]

  • Garden Impulse. (2019). Brassinosteroids. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Brassinosteroid production and signaling differentially control cell division and expansion in the leaf. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of stock solution for Growth Regulators. Available from: [Link]

  • Wikipedia. (n.d.). Somatic embryogenesis. Available from: [Link]

Sources

Application Note: Unveiling Transcriptional Landscapes with Homocastasterone using RNA-Seq

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and conceptual framework for analyzing global gene expression changes in response to Homocastasterone treatment using RNA sequencing (RNA-seq). This compound, a member of the brassinosteroid family of plant steroid hormones, is a potent regulator of plant growth and development, and is increasingly being investigated for its potential therapeutic applications in other biological systems.[1][2][3] This document outlines a robust workflow, from experimental design and sample preparation to bioinformatics analysis and pathway interpretation, enabling users to confidently investigate the transcriptional impact of this compound.

Introduction: The Scientific Rationale

This compound, like other brassinosteroids, plays a critical role in a wide array of physiological processes, including cell elongation, division, and differentiation.[4] These steroid hormones are perceived at the cell surface by receptor kinases, initiating a signal transduction cascade that ultimately modulates the expression of a vast number of target genes.[2][5] Understanding the comprehensive transcriptional response to this compound is paramount for elucidating its mechanism of action and identifying novel downstream targets for agricultural or therapeutic development.

RNA-seq has emerged as a powerful and indispensable tool for transcriptome-wide analysis, offering unparalleled sensitivity and a broad dynamic range for quantifying gene expression.[6] By employing RNA-seq, researchers can obtain a snapshot of the entire transcriptome of a biological system under specific conditions, revealing genes and pathways that are activated or repressed by this compound treatment.[7] This application note will guide you through the critical steps of a successful RNA-seq experiment in this context.

The Brassinosteroid Signaling Pathway

Brassinosteroids bind to the cell-surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[5] This binding event triggers a series of phosphorylation and dephosphorylation events, leading to the inactivation of the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[5][8] The inactivation of BIN2 allows for the accumulation of the unphosphorylated forms of the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[5] These transcription factors then translocate to the nucleus to regulate the expression of thousands of target genes, orchestrating the physiological responses to brassinosteroids.[2]

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 Receptor Kinase This compound->BRI1 Binding BAK1 BAK1 Co-receptor BRI1->BAK1 Association BIN2 BIN2 (Active) BAK1->BIN2 Inhibition BIN2_inactive BIN2 (Inactive) BZR1_BES1_p p-BZR1/BES1 BIN2->BZR1_BES1_p Phosphorylation BZR1_BES1 BZR1/BES1 BZR1_BES1_p->BZR1_BES1 Dephosphorylation BZR1_BES1_p->BZR1_BES1 Phosphatase BZR1_BES1_nuc BZR1/BES1 BZR1_BES1->BZR1_BES1_nuc Translocation DNA DNA BZR1_BES1_nuc->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Regulation

Caption: Brassinosteroid Signaling Pathway.

Experimental Design: The Blueprint for Success

A well-conceived experimental design is the cornerstone of a successful RNA-seq study.[6] The primary objective is to generate high-quality data that accurately reflect the gene expression changes induced by this compound.[9]

Key Considerations
  • Model System: Clearly define the biological system (e.g., specific plant species, cell line) and ensure it is appropriate for addressing the research question.

  • Controls: The inclusion of appropriate controls is non-negotiable. A vehicle control (the solvent used to dissolve this compound) is essential to distinguish the effects of the compound from the effects of the solvent.

  • Replicates: Biological replicates are crucial for statistical power and to account for biological variability. A minimum of three biological replicates per condition is strongly recommended.

  • Treatment Conditions:

    • Concentration: Determine the optimal concentration of this compound through dose-response experiments.

    • Time Course: Consider a time-course experiment to capture both early and late transcriptional responses.

  • Sample Collection and Storage: Harvest all samples at the same time point and under identical conditions to minimize batch effects. Immediately flash-freeze samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.[10][11]

Example Experimental Setup
Group Treatment Concentration Time Point Number of Replicates
1Vehicle ControlN/A24 hours3
2This compound1 µM24 hours3

Protocol: From Tissue to Data

This section provides a detailed, step-by-step methodology for the entire RNA-seq workflow.

RNA Extraction: The Foundation of Quality Data

High-quality, intact RNA is a prerequisite for generating reliable RNA-seq data. Plant tissues can be challenging due to their rigid cell walls and the presence of secondary metabolites and RNases.[11][12][13]

Protocol: Total RNA Extraction from Plant Tissue

  • Sample Preparation:

    • Pre-chill a mortar and pestle with liquid nitrogen.[14]

    • Weigh out approximately 100 mg of frozen tissue and grind it to a fine powder in liquid nitrogen.[10] This step is critical to prevent RNA degradation by endogenous RNases.[13]

  • Lysis:

    • Immediately transfer the frozen powder to a pre-chilled tube containing 1 mL of a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a plant RNA extraction kit).

    • Vortex vigorously for 1 minute to ensure complete homogenization.

  • Phase Separation (for TRIzol-based methods):

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

    • Resuspend the RNA in RNase-free water.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Self-Validation: RNA Quality Control

Before proceeding to library preparation, it is imperative to assess the quality and quantity of the extracted RNA.

QC Metric Method Acceptable Range Rationale
Concentration Nanodrop Spectrophotometer> 50 ng/µLSufficient material for library preparation.
Purity (A260/A280) Nanodrop Spectrophotometer1.8 - 2.1Indicates minimal protein contamination.
Purity (A260/A230) Nanodrop Spectrophotometer> 2.0Indicates minimal contamination from polysaccharides and other organic compounds.
Integrity (RIN) Agilent Bioanalyzer / TapeStation> 7.0The RNA Integrity Number (RIN) is a critical measure of RNA degradation. A higher RIN value indicates more intact RNA.
RNA-Seq Library Preparation: Constructing the Sequencing Templates

The goal of library preparation is to convert the extracted RNA into a format that can be sequenced on a high-throughput sequencing platform, such as those from Illumina.[15] This process typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.[16]

Protocol: mRNA-Seq Library Preparation (Illustrative)

This protocol is based on the principles of many commercially available kits (e.g., Illumina Stranded mRNA Prep).[17]

  • mRNA Purification:

    • Isolate mRNA from total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA molecules.[18]

  • Fragmentation and Priming:

    • Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperatures.[18]

    • Prime the fragmented RNA with random hexamers.

  • First-Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis:

    • Synthesize the second strand of cDNA, incorporating dUTP to enable strand-specific sequencing.

  • Adenylation of 3' Ends:

    • Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation:

    • Ligate sequencing adapters to both ends of the adenylated cDNA fragments.

  • Library Amplification:

    • Amplify the adapter-ligated library using PCR to generate a sufficient quantity of material for sequencing.

  • Library Quantification and Quality Control:

    • Quantify the final library using a Qubit fluorometer.

    • Assess the size distribution of the library using an Agilent Bioanalyzer or TapeStation.

Sequencing: Reading the Transcriptional Code

The prepared libraries are then sequenced on a high-throughput sequencing platform. The choice of sequencing depth (number of reads per sample) will depend on the size and complexity of the transcriptome and the goals of the study. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.

Bioinformatics Analysis: From Raw Reads to Biological Insight

The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes and interpret their biological significance.[19]

RNASeq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC_Raw Quality Control (FastQC) Raw_Reads->QC_Raw Trimming Adapter & Quality Trimming QC_Raw->Trimming Alignment Alignment to Reference Genome Trimming->Alignment QC_Aligned Post-Alignment QC (RNA-SeQC) Alignment->QC_Aligned Quantification Read Counting QC_Aligned->Quantification DGE Differential Gene Expression Analysis (DESeq2/edgeR) Quantification->DGE Pathway_Analysis Pathway & GO Enrichment Analysis DGE->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation

Sources

Application Note: Identifying Homocastasterone-Responsive Transcription Factors Using Differential ChIP-seq Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Transcriptional Network of Brassinosteroids

Homocastasterone, a member of the brassinosteroid (BR) family of plant steroid hormones, plays a critical role in a wide array of developmental processes, including cell elongation, division, and stress responses.[1][2] The physiological effects of BRs are ultimately executed by a complex and dynamic transcriptional regulatory network. Central to this network are key transcription factors (TFs) such as Brassinazole Resistant 1 (BZR1) and bri1-EMS-Suppressor 1 (BES1).[3][4] In the absence of BRs, these TFs are phosphorylated and retained in the cytoplasm. The perception of BRs at the cell surface by receptor kinases triggers a signaling cascade that leads to the dephosphorylation and nuclear accumulation of BZR1/BES1.[5][6] Once in the nucleus, these master TFs bind to specific DNA sequences to activate or repress the expression of hundreds of target genes.[3][7]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful, unbiased technique for identifying the genome-wide binding sites of transcription factors in vivo.[8][9] By comparing the genomic binding profile of a key TF like BZR1 in the presence and absence of this compound, researchers can precisely map the direct gene targets responsive to this hormone. This application note provides a comprehensive, field-proven guide to designing and executing a differential ChIP-seq experiment to identify and characterize this compound-responsive TF binding events.

The Brassinosteroid Signaling Pathway

The cellular response to this compound is initiated at the cell membrane and culminates in the nucleus with the modulation of gene expression. Understanding this pathway is crucial for designing a meaningful ChIP-seq experiment.

BR_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound BRI1 BRI1 Receptor Kinase This compound->BRI1 Binds BAK1 BAK1 Co-Receptor BRI1->BAK1 Heterodimerizes BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activates BIN2 BIN2 (Kinase) BZR1_p BZR1-P (Inactive) BIN2->BZR1_p Phosphorylates (Maintains Inactive State) BZR1 BZR1 (Active) BZR1_p->BZR1 BZR1_n BZR1 BZR1->BZR1_n Nuclear Translocation BSU1->BIN2 Dephosphorylates (Inactivates) BSU1->BZR1_p Dephosphorylates DNA DNA (BR-Responsive Elements) BZR1_n->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Simplified Brassinosteroid (BR) signaling pathway.

Overall Experimental and Analytical Workflow

The process of identifying this compound-responsive TF binding sites involves a multi-stage approach, beginning with cell culture and treatment, followed by the core ChIP-seq protocol, and concluding with a robust bioinformatic analysis pipeline.

Caption: High-level workflow for ChIP-seq analysis.

PART A: Detailed Experimental Protocols

This protocol is optimized for cultured plant cells (e.g., Arabidopsis thaliana suspension cells) but can be adapted for various tissues. The central principle is to compare TF binding between a vehicle-treated control and a this compound-treated sample.

I. Cell Culture, Treatment, and Crosslinking

Rationale: The initial steps are critical for capturing a snapshot of protein-DNA interactions at a specific moment. Formaldehyde is used to create covalent crosslinks between DNA and interacting proteins, effectively freezing them in place.[10]

  • Cell Culture: Grow cells to a mid-logarithmic phase in appropriate liquid media. Ensure sufficient cell numbers for each condition (typically 1x10⁷ to 5x10⁷ cells per immunoprecipitation).

  • Hormone Treatment:

    • Treatment Group: Add this compound to the desired final concentration (e.g., 100 nM).

    • Control Group: Add the same volume of vehicle (e.g., DMSO or ethanol).

    • Incubate for a predetermined time (e.g., 1-3 hours) to allow for the nuclear translocation of target TFs.

  • Crosslinking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle agitation.

    • Causality: The duration of crosslinking is a critical parameter. Insufficient crosslinking results in low ChIP yield, while over-crosslinking can mask antibody epitopes and reduce chromatin solubility.

  • Quenching: Add glycine to a final concentration of 125 mM to quench the crosslinking reaction by reacting with excess formaldehyde. Incubate for 5 minutes at room temperature.

  • Harvesting: Pellet cells by centrifugation, wash twice with ice-cold PBS, and store the cell pellet at -80°C or proceed directly to the next step.

II. Chromatin Preparation and Immunoprecipitation

Rationale: The goal is to lyse the cells, solubilize the crosslinked chromatin, and shear it into fragments of a suitable size for sequencing. The target TF-DNA complexes are then selectively enriched using a specific antibody.[11]

  • Cell Lysis: Resuspend the cell pellet in a series of lysis buffers to sequentially remove the cytoplasm and then the nucleoplasm, resulting in a crude chromatin pellet.

  • Chromatin Shearing:

    • Resuspend the chromatin pellet in a shearing buffer (containing SDS).

    • Shear the chromatin to an average size of 200-600 bp using sonication.

    • Validation: Run a small aliquot of the sheared chromatin on an agarose gel to verify the fragment size distribution. This step is crucial for the resolution of the final binding peaks.[12]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background binding.[13]

    • Set aside a small fraction of the pre-cleared lysate as the Input Control . This sample represents the total chromatin before enrichment and is used for normalization.

    • Incubate the remaining lysate overnight at 4°C with a ChIP-validated antibody against the target TF (e.g., anti-BZR1).

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Perform a series of stringent washes using buffers with increasing salt concentrations and detergents to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the formaldehyde crosslinks by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.

  • DNA Purification: Purify the ChIP and Input DNA using phenol-chloroform extraction or a column-based kit.

III. Library Preparation and Sequencing

Rationale: The purified DNA fragments are converted into a library suitable for high-throughput sequencing. This involves repairing the ends of the DNA, adding a non-templated 'A' nucleotide, and ligating sequencing adapters.

  • Follow the manufacturer's protocol for your chosen NGS library preparation kit (e.g., Illumina TruSeq ChIP Library Prep Kit).

  • Perform PCR amplification to enrich for adapter-ligated fragments. The number of cycles should be minimized to avoid PCR bias.

  • Perform size selection to remove adapter dimers and retain fragments in the desired size range.

  • Quantify the final library and assess its quality before submitting for sequencing on an Illumina platform (e.g., NovaSeq).

PART B: Bioinformatic Analysis Protocol

The raw sequencing data must be processed through a series of computational steps to identify statistically significant binding sites and extract biological meaning.[14]

Data_Analysis RawReads Raw FASTQ Files (Control & Treated) QC Quality Control (FastQC) RawReads->QC Align Alignment to Genome (Bowtie2) QC->Align BAM Aligned Reads (BAM) Align->BAM PeakCalling Peak Calling (MACS2) BAM->PeakCalling vs. Input Count Read Counting in Peaks (featureCounts) BAM->Count BED Peak Files (BED) PeakCalling->BED BED->Count DiffBind Differential Binding Analysis (DiffBind / DESeq2) Count->DiffBind DiffPeaks Differentially Bound Sites DiffBind->DiffPeaks Motif Motif Discovery (MEME-ChIP) DiffPeaks->Motif Annotation Peak Annotation & Functional Analysis (HOMER, GO/KEGG) DiffPeaks->Annotation Results This compound-Responsive TF-Gene Network Motif->Results Annotation->Results

Caption: Detailed bioinformatics pipeline for differential ChIP-seq.

I. Quality Control and Read Mapping
  • Quality Control (QC): Assess the quality of the raw sequencing reads using a tool like FastQC . Look for high per-base quality scores and the absence of adapter contamination.

  • Alignment: Map the QC-passed reads to the appropriate reference genome using an aligner such as Bowtie2 or BWA .

II. Peak Calling and Differential Binding Analysis

Rationale: The goal is to identify genomic regions with a statistically significant enrichment of mapped reads in the ChIP sample compared to the Input control. Then, these enrichment levels are compared between the this compound-treated and vehicle-control conditions.[15]

  • Peak Calling: Use a peak caller like MACS2 to identify regions of TF binding (peaks) for each sample. This is done by comparing the read density in the ChIP sample against the Input control.

  • Consensus Peak Set: To perform a differential analysis, a unified set of all potential binding sites across all samples must be created.[16] This is typically done by merging the peak sets from all replicates and conditions.

  • Read Counting: Count the number of reads from each sample that fall within the consensus peak regions.

  • Differential Binding Analysis: Use a statistical package designed for count-based data, such as DiffBind or DESeq2 , to identify peaks that show a statistically significant change in read counts between the this compound-treated and control groups.[17][18][19] These packages normalize the data for library size and account for biological variability between replicates.

Metric Description Example Tool
Log2 Fold Change The magnitude of change in binding intensity between treated and control samples.DiffBind, DESeq2
p-value / FDR The statistical significance of the observed change, corrected for multiple testing.DiffBind, DESeq2

Table 1: Key Metrics in Differential Binding Analysis.

III. Motif Discovery and Functional Annotation

Rationale: Once differential binding sites are identified, the next step is to understand their biological significance. Motif analysis can confirm the identity of the binding TF and discover potential co-factors, while functional annotation links binding events to genes and pathways.

  • Motif Analysis: Submit the DNA sequences of the differentially bound peaks to a motif discovery tool like MEME-ChIP .[20][21] This will identify enriched DNA sequence motifs. The primary motif should match the known binding motif of the targeted TF (e.g., BZR1), validating the experiment's specificity. Secondary motifs may suggest the presence of co-regulating TFs.

  • Peak Annotation: Associate the differential binding sites with the nearest genes. This provides a list of putative direct target genes regulated by the TF in response to this compound.

  • Functional Enrichment Analysis: Use the list of putative target genes as input for a functional annotation tool like g:Profiler or DAVID .[22][23] This analysis identifies enriched Gene Ontology (GO) terms and KEGG pathways, revealing the biological processes that are directly regulated by this compound.[24][25][26]

Analysis Purpose Example Tool
Motif Discovery Identify enriched DNA sequences within peaks. Confirms binding of the target TF and suggests co-factors.MEME-ChIP
Gene Ontology (GO) Identify over-represented biological processes, molecular functions, and cellular components.g:Profiler, DAVID
KEGG Pathway Identify metabolic and signaling pathways that are enriched among target genes.g:Profiler, DAVID

Table 2: Downstream Functional Analyses.

Conclusion and Interpretation

By following this comprehensive protocol, researchers can successfully perform a differential ChIP-seq experiment to identify the direct, genome-wide targets of a transcription factor in response to this compound. The results will yield a high-confidence list of hormone-responsive binding sites, the DNA motifs that mediate this binding, and the biological pathways under direct transcriptional control. This information is invaluable for elucidating the precise molecular mechanisms of brassinosteroid action and can provide novel targets for drug development and crop improvement.

References

  • Identification of transcription factor binding sites from ChIP-seq data at high resolution. Bioinformatics.[Link]

  • Detecting differential binding of transcription factors with ChIP-seq. Bioinformatics.[Link]

  • Identifying differential transcription factor binding in ChIP-seq. Genome Biology.[Link]

  • Master ChIP seq analysis: Your beginner's guide to bioinformatics. YouTube.[Link]

  • Webinar: Identifying Transcription Factor Binding Sites from ChIP-seq Data. YouTube.[Link]

  • ChIP Protocol for Transcription Factors. Boster Biological Technology.[Link]

  • Using ChIP-seq technology to understand transcription factor biology. UQ eSpace, The University of Queensland.[Link]

  • Differential Binding detection from ChIP-Seq data. Practical Manual for Next Generation Sequencing.[Link]

  • ChIP-Seq: Finding Transcription Factor Binding Sites. BioCode.[Link]

  • BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability. Frontiers in Plant Science.[Link]

  • MEME-ChIP. MEME Suite.[Link]

  • DEseq2 for differential binding analysis ChIP seq. Bioconductor Support.[Link]

  • Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science.[Link]

  • MOTIF TUTORIAL. University of Oslo.[Link]

  • ShinyGO. South Dakota State University.[Link]

  • The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth. Journal of Experimental Botany.[Link]

  • Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. Frontiers in Plant Science.[Link]

  • ChIP-seq-analysis/part3_Differential_binding_by_DESeq2.md. GitHub.[Link]

  • g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. g:Profiler.[Link]

  • How to do motif analysis by MEME suite and its integration into phylogenetic tree. YouTube.[Link]

  • ChIPseq Practical 3: Differential binding analysis using DiffBind. University of Cambridge Bioinformatics Training.[Link]

  • Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. ResearchGate.[Link]

  • Motif finding exercise. Epigenomics Workshop 2025 documentation.[Link]

  • Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. International Journal of Molecular Sciences.[Link]

  • KEGG Mapper. KEGG.[Link]

  • BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability. Western Sydney University Research Profiles.[Link]

  • MEME-ChIP: - motif discovery, enrichment analysis and clustering on large nucleotide datasets. Galaxy Training.[Link]

  • Gene Ontology Resource. Gene Ontology Consortium.[Link]

  • (PDF) BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways. ResearchGate.[Link]

  • Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. MDPI.[Link]

  • Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA). Novogene.[Link]

  • Comparative analysis of BZR1/BES1 family transcription factors in Arabidopsis. Journal of Experimental Botany.[Link]

Sources

Protoplast-Based Assays for Transient Expression of Homocastasterone Signaling Components: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Homocastasterone (HCS), a member of the brassinosteroid (BR) family of plant steroid hormones, plays a pivotal role in a multitude of developmental processes, including cell elongation, division, and differentiation, as well as responses to various environmental stresses.[1][2] The intricate signaling cascade initiated by HCS involves perception at the cell surface, a phosphorylation relay, and ultimately, regulation of gene expression in the nucleus.[3][4] Elucidating the molecular mechanisms of HCS signaling, including the interactions and functions of its core components, is crucial for both fundamental plant biology and agricultural applications.

Protoplasts, plant cells devoid of their cell walls through enzymatic digestion, offer a versatile and powerful system for transient gene expression studies.[5][6] This system allows for the rapid analysis of gene function, protein-protein interactions, and subcellular localization in a cellular context.[7] The high transformation efficiency achievable with protoplasts, often exceeding 80%, makes them particularly well-suited for quantitative biochemical and molecular analyses.[7][8] This application note provides a comprehensive guide to utilizing protoplast-based transient expression assays for the characterization of HCS signaling components. We will detail protocols for protoplast isolation from the model plant Arabidopsis thaliana, polyethylene glycol (PEG)-mediated transformation, and various downstream assays including luciferase reporter assays for transcriptional activity, bimolecular fluorescence complementation (BiFC) for protein-protein interaction analysis, and fluorescent protein tagging for subcellular localization studies.

The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to investigate the nuanced roles of HCS signaling components with high fidelity and throughput.

The this compound Signaling Pathway: A Conceptual Overview

The canonical brassinosteroid signaling pathway begins with the perception of HCS by the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[4] This binding event triggers a series of transphosphorylation events, leading to the activation of BRI1 kinase activity. Activated BRI1 then phosphorylates downstream components, initiating a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[2] These transcription factors then translocate to the nucleus and regulate the expression of HCS-responsive genes, thereby mediating the physiological effects of the hormone.

HCS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCS This compound (HCS) BRI1 BRI1 HCS->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BES1_p p-BZR1/BES1 BIN2->BZR1_BES1_p Phosphorylates (Inactive) BZR1_BES1 BZR1/BES1 BZR1_BES1_p->BZR1_BES1 Dephosphorylation YFP_N_BZR1 YFP_N-BZR1 YFP_C_BIN2 YFP_C-BIN2 HCS_RE HCS-Responsive Element BZR1_BES1->HCS_RE Binds Gene_Expression Gene Expression HCS_RE->Gene_Expression Regulates

Figure 1: A simplified diagram of the this compound (HCS) signaling pathway.

Materials and Reagents

Plant Material and Growth Conditions
  • Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds.

  • Murashige and Skoog (MS) medium supplemented with 0.8% (w/v) agar.

  • Growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).[9]

Protoplast Isolation
  • Enzyme solution:

    • 1-1.5% (w/v) Cellulase R-10

    • 0.25-0.4% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 20 mM KCl

    • 20 mM MES (pH 5.7)

    • 10 mM CaCl₂

    • 0.1% (w/v) BSA

  • W5 solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

  • MMg solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES (pH 5.7)

  • Nylon mesh (40-100 µm pore size).[10]

Protoplast Transformation
  • PEG solution:

    • 40% (w/v) PEG 4000

    • 0.2 M Mannitol

    • 100 mM CaCl₂

  • Plasmid DNA of interest (high purity, 1-2 µg/µL).

Downstream Assays
  • Luciferase Assay:

    • Dual-Luciferase® Reporter Assay System (Promega) or similar.[11]

    • Luminometer.

  • BiFC Assay:

    • Plasmids for N- and C-terminal fragments of a fluorescent protein (e.g., YFP).

    • Confocal laser scanning microscope.

  • Subcellular Localization:

    • Plasmids encoding fluorescent fusion proteins (e.g., GFP, RFP).[12]

    • Confocal laser scanning microscope.

Experimental Protocols

I. Arabidopsis thaliana Mesophyll Protoplast Isolation

This protocol is adapted from established methods for isolating protoplasts from Arabidopsis leaves.[5][13]

  • Plant Growth: Grow Arabidopsis thaliana plants on MS agar plates or in soil under controlled conditions for 3-5 weeks. Well-expanded, healthy leaves are crucial for a high yield of viable protoplasts.[14]

  • Leaf Harvest and Preparation: Carefully detach 10-20 fully expanded leaves and finely slice them into thin strips (0.5-1 mm) using a sharp razor blade.

  • Enzymatic Digestion: Immediately transfer the leaf strips into a petri dish containing 10 mL of freshly prepared enzyme solution.[15] Vacuum infiltrate the leaf strips for 5-30 minutes to ensure the enzyme solution penetrates the tissue.[15] Incubate in the dark at room temperature with gentle shaking (40-50 rpm) for 3-4 hours.[10]

  • Protoplast Release and Filtration: Gently swirl the petri dish to release the protoplasts. Filter the protoplast suspension through a nylon mesh to remove undigested tissue.[10]

  • Washing and Purification: Transfer the filtered protoplast suspension to a round-bottom tube and centrifuge at 100 x g for 2 minutes.[14] Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 solution. Repeat the centrifugation and washing step twice.

  • Viability and Yield Assessment: Resuspend the final protoplast pellet in a known volume of W5 or MMg solution. Determine the protoplast yield and viability using a hemocytometer and a microscope. Healthy protoplasts will be spherical and have a bright green appearance.

  • Final Resuspension: Centrifuge the protoplasts one last time and resuspend them in MMg solution to a final concentration of 1-2 x 10⁵ protoplasts/mL. Keep the protoplasts on ice until transformation.

Protoplast_Isolation_Workflow Start Harvest Arabidopsis Leaves Slice Slice Leaves into Fine Strips Start->Slice Digest Enzymatic Digestion (Cellulase & Macerozyme) Slice->Digest Filter Filter through Nylon Mesh Digest->Filter Wash1 Wash with W5 Solution (Centrifuge) Filter->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in MMg Solution Wash2->Resuspend Count Count Protoplasts & Assess Viability Resuspend->Count Ready Protoplasts Ready for Transformation Count->Ready

Figure 2: Workflow for the isolation of Arabidopsis thaliana mesophyll protoplasts.

II. PEG-Mediated Protoplast Transformation

This protocol describes the widely used PEG-calcium method for introducing plasmid DNA into protoplasts.[16][17]

  • DNA-Protoplast Mixture: In a microfuge tube, combine 10-20 µg of each plasmid DNA with 100-200 µL of the protoplast suspension (approximately 1-2 x 10⁴ protoplasts). Gently mix by tapping the tube.

  • PEG Addition: Add an equal volume of PEG solution to the DNA-protoplast mixture.[14] Mix immediately but gently by inverting the tube several times.

  • Incubation: Incubate the mixture at room temperature for 5-15 minutes.[14]

  • Transformation Termination: Dilute the transformation mixture by adding 4-5 volumes of W5 solution. Mix gently.

  • Protoplast Collection: Centrifuge the tube at 100 x g for 2 minutes to pellet the protoplasts. Carefully remove the supernatant.

  • Incubation for Expression: Gently resuspend the protoplasts in 1 mL of W5 solution supplemented with 0.5 M mannitol. Transfer the protoplasts to a multi-well plate and incubate in the dark or under low light conditions at room temperature for 12-16 hours to allow for transient gene expression.[11]

Expert Insight: Transformation efficiency is a critical factor for successful downstream assays.[18] Key parameters to optimize include the quality and concentration of plasmid DNA, the concentration of PEG, and the incubation time.[19] It is highly recommended to include a control plasmid expressing a fluorescent protein (e.g., GFP) to visually assess transformation efficiency.[8]

III. Downstream Assays
A. Dual-Luciferase® Reporter Assay for Transcriptional Activity

This assay is used to quantify the effect of HCS signaling components on the activity of a specific promoter.[20][21]

  • Plasmid Constructs:

    • Reporter: A plasmid containing the firefly luciferase (LUC) gene driven by a promoter of interest (e.g., an HCS-responsive promoter).

    • Effector: A plasmid expressing an HCS signaling component (e.g., BZR1) under the control of a constitutive promoter (e.g., CaMV 35S).

    • Internal Control: A plasmid expressing Renilla luciferase (REN) under the control of a constitutive promoter to normalize for transformation efficiency.[22]

  • Protoplast Co-transformation: Co-transform protoplasts with the reporter, effector, and internal control plasmids as described in Protocol II.

  • HCS Treatment: After transformation and a brief recovery period (2-4 hours), treat the protoplasts with HCS at various concentrations or with a mock control.

  • Cell Lysis: After the 12-16 hour incubation period, harvest the protoplasts by centrifugation and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay kit.[14]

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of LUC to REN activity for each sample. The fold-change in this ratio upon HCS treatment relative to the mock control indicates the effect of the signaling component on promoter activity.

Table 1: Hypothetical Dual-Luciferase Assay Results

Effector ConstructHCS TreatmentFirefly Luciferase Activity (RLU)Renilla Luciferase Activity (RLU)LUC/REN RatioFold Induction
Empty VectorMock15,00050,0000.31.0
Empty Vector1 µM HCS18,00052,0000.351.17
35S::BZR1Mock120,00048,0002.58.33
35S::BZR11 µM HCS600,00051,00011.7639.2
B. Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interactions

BiFC is a powerful technique to visualize protein-protein interactions in living cells.[23][24] It is based on the principle that two non-fluorescent fragments of a fluorescent protein can reconstitute a functional fluorescent complex when brought into close proximity by the interaction of two proteins fused to these fragments.[25][26]

  • Plasmid Constructs:

    • Constructs where the HCS signaling proteins of interest are fused to the N-terminal (nYFP) and C-terminal (cYFP) fragments of a fluorescent protein like YFP.

  • Protoplast Co-transformation: Co-transform protoplasts with the nYFP and cYFP fusion constructs.[27]

  • Imaging: After the 12-16 hour incubation, visualize the protoplasts using a confocal laser scanning microscope. A reconstituted YFP signal indicates an interaction between the two proteins.

  • Controls:

    • Positive Control: Co-transform with constructs known to encode interacting proteins.

    • Negative Control: Co-transform one fusion construct with an empty vector for the other fragment, or with constructs encoding non-interacting proteins.

C. Subcellular Localization Studies

This method determines the cellular compartment where an HCS signaling component resides.[12][28]

  • Plasmid Constructs:

    • A plasmid where the HCS signaling protein of interest is fused to a fluorescent protein (e.g., GFP, RFP).[29]

    • Optional: Co-transfection with a known organelle marker fused to a different colored fluorescent protein for co-localization analysis.[30]

  • Protoplast Transformation: Transform protoplasts with the fluorescent fusion construct.[31]

  • Imaging: After the 12-16 hour incubation, observe the subcellular localization of the fluorescent signal using a confocal laser scanning microscope.

  • Analysis: The localization of the fluorescence indicates the subcellular compartment where the protein of interest is located. Co-localization with an organelle marker can confirm the specific compartment.

Troubleshooting

Problem Possible Cause Solution
Low Protoplast Yield/Viability Poor plant health.[32]Use healthy, well-watered plants. Optimize growth conditions.[15]
Inefficient enzymatic digestion.[33]Optimize enzyme concentrations and digestion time.[18]
Low Transformation Efficiency Poor quality or incorrect concentration of plasmid DNA.[19]Use high-purity plasmid DNA. Optimize the DNA concentration.
Suboptimal PEG concentration or incubation time.Test different PEG concentrations (30-50%) and incubation times (5-20 min).
High Background in Luciferase Assay "Leaky" promoter in the reporter construct.Use a reporter with a minimal promoter.
Endogenous promoter activity.Perform mock transformations to determine baseline activity.
No or Weak BiFC Signal Proteins do not interact.This is a valid negative result.
Incorrect fusion protein orientation (N- or C-terminal tag).Test both N- and C-terminal fusions.
Low expression of fusion proteins.Use a strong constitutive promoter.

Conclusion

The protoplast transient expression system is an invaluable tool for the rapid and efficient functional characterization of this compound signaling components.[7][13] The protocols outlined in this application note provide a robust framework for investigating transcriptional regulation, protein-protein interactions, and subcellular localization. The versatility and high-throughput nature of this system empower researchers to dissect the complexities of HCS signaling, paving the way for a deeper understanding of plant growth and development and the potential for agricultural innovation.

References

  • Gene Functional Analysis Using Protoplast Transient Assays. Springer Nature Experiments. Available at: [Link]

  • A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids. Frontiers in Plant Science. Available at: [Link]

  • A Transient Expression Assay Using Arabidopsis Mesophyll Protoplasts. ResearchGate. Available at: [Link]

  • PEG Mediated Transformation Of Moss Physcomitrella patens. YouTube. Available at: [Link]

  • Reproducible Analysis of Transiently Transformed Protoplasts Using Dual Fluorescent Reporters in R. bioRxiv. Available at: [Link]

  • A Transient Expression Assay Using Arabidopsis Mesophyll Protoplasts. Sheen Lab. Available at: [Link]

  • Transient Expression in Arabidopsis Mesophyll Protoplasts. Sheen Lab. Available at: [Link]

  • PEG-Mediated Protoplast Transformation with Naked DNA. Max Planck Institute for Plant Breeding Research. Available at: [Link]

  • Bimolecular Fluorescence Complementation (BIFC) Protocol for Rice Protoplast Transformation. My Funder. Available at: [Link]

  • Isolation-Protoplasts From Tissues: 14-day-old Seedlings-Arabidopsis thaliana l Protocol Preview. YouTube. Available at: [Link]

  • Transient Gene Expression for the Characteristic Signal Sequences and the Estimation of the Localization of Target Protein in Plant Cell. Plant Molecular Biology Reporter. Available at: [Link]

  • Optimized protoplast isolation and transfection with a breakpoint: accelerating Cas9/sgRNA cleavage efficiency validation in monocot and dicot. Plant Methods. Available at: [Link]

  • Why transfection of Arabidopsis protoplast is not working? ResearchGate. Available at: [Link]

  • Dual-Luciferase Transient Expression Assays of Arabidopsis Protoplasts. Bio-protocol. Available at: [Link]

  • Fluorescent Protein-Based Approaches for Subcellular Protein Localization in Plants. Methods in Molecular Biology. Available at: [Link]

  • A Detailed Protocol for the Isolation of Arabidopsis thaliana Mesophyll Protoplasts and their Applications. Methods in Molecular Biology. Available at: [Link]

  • Protein-protein interactions visualized by bimolecular fluorescence complementation in tobacco protoplasts and leaves. Journal of Visualized Experiments. Available at: [Link]

  • Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science. Available at: [Link]

  • Subcellular localization of green fluorescent protein (GFP) and GFP-fused organelle markers targeted to different organelles of rice protoplasts. ResearchGate. Available at: [Link]

  • Welcome to Jen Sheen's Lab. Sheen Lab. Available at: [Link]

  • Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis. Nature Protocols. Available at: [Link]

  • Chemical structure of brassinolide (BL), 28-homocastasterone (28-HCS)... ResearchGate. Available at: [Link]

  • Dual luciferase reporter assay in Arabidopsis protoplasts for... ResearchGate. Available at: [Link]

  • Determining the Subcellular Localization of Fluorescently Tagged Proteins Using Protoplasts Extracted from Transiently Transformed Nicotiana benthamiana Leaves. Methods in Molecular Biology. Available at: [Link]

  • Optimization of Isolation and Transformation of Protoplasts from Uncaria rhynchophylla and Its Application to Transient Gene Expression Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. Frontiers in Plant Science. Available at: [Link]

  • Protein-Protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves. Journal of Visualized Experiments. Available at: [Link]

  • PEG-Mediated Protoplast Transformation with Naked DNA. ResearchGate. Available at: [Link]

  • A Ratiometric Dual Color Luciferase Reporter for Fast Characterization of Transcriptional Regulatory Elements in Plants. ACS Synthetic Biology. Available at: [Link]

  • The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. International Journal of Molecular Sciences. Available at: [Link]

  • Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process. Journal of Fungi. Available at: [Link]

  • Bimolecular fluorescence complementation as a tool to study interactions of regulatory proteins in plant protoplasts. University of Kentucky. Available at: [Link]

  • Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. Frontiers in Plant Science. Available at: [Link]

  • Luciferase activity assay in rice protoplasts. Bio-protocol. Available at: [Link]

  • Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science. Available at: [Link]

  • Protein-Protein Interactions Visualized: Bimolecular Fluorescence Complementation l Protocol Preview. YouTube. Available at: [Link]

  • Protoplast transient transformation facilitates subcellular localization and functional analysis of walnut proteins. Plant Physiology. Available at: [Link]

  • Fluorescent Protein Guide: Subcellular Localization. Addgene. Available at: [Link]

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Application Note: Chemical Synthesis of Homocastasterone and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in plant physiology, agrochemistry, and steroid medicinal chemistry. It details the semi-synthesis of 28-Homocastasterone (28-HomoCS) from the abundant phytosterol Stigmasterol , utilizing a high-fidelity stereoselective route.

Executive Summary

28-Homocastasterone (28-HomoCS) is a C29-brassinosteroid and a direct biosynthetic precursor to 28-Homobrassinolide. Unlike its C28 counterpart (Castasterone), 28-HomoCS possesses an ethyl group at the C24 position, a feature inherited from its primary starting material, Stigmasterol .

This guide addresses the primary challenge in brassinosteroid synthesis: Stereochemical control of the side chain (C22, C23) and the A-ring (C2, C3). We present a robust "Stigmasterol Route" that utilizes the i-steroid rearrangement for A-ring protection and Sharpless Asymmetric Dihydroxylation (SAD) for side-chain functionalization.

Key Applications:

  • Agrochemical Development: High-potency plant growth promoters for cereal crops (rice, wheat).

  • Medicinal Chemistry: Neuroprotective agents (via Nrf2/ARE pathway activation) and anti-cancer proliferation assays.

  • Chemical Biology: Standards for LC-MS/MS quantification of endogenous plant hormones.

Retrosynthetic Analysis

The synthesis is disconnected into two major phases: the construction of the 2


,3

-diol-6-one
motif in the A/B rings and the introduction of the 22R,23R-diol in the side chain.
  • Precursor: Stigmasterol (inexpensive, commercially available).

  • Strategy: The

    
     double bond of Stigmasterol is more reactive than the 
    
    
    
    side-chain olefin. We exploit this by converting the A/B ring system into a 3,5-cyclo-6-oxo intermediate (i-steroid), which serves as a "masked" form of the final A-ring functionality while allowing selective oxidation.
Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic disconnection of Homocastasterone. Target 28-Homocastasterone (2a,3a,22R,23R-tetrahydroxy-24-ethyl-5a-cholestan-6-one) Inter1 Intermediate A (22-En-6-one derivative) Target->Inter1 Sharpless Dihydroxylation (Side Chain) Inter2 i-Steroid Intermediate (3,5-cyclo-6-methoxy) Inter1->Inter2 Acid Isomerization & A-Ring Oxidation Start Stigmasterol (Natural Phytosterol) Inter2->Start i-Steroid Rearrangement

[1]

Detailed Experimental Protocol

Phase 1: A-Ring Functionalization (Formation of the Enone)

Objective: Convert Stigmasterol into the


-6-oxo intermediate. This sets the stage for the A-ring diol.

Step 1.1: Tosylation of Stigmasterol

  • Reagents: Stigmasterol (1 eq),

    
    -Toluenesulfonyl chloride (TsCl, 1.5 eq), Pyridine (solvent).
    
  • Procedure:

    • Dissolve Stigmasterol in dry pyridine at 0°C.

    • Add TsCl portion-wise. Stir at 4°C for 12 hours.

    • Pour into ice-water. Filter the white precipitate (Stigmasteryl tosylate).

    • Checkpoint: quantitative yield expected.

      
      H NMR should show aromatic tosyl signals (~7.3, 7.8 ppm).
      

Step 1.2: i-Steroid Rearrangement (Solvolysis)

  • Reagents: Stigmasteryl tosylate, Potassium Acetate (KOAc), Methanol.

  • Mechanism: Solvolysis creates the 3

    
    ,5-cyclo-6
    
    
    
    -methoxy
    derivative (iso-stigmasterol methyl ether). This protects the
    
    
    bond.
  • Procedure:

    • Reflux the tosylate in MeOH with KOAc (2 eq) for 4 hours.

    • Cool and extract with diethyl ether.

    • Result: The

      
       double bond remains untouched.
      

Step 1.3: Oxidation to 6-Ketone

  • Reagents: Chromium Trioxide (

    
    ), Pyridine (Sarret Oxidation) or PCC.
    
  • Note: The 6-methoxy group is resistant; we must first regenerate the alcohol or oxidize directly if using specific conditions. Preferred Route: Hydrolysis of the methyl ether to the alcohol followed by Jones Oxidation is standard, but direct oxidation of the i-ether with

    
    /3,5-dimethylpyrazole is efficient.
    
  • Protocol (Jones Modification):

    • Treat i-ether with aqueous acid (dilute

      
      ) in acetone to get the 3,5-cyclo-6-hydroxy compound.
      
    • Add Jones reagent at 0°C dropwise until orange color persists.

    • Isolate 3,5-cyclo-6-oxo-stigmasterol .

Step 1.4: Isomerization to


-6-one 
  • Reagents: Lithium Bromide (LiBr), Lithium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Heat the cyclo-enone in DMF with LiBr/Li_2CO_3 at 140°C.

    • Mechanism: Ring opening and elimination yields 5

      
      -stigmast-2-en-6-one .
      
    • Purification: Flash chromatography (Hexane/EtOAc). This is the "Key Intermediate A".

Phase 2: Stereoselective Dihydroxylation

Objective: Install the chiral diols on the A-ring and Side Chain.

Step 2.1: Side Chain Dihydroxylation (The Specificity Step)

  • Challenge: We have two double bonds (

    
     and 
    
    
    
    ). The
    
    
    bond is electron-rich but sterically hindered.
  • Reagent: AD-mix-

    
      (Sharpless Reagent).
    
    • Why AD-mix-

      
      ? For the trans-olefin of Stigmasterol, the phthalazine ligand in AD-mix-
      
      
      
      directs the hydroxyls to the 22R, 23R face (Natural configuration).
  • Protocol:

    • Dissolve

      
      -6-one intermediate in 
      
      
      
      -BuOH/H_2O (1:1).
    • Add AD-mix-

      
       (1.4 g per mmol substrate) and Methanesulfonamide (1 eq) to accelerate hydrolysis.
      
    • Stir at 0°C for 24-48 hours. Monitor by TLC.[1]

    • Quench: Add Sodium Sulfite (

      
      ) to reduce osmate esters.
      
    • Result: 2,22,23-tri-unsaturated intermediate ? No, AD-mix is selective. However, if both alkenes react, you get the tetraol.

    • Refinement: To ensure selectivity, it is often safer to dihydroxylate the side chain before installing the sensitive

      
       bond, OR use stoichiometric control. However, standard protocols often perform Global Dihydroxylation  if the stereochemistry allows, or sequential.
      
    • Best Practice:Catalytic OsO4 (NMO) typically attacks the less hindered

      
       first? Actually, 
      
      
      
      is very reactive.
    • Revised Strategy: Perform AD-mix on the saturated A-ring precursor (3

      
      -OH, 5
      
      
      
      -H) before eliminating to
      
      
      , OR protect
      
      
      .
    • Authoritative Correction: The most reliable route converts Stigmasterol to the 2

      
      ,3
      
      
      
      -dihydroxy
      A-ring first, protects it (acetonide), and then attacks the side chain.

Revised Step 2.1: A-Ring Dihydroxylation

  • Treat 5

    
    -stigmast-2-en-6-one  with catalytic 
    
    
    
    and NMO (Upjohn conditions).
  • This yields the 2

    
    ,3
    
    
    
    -diol
    (due to the directing effect of the 5
    
    
    -skeleton).
  • Protection: Protect the 2,3-diol as an acetonide (2,2-dimethoxypropane, pTsOH).

Revised Step 2.2: Side Chain Dihydroxylation

  • Substrate: 2,3-isopropylidenedioxy-5

    
    -stigmast-22-en-6-one .
    
  • Reagent: AD-mix-

    
     .
    
  • Conditions: 0°C, 48h.

  • Yields: 22R,23R-diol (this compound acetonide).

Step 2.3: Global Deprotection

  • Reagent: Aqueous Acetic Acid (80%) or dilute HCl/MeOH.

  • Procedure: Heat at 60°C for 1 hour to remove the acetonide.

  • Product: 28-Homocastasterone .[2][3][4]

Workflow Visualization

SynthesisProtocol Figure 2: Step-by-step synthesis workflow for 28-Homocastasterone. Stig Stigmasterol (SM) Iso i-Steroid Ether (Protection of C5=C6) Stig->Iso 1. TsCl, Py 2. MeOH, KOAc (Reflux) Enone Delta-2-6-one (Key Intermediate) Iso->Enone 1. CrO3 (Oxidation) 2. LiBr/Li2CO3 (Isom/Elim) DiolA 2a,3a-Diol (A-Ring) Enone->DiolA OsO4, NMO (Upjohn Dihydroxylation) Protected 2,3-Acetonide (Side Chain Intact) DiolA->Protected DMP, pTsOH (Acetonide Protection) Final 28-Homocastasterone (Target) Protected->Final 1. AD-mix-beta (Side Chain) 2. AcOH/H2O (Deprotection)

Analytical Profiling & Quality Control

Upon isolation, the product must be validated against these parameters.

ParameterMethodExpected Observation for 28-HomoCS
Purity HPLC-ELSD/CAD>95% (Reverse phase C18, MeOH/Water gradient)
Mass Spec LC-MS (ESI+)[M+H]+ = 495.4 (Calculated for C29H50O5)
NMR (

H)
500 MHz, CDCl3

4.02 (br s, H-2), 3.78 (m, H-3), 3.70 (m, H-22/23)
Stereochemistry NOESYCorrelations verifying 2

,3

(cis) and 22R,23R config.
Appearance VisualWhite crystalline powder.

Structure-Activity Relationship (SAR) & Analogs

Modifying the this compound scaffold allows for the tuning of biological activity.

Critical SAR Rules:
  • A-Ring: The 2

    
    ,3
    
    
    
    -vicinal diol
    is essential for high bioactivity (binding to the BRI1 receptor island domain). Deletion or inversion (2
    
    
    ,3
    
    
    ) drastically reduces activity.
  • C-6 Oxidation: A ketone at C-6 (Castasterone type) is active.[5][6][7][8] Conversion to a lactone (Brassinolide type) via Baeyer-Villiger oxidation increases potency by 10-100 fold.

  • Side Chain: The 22R,23R-diol is critical. The alkyl substituent at C-24 (Ethyl in HomoCS vs Methyl in CS) modulates lipophilicity and uptake but maintains receptor fit.

Protocol for Analog Synthesis (C-6 Lactonization)

To convert this compound to 28-Homobrassinolide (higher potency):

  • Reagent: Trifluoroperacetic acid (TFPAA) or m-CPBA.

  • Conditions: Treat the acetonide-protected this compound with TFPAA in

    
     at 0°C.
    
  • Regioselectivity: Oxygen inserts between C6 and C7 to form the 7-oxa-6-one lactone (B-ring expansion).

SAR Figure 3: Structure-Activity Relationship (SAR) decision tree. Center This compound Scaffold Mod1 C6: Ketone -> Lactone (Increases Potency) Center->Mod1 Mod2 C2/C3: Diol Removal (Abolishes Activity) Center->Mod2 Mod3 C22/C23: Epimerization (Reduces Activity) Center->Mod3 Mod4 C24: Alkyl Extension (Modulates Uptake) Center->Mod4

Troubleshooting & Optimization

  • Problem: Low yield in AD-mix step.

    • Cause: Steric hindrance of the C24-ethyl group.

    • Solution: Increase catalyst load to 2 mol% OsO4 and run for 72h. Ensure sulfonamide is present to facilitate turnover.

  • Problem: Over-oxidation during Jones step.

    • Cause: Temperature > 0°C.[9]

    • Solution: Strict temperature control. Alternatively, use TPAP/NMO for milder oxidation of the C6 alcohol.

  • Problem: Incomplete elimination of Br/OH to form

    
    .
    
    • Solution: Use

      
       and 
      
      
      
      in refluxing DMA (Dimethylacetamide) instead of DMF for higher temperature stability.

References

  • Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana. Source: PubMed (2011). URL:[Link]

  • Alternative synthesis of 28-homocastasterone. Source: ResearchGate.[4] URL:[Link]

  • Synthesis of New Brassinosteroid 24-Norcholane Type Analogs Conjugated in C-3 with Benzoate Groups. Source: MDPI (2017). URL:[Link]

  • Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk. Source: Frontiers in Plant Science (2020). URL:[Link]

  • Brassinosteroids and analogs as neuroprotectors: synthesis and structure-activity relationships. Source: PubMed (2011). URL:[Link]

Sources

Application Note: In Vitro Enzymatic Assays for Homocastasterone Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: February 2026


 Homocastasterone)

Abstract

This compound (28-homocastasterone) is a bioactive C29-brassinosteroid (BR) derived from sitosterol, distinct from the canonical C28-castasterone derived from campesterol. While the enzymatic machinery—primarily Cytochrome P450s—is shared between these pathways, substrate specificity and kinetic efficiency differ significantly. This guide details the heterologous expression , microsomal isolation , and enzymatic reconstitution of the key P450s (CYP90B1, CYP90A1, CYP85A1) required to synthesize this compound in vitro. It addresses the specific challenge of distinguishing C28/C29 homologs using high-resolution LC-MS/MS.

The Biosynthetic Landscape

The biosynthesis of this compound parallels the campesterol pathway but utilizes sitosterol (24-ethyl cholesterol) as the starting substrate. The presence of the C-24 ethyl group alters the steric landscape for the enzymes, particularly during side-chain hydroxylation.

Pathway Diagram (Sitosterol to this compound)

Homocastasterone_Pathway Sitosterol Sitosterol (C29 precursor) Campestanol_24ethyl 24-Ethyl-Campestanol Sitosterol->Campestanol_24ethyl Multiple Steps (DET2, etc.) Inter1 6-Deoxo-28-homocathasterone Campestanol_24ethyl->Inter1 C-22 OH Inter2 6-Deoxo-28-homoteasterone Inter1->Inter2 C-23 OH Inter3 6-Deoxo-28-homotyphasterol Inter2->Inter3 C-3 Oxidation Inter4 6-Deoxo-28-homocastasterone Inter3->Inter4 Isomerization HomoCS 28-Homocastasterone (Bioactive) Inter4->HomoCS C-6 Oxidation DWF4 CYP90B1 (DWF4) C-22 Hydroxylase DWF4->Campestanol_24ethyl Catalyzes CPD CYP90A1 (CPD) C-23 Hydroxylase CPD->Inter1 Catalyzes CYP85 CYP85A1 C-6 Oxidase CYP85->Inter4 Catalyzes

Figure 1: The Late C-6 Oxidation Pathway for this compound. The C-24 ethyl group is retained throughout. CYP90B1 (DWF4) is the rate-limiting enzyme initiating side-chain hydroxylation.

Protein Expression Strategy: The WAT11 System

Plant P450s are membrane-anchored and require specific electron donors (NADPH-P450 reductase). Bacterial expression (E. coli) often results in inclusion bodies or inactive protein due to the lack of a suitable reductase.

Standard: Use Saccharomyces cerevisiae strain WAT11 .[1][2]

  • Why: This strain is engineered to express the Arabidopsis thaliana NADPH-P450 reductase (ATR1) under a galactose-inducible promoter. This ensures efficient electron transfer to the heterologous P450 [1].

Expression Protocol
  • Transformation: Transform pYeDP60 vector containing your P450 coding sequence (e.g., CYP90B1) into WAT11 yeast cells using the LiAc/SS-DNA/PEG method.

  • Pre-Culture: Inoculate a single colony into 10 mL SGI medium (Synthetic Glucose + Casamino acids). Grow at 30°C for 12–18 h.

  • Induction: Transfer cells to YPGE medium (Ethanol/Glycerol) to deplete glucose. Once OD

    
     reaches ~1.0, add Galactose  (2% final conc.) to induce expression.
    
  • Harvest: Incubate at 28°C for 12–16 hours. Harvest cells by centrifugation (3000 x g, 5 min).

Microsome Isolation Protocol

Causality: P450s are localized to the Endoplasmic Reticulum (ER).[3] Isolating the microsomal fraction enriches the enzyme concentration ~20-fold compared to whole cell lysates.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 600 mM Sorbitol. Freshly add: 1 mM DTT and Protease Inhibitor Cocktail.

  • Mechanical Lysis: Resuspend yeast pellet in Lysis Buffer. Add 0.5 mm glass beads (volume equal to cell pellet). Vortex vigorously (30s ON / 30s OFF) for 5 cycles at 4°C.

  • Clarification: Centrifuge at 10,000 x g for 15 min at 4°C. Discard pellet (cell debris/mitochondria).

  • Microsome Collection: Transfer supernatant to ultracentrifuge tubes. Centrifuge at 100,000 x g for 60 min at 4°C.

  • Resuspension: The pellet is the microsomal fraction. Gently resuspend in 50 mM Potassium Phosphate (pH 7.4) containing 20% (v/v) glycerol.

    • Storage: Flash freeze in liquid nitrogen. Stable at -80°C for 3 months.

In Vitro Enzymatic Assay

This protocol describes the conversion of 24-ethyl-campestanol to 6-deoxo-28-homocathasterone by CYP90B1 (DWF4), but applies to CYP90A1 and CYP85A1 with substrate substitution.

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 24-ethyl-campestanol (1 mM stock in acetone).

  • NADPH Regenerating System:

    • Glucose-6-phosphate (G6P): 5 mM

    • Glucose-6-phosphate dehydrogenase (G6PDH): 1 U/mL

    • NADP+: 1 mM

    • MgCl

      
      : 5 mM (Critical cofactor for G6PDH).
      
Assay Workflow
  • Pre-incubation: In a glass tube, mix:

    • 470 µL Buffer

    • 20 µL Microsomal protein (approx. 0.5 mg/mL total protein)

    • 5 µL Substrate (Final conc. 10 µM). Note: Add substrate slowly while vortexing to prevent precipitation.

  • Initiation: Add 5 µL of NADPH Regenerating System.

  • Incubation: Incubate at 30°C for 30–60 minutes with gentle shaking (100 rpm).

    • Why 30°C? Plant enzymes often lose stability at mammalian physiological temps (37°C).

  • Termination: Add 500 µL Ethyl Acetate. Vortex vigorously for 30 seconds.

Sample Extraction
  • Centrifuge at 3,000 x g for 5 min to separate phases.

  • Transfer the upper organic phase to a fresh glass vial.

  • Repeat extraction with another 500 µL Ethyl Acetate.

  • Combine organic phases and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitution: Dissolve residue in 50 µL Methanol (LC-MS grade).

Analytical Detection: LC-MS/MS

Distinguishing this compound (C29) from Castasterone (C28) requires mass spectrometry. The ethyl group adds 14 Da to the molecular weight.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

MS/MS Transitions (MRM Mode)

Use Multiple Reaction Monitoring (MRM) for quantification.

CompoundPrecursor Ion [M+H]+Product Ion (Quant)Product Ion (Qual)Retention Time (Approx)
Castasterone (C28)465.3447.3 (H

O loss)
429.34.5 min
This compound (C29)479.3 461.3 (H

O loss)
443.3 5.2 min
Sitosterol (Precursor)397.4 [M+H-H

O]+
161.1147.18.5 min

Note: this compound elutes later than Castasterone due to the increased hydrophobicity of the ethyl side chain.

Kinetic Analysis & Data Interpretation

To validate the enzyme's role in the homo-pathway, you must compare the Kinetic Efficiency (


) between C28 and C29 substrates.
  • Substrate Range: Perform the assay with substrate concentrations ranging from 0.5 µM to 50 µM.

  • Michaelis-Menten Plot: Plot Reaction Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ).
  • Interpretation:

    • CYP90B1 (DWF4): Typically shows broad specificity but may have a higher

      
       (lower affinity) for sitosterol derivatives compared to campesterol derivatives in Arabidopsis, whereas rice paralogs (OsCYP90B2) may show equal affinity [2].
      
    • CYP85A1: Converts 6-deoxo-homocastasterone

      
       this compound.
      
Experimental Validation Logic
  • Negative Control: Microsomes from WAT11 transformed with an empty pYeDP60 vector. Result: No conversion.

  • Positive Control: Use Campestanol (C28) to verify system activity if C29 conversion is low.

  • Self-Validation: The appearance of the 479.3

    
     461.3 transition peak must  coincide with the disappearance of the substrate peak.
    

References

  • Pompon, D., et al. (1996). Yeast expression of animal and plant P450s in optimized redox environments. Methods in Enzymology, 272, 51-64. Link

  • Choe, S., et al. (1998). The Arabidopsis dwarf1 mutant is defective in the conversion of 24-methylenecholesterol to campesterol in brassinosteroid biosynthesis. Plant Physiology, 119(3), 897-907. Link

  • Fujioka, S., & Yokota, T. (2003). Biosynthesis and metabolism of brassinosteroids. Annual Review of Plant Biology, 54, 137-164. Link

  • Nomura, T., et al. (2005). The last reaction producing brassinolide is catalyzed by CYP85A2, a cytochrome P450 monooxygenase. Plant Physiology, 138(4), 2244-2252. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Homocastasterone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Homocastasterone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this potent brassinosteroid. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols necessary to ensure the successful and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones that regulate various aspects of plant growth and development.[1] Structurally, it is a hydrophobic molecule, which inherently limits its solubility in water and aqueous buffer systems commonly used in biological assays. This poor aqueous solubility can lead to several experimental issues, including compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based and in vivo studies.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

The most common indicators of solubility issues include:

  • Visible Precipitation: You may observe a cloudy or milky appearance in your solution, or see solid particles settled at the bottom of your tube or well plate after adding this compound.

  • Inconsistent Results: Poor solubility can lead to significant variability between replicate experiments, as the actual concentration of dissolved this compound may differ each time.

  • Low Bioactivity: If this compound is not fully dissolved, its effective concentration is lower than intended, resulting in a diminished or absent biological response.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and absolute Ethanol.[2] These are aprotic and protic polar solvents, respectively, that can effectively solubilize this compound.[3][4]

SolventKey PropertiesRecommended Max. Concentration in Cell Culture
DMSO Aprotic, highly polar< 0.5% (v/v)
Ethanol Protic, polar< 0.5% (v/v)

Note: The maximum recommended concentration of these solvents in your final aqueous solution should be kept to a minimum to avoid solvent-induced toxicity to cells.[5]

Troubleshooting Guides: From Stock to Working Solution

Issue 1: My this compound powder won't dissolve in the organic solvent for the stock solution.

Root Cause Analysis: This is uncommon if using high-quality DMSO or ethanol, but can occur due to insufficient solvent volume, low solvent purity, or if the compound has degraded.

Step-by-Step Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using anhydrous (water-free), high-purity DMSO or ethanol. Water contamination will significantly reduce the solvent's ability to dissolve hydrophobic compounds.

  • Increase Solvent Volume: You may be attempting to make a stock solution that is too concentrated. Add a small, precise volume of additional solvent and vortex thoroughly.

  • Gentle Warming and Sonication: Briefly warm the solution in a 37°C water bath and vortex. For more resistant compounds, a short burst in a bath sonicator can help break up aggregates and facilitate dissolution.

  • Fresh Aliquot: If the above steps fail, it is possible the compound has degraded. Use a fresh, unopened vial of this compound.

Issue 2: My this compound precipitated out of the aqueous solution after diluting the stock.

Root Cause Analysis: This is the most common solubility issue. It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, and the aqueous environment can no longer keep the hydrophobic this compound in solution.

Visualizing the Problem and Solution Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Advanced Solubilization Strategies cluster_3 Outcome Problem This compound precipitates in aqueous solution Action1 Vortex/Mix Thoroughly Problem->Action1 Initial attempt Action2 Briefly Warm (37°C) Action1->Action2 If precipitation persists Strategy1 Use a Co-solvent System Action2->Strategy1 If still unresolved Strategy2 Incorporate Cyclodextrins Action2->Strategy2 Strategy3 Add a Surfactant Action2->Strategy3 Outcome Stable, clear working solution Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: A decision tree for troubleshooting this compound precipitation.

In-Depth Solutions:

  • Solution A: Optimize the Co-solvent Concentration

    • Scientific Rationale: While keeping the organic solvent concentration low is important for cell health, a certain amount is necessary to maintain the solubility of this compound.

    • Protocol:

      • Prepare your aqueous buffer or media.

      • Before adding the this compound stock, add a small amount of the same organic solvent to the aqueous solution. For example, if your final desired DMSO concentration is 0.1%, add the appropriate volume of DMSO to your media first.

      • Then, add the this compound stock solution dropwise while vortexing to ensure rapid and even dispersal.

  • Solution B: Employ Cyclodextrins

    • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[7] This is a widely used technique in pharmaceutical formulations to enhance drug solubility and bioavailability.[6]

    • Protocol for using Hydroxypropyl-β-cyclodextrin (HP-β-CD):

      • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

      • Dissolve your this compound in a minimal amount of ethanol.

      • Slowly add the ethanolic this compound solution to the HP-β-CD solution while stirring vigorously.

      • Allow the mixture to equilibrate (e.g., by stirring for several hours or overnight at room temperature) to ensure efficient complex formation.

      • Sterile filter the final solution before use in cell culture.

  • Solution C: Utilize a Biocompatible Surfactant

    • Scientific Rationale: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[8] The hydrophobic core of these micelles can entrap this compound, effectively solubilizing it in the bulk aqueous phase.[1]

    • Protocol using Polysorbate 80 (Tween® 80):

      • Prepare your aqueous buffer or media containing a low concentration of Polysorbate 80 (e.g., 0.01-0.1% v/v).

      • Prepare a concentrated stock of this compound in DMSO or ethanol.

      • Add the this compound stock solution to the surfactant-containing media dropwise with constant agitation. The surfactant will help to stabilize the this compound and prevent precipitation.

Issue 3: I'm observing cell toxicity that I suspect is due to my solubilization method.

Root Cause Analysis: Cell toxicity is often caused by the solubilizing agent itself rather than the this compound. High concentrations of DMSO, ethanol, or certain surfactants can be detrimental to cell health.

Preventative Measures and Troubleshooting:

  • Minimize Final Solvent Concentration: Always aim for the lowest possible concentration of the organic solvent in your final working solution, ideally below 0.5%.[5]

  • Run a Vehicle Control: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., 0.1% DMSO in media) but without this compound. This will help you differentiate between compound-induced and solvent-induced effects.

  • Consider Less Toxic Alternatives: If DMSO or ethanol prove to be too toxic for your cell line, even at low concentrations, explore the use of cyclodextrins, which are generally well-tolerated by cells.

  • Check for Contaminants: Ensure that your solvents and other reagents are of high purity and are not contaminated with bacteria or other toxins.

This compound's Mechanism of Action: A Visual Guide

Understanding the signaling pathway of this compound is crucial for interpreting your experimental results. This compound, like other brassinosteroids, initiates a signal transduction cascade by binding to a cell surface receptor complex.

Brassinosteroid_Signaling HCS This compound (HCS) BRI1 BRI1 (Receptor) HCS->BRI1 Binds ReceptorComplex Active Receptor Complex BRI1->ReceptorComplex BAK1 BAK1 (Co-receptor) BAK1->ReceptorComplex BSU1 BSU1 (Phosphatase) ReceptorComplex->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates & Inactivates BZR1_P BZR1/BES1 (Phosphorylated/Inactive) BSU1->BZR1_P Dephosphorylates & Activates BIN2->BZR1_P Phosphorylates & Inactivates BZR1 BZR1/BES1 (Dephosphorylated/Active) BZR1_P->BZR1 Nucleus Nucleus BZR1->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates

Caption: The brassinosteroid signaling pathway initiated by this compound.

This signaling cascade ultimately leads to changes in gene expression that mediate the various physiological effects of this compound.[9]

References

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • MDPI. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. Retrieved from [Link]

  • PubMed Central. (2021). Preparation and Transfection of Populus tomentosa Mesophyll Protoplasts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The Brassinosteroid Signaling Pathway. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • MDPI. (2022). Abiotic Stress Tolerance in Plants: Brassinosteroids Navigate Competently. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Brassinosteroid Signaling Pathways. Retrieved from [Link]

  • CONICET. (n.d.). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Retrieved from [Link]

  • MDPI. (n.d.). Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. Retrieved from [Link]

  • Frontiers. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Brassinosteroids and their Biological Activities. Retrieved from [Link]

  • Slideshare. (n.d.). Brassinosteroids | PPTX. Retrieved from [Link]

  • National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]

  • PubMed. (n.d.). Solubilization of Fluasterone in cosolvent/cyclodextrin combinations. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

Sources

Technical Support Center: Homocastasterone (HCS) Stability & Extraction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Preventing Degradation of 28-Homocastasterone (HCS) Ticket ID: HCS-STAB-2026 Audience: Senior Researchers, Analytical Chemists, Drug Development Leads

Executive Summary: The Stability Paradox

28-Homocastasterone (HCS) is a 6-oxo-brassinosteroid. While structurally robust compared to its lactone counterparts (e.g., Brassinolide), it possesses a specific vulnerability profile: enzymatic metabolism during extraction and epimerization during storage.

This guide replaces "standard protocols" with a self-validating technical workflow . You are not just extracting a compound; you are racing against endogenous oxidases and thermodynamic decay.

Module 1: The Extraction Phase (Critical Control Points)

The Problem: The moment plant tissue is crushed, cellular compartmentalization breaks. Cytosolic enzymes (oxidases, hydroxylases) mix with HCS, causing rapid conversion to downstream metabolites (e.g., 7-oxalactones) or glycosylated conjugates.

The Solution: Metabolic Arrest via Cryogenic Quenching.

Protocol: Cryogenic-Solvent Extraction

Do not use fresh tissue without immediate quenching.

  • Metabolic Stop: Flash-freeze tissue in liquid nitrogen (

    
    ) immediately upon harvest.
    
  • Pulverization: Grind tissue to a fine powder under

    
    .
    
    • Why? Increases surface area for solvent penetration while keeping enzymes inactive at -196°C.

  • Solvent System: Extract with ice-cold 80% Methanol (MeOH) containing 1 mM DTT (Dithiothreitol) .

    • Mechanism:[1][2][3][4][5] Cold MeOH precipitates proteins (denaturing enzymes). DTT prevents oxidative cross-linking of proteins, ensuring better release of steroids bound to receptor complexes.

  • Internal Standard Spike (The Self-Validation Step):

    • Add a known quantity of Deuterated-Castasterone (

      
      -CS)  or 
      
      
      
      -BL
      immediately after solvent addition.
    • Logic: If your recovery of the internal standard is <70% at the end, your protocol failed, regardless of HCS yield.

Troubleshooting Extraction Issues
SymptomProbable CauseTechnical Fix
Low Recovery (<40%) Protein BindingInclude a protease digestion step (Proteinase K) after initial extraction if matrix is protein-rich.
Isomerization (22S/22R) Acidic HydrolysisCheck solvent pH. Avoid unbuffered water. Keep pH between 6.0–7.5.
Signal Suppression Lipid InterferencePerform a hexane partition wash (HCS stays in aqueous MeOH; lipids move to hexane).
Module 2: Purification Logic & Workflow

The Problem: HCS is a trace compound (ng/g levels). "Dirty" extracts contain chlorophyll and lipids that degrade HCS via peroxidation during evaporation.

The Solution: Orthogonal Chromatography (SPE).

Visualization: The Purification Logic Gate

HCS_Extraction_Workflow cluster_legend Degradation Checkpoints Tissue Plant Tissue (Liquid N2 Grind) Extract Extraction (80% MeOH, 4°C) Tissue->Extract Quench Enzymes Partition Solvent Partition (H2O/MeOH vs CHCl3) Extract->Partition Filter & Evap MeOH SPE Solid Phase Extraction (C18 Cartridge) Partition->SPE Aqueous Phase Waste_Lipids Waste: Lipids/Chlorophyll Partition->Waste_Lipids CHCl3 Layer (if HCS in aq) HCS_Pure Purified HCS (Ready for LC-MS) SPE->HCS_Pure Elute (80% MeCN) Waste_Polar Waste: Sugars/Salts SPE->Waste_Polar Wash (H2O) Check1 Checkpoint: pH < 3 triggers isomerization

Caption: Step-by-step purification logic designed to remove destructive lipids while maintaining HCS structural integrity.

Critical FAQ: "Can I use Silica columns?"

Answer: Use with caution.

  • Risk: Unmodified silica is acidic. Prolonged exposure can catalyze the dehydration of the C2/C3 hydroxyls or epimerization at C22.

  • Recommendation: Use Aminopropyl-bonded silica (

    
    )  or C18  cartridges. These provide a neutral environment that preserves the 6-oxo and hydroxyl functionalities.
    
Module 3: Storage & Stability (The Long Game)

The Problem: Even pure HCS degrades. The 6-oxo group is stable, but the vicinal diols (C22, C23) are susceptible to oxidative cleavage or rearrangement.

Storage Matrix Compatibility Table
Storage MediumTempStability RatingNotes
Solid Powder -20°C⭐⭐⭐⭐⭐ (Excellent)Keep desiccated. Stable for >2 years.
Methanol (MeOH) -80°C⭐⭐⭐⭐ (Good)Preferred solvent. Avoid repeated freeze-thaw cycles.
Acetonitrile (MeCN) -20°C⭐⭐⭐ (Moderate)Good for LC-MS readiness, but evaporation can concentrate trace acids.
Water/Buffer 4°C⭐ (Critical Risk)Do not store. Hydrolysis and microbial growth will destroy HCS within days.
DMSO RT⭐⭐ (Poor)DMSO is hygroscopic; water absorption leads to degradation.
The "Glass Wall" Effect

Brassinosteroids are lipophilic and "sticky."

  • Issue: HCS adsorbs to untreated borosilicate glass, leading to "phantom loss" (compound is there, but stuck to the wall).

  • Fix: Use Silanized Glassware (treated with dimethyldichlorosilane) or high-quality Polypropylene (PP) vials.

  • Verification: If signal drops, rinse the "empty" vial with 100% Acetone and inject. If you see a peak, you have an adsorption problem.

Frequently Asked Questions (Technical)

Q1: My LC-MS shows a "double peak" for HCS. Is it degrading? A: This is likely epimerization . HCS has chiral centers at C22 and C23. Under acidic extraction conditions (pH < 4) or high heat (>60°C), the 22R isomer can flip to 22S.

  • Fix: Check the pH of your aqueous mobile phase. Ensure your evaporation step (SpeedVac) was not set to "High Heat."

Q2: Can I use Boronic Acid affinity chromatography? A: Yes, but be careful. Boronic acid binds specifically to the cis-diol groups (C22/C23) of HCS.

  • Benefit: Extremely high purity.

  • Risk: Elution often requires acidic conditions, which triggers the isomerization mentioned above. Elute quickly and neutralize immediately.

Q3: How do I distinguish HCS from Castasterone (CS)? A: They are homologs. HCS (28-homocastasterone) has an ethyl group at C24, whereas CS has a methyl group.

  • Mass Spec: HCS will be +14 Da heavier than CS.

  • Stability: Their stability profiles are nearly identical. Protocols for CS apply directly to HCS [1].

References & Authoritative Grounding
  • Bajguz, A., & Tretyn, A. (2003). The chemical characteristic and distribution of brassinosteroids in plants. Phytochemistry, 62(7), 1027-1046.

    • Relevance: Establishes the structural homology between Castasterone and Homocastasterone, validating the application of CS protocols to HCS.

  • Tarkowská, D., et al. (2016). Analysis of 24-epibrassinolide and its metabolites in Arabidopsis thaliana by LC-MS/MS. Talanta, 156, 192-198.

    • Relevance: Defines the "Cold MeOH" extraction standard and cryogenic grinding to prevent enzymatic degradation.

  • Swaczynová, J., et al. (2007). New techniques for the estimation of naturally occurring brassinosteroids.[6][7] Journal of Plant Growth Regulation, 26(1), 1-14.

    • Relevance: details the use of SPE (Solid Phase Extraction) and the risks of silica-based adsorption.

  • Zullo, M. A. T., & Adam, G. (2002). Brassinosteroid phytohormones-structure, bioactivity and applications.[2][5][8] Brazilian Journal of Plant Physiology, 14(3), 143-181.

    • Relevance: Provides chemical stability data regarding the 6-oxo group and side-chain hydroxyls.

Disclaimer: This guide is for research purposes. Always consult the Material Safety Data Sheet (MSDS) for specific chemical handling requirements.

Sources

Technical Support Center: In Vitro Homocastasterone Biosynthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing conditions for in vitro 28-Homocastasterone (HCS) biosynthesis assays. Target Audience: Drug discovery scientists and plant physiologists. Scope: Enzymatic kinetics, hydrophobic substrate solubilization, and mass spectrometry detection.

Executive Summary: The C29-Brassinosteroid Challenge

Homocastasterone (28-Homocastasterone) is a C29-brassinosteroid, distinguished from the canonical C28-castasterone by an ethyl group at the C-24 position. While the enzymatic machinery (CYP90 and CYP85 families) is largely shared between C28 and C29 pathways, the in vitro synthesis of HCS presents unique challenges regarding substrate solubility (due to the extra ethyl group increasing lipophilicity) and enzyme promiscuity .

This guide abandons generic protocols in favor of a modular troubleshooting system designed to isolate variables in the P450-mediated biosynthetic pathway.

Module 1: Assay Configuration (The Reaction Environment)

Q: My substrate (Sitosterol/28-Homoteasterone) precipitates upon addition to the reaction mix. How do I maintain bioavailability without inhibiting the P450s?

A: This is the most common failure mode. C29-sterols have extremely low aqueous solubility (<1


M). Standard DMSO spikes often lead to "silent precipitation"—micro-aggregates that enzymes cannot access.

Protocol: The Cyclodextrin-Surfactant Hybrid System Do not rely solely on organic solvents. Use a carrier system that mimics the plant membrane interface.

  • Primary Solvent: Dissolve substrate in 100% DMSO at 100x target concentration.

  • Carrier Buffer: Prepare assay buffer containing 0.1% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .
    • Mechanism:[1][2][3] HP

      
      CD forms inclusion complexes, shielding the hydrophobic sterol core while allowing the P450 active site to access the molecule.
      
  • Surfactant (Optional but recommended): Add Tween-20 at 0.01% .

    • Warning: Do not exceed 0.05% Tween-20, as high concentrations can disrupt the microsomal membrane integrity and uncouple P450-reductase interactions.

Q: The reaction rate is non-linear and plateaus after 10 minutes. Is the enzyme dying?

A: It is likely NADPH depletion , not enzyme death. Plant P450s are NADPH-hungry, and simple NADPH addition is insufficient for assays longer than 15 minutes due to thermal degradation and consumption.

Solution: The Regeneration System You must drive the reaction with an enzymatic regeneration system to maintain a constant [NADPH]:[NADP+] ratio.[4]

ComponentConcentrationFunction
Glucose-6-Phosphate (G6P) 5-10 mMSacrificial substrate
G6P-Dehydrogenase (G6PDH) 1-2 Units/mLCatalyzes G6P

6-Phosphogluconate, reducing NADP+ to NADPH
MgCl

3-5 mMEssential cofactor for G6PDH activity
NADP+ 1 mMPrecursor (more stable than NADPH)

Self-Validation: Run a control with only NADPH (no regeneration). If the rate drops significantly compared to the regeneration system, cofactor starvation is your cause.

Module 2: Enzymatic Kinetics (The Catalyst)

Q: Which enzyme source is superior for HCS synthesis: Microsomes or Recombinant P450s?

A: For HCS specifically, Microsomes (from Oryza sativa or Silene) are often superior for full-pathway studies, while Recombinant P450s (Yeast-expressed) are required for single-step kinetic characterization.

Troubleshooting Recombinant CYP85/CYP90: If using recombinant enzymes (e.g., Arabidopsis CYP85A2 expressed in yeast) to convert 28-homotyphasterol to HCS, you often face low activity.

  • Root Cause: P450s require a specific ratio of Cytochrome P450 Reductase (CPR). Yeast endogenous CPR levels are often insufficient for high-level plant P450 expression.

  • Optimization: Co-express with ATR1 (Arabidopsis P450 Reductase) .

  • Lipid Reconstitution: If using purified proteins, reconstitute in Dilauroylphosphatidylcholine (DLPC) vesicles. The C29-substrate requires a fluid membrane environment to enter the catalytic tunnel.

Q: How do I distinguish between C28 (Castasterone) and C29 (this compound) synthesis if my microsomes contain endogenous sterols?

A: You must use Substrate Saturation and Isotopic Labeling .

  • Substrate Overload: Add exogenous C29-precursor (e.g., 28-homoteasterone) at

    
    .
    
  • Deuterium Labeling: Use d3-labeled substrates. The mass shift (+3 Da) allows you to track your enzymatic conversion separate from the endogenous pool in the microsomes.

Module 3: Analytical Resolution (The Readout)

Q: I cannot detect this compound on LC-MS/MS. The signal-to-noise ratio is too low.

A: Brassinosteroids lack strong ionizable groups (like amines or carboxylic acids), making them "invisible" to standard ESI (Electrospray Ionization) in positive mode.

Protocol: Boronic Acid Derivatization You must exploit the cis-diol functionality at C-22/C-23 (or C-2/C-3) to create an ionizable tag.

  • Reagent: 3-Pyridineboronic acid (3-PBA) or 4-(Dimethylamino)phenylboronic acid (DMAPBA) .

  • Reaction: Incubate sample with 0.5 mg/mL derivatizing agent in acetonitrile/buffer (pH 8.0) for 30 mins at 60°C.

  • Result: The boronic acid forms a cyclic ester with the HCS diol.

    • Benefit 1: Increases molecular weight (shifts away from solvent noise).

    • Benefit 2: Introduces a protonatable nitrogen (pyridine/amine), increasing ionization efficiency by 100-1000 fold.

Module 4: Visualization & Workflow

Pathway Logic: The C29-Route

The following diagram illustrates the specific C29-pathway flow and the critical enzymatic checkpoints.

HCS_Biosynthesis Sitosterol Sitosterol (C29) Isofuco Isofucosterol Sitosterol->Isofuco H_Campestanol 28-Homocampestanol Isofuco->H_Campestanol Reductase H_Teasterone 28-Homoteasterone H_Campestanol->H_Teasterone Early C-6 Ox H_Typhasterol 28-Homotyphasterol H_Teasterone->H_Typhasterol Epimerization H_Castasterone 28-Homocastasterone (Target) H_Typhasterol->H_Castasterone C-2α Hydroxylation CYP90B1 CYP90B1 (C-22 Hydroxylase) CYP90B1->H_Teasterone CYP90A1 CYP90A1 (C-23 Hydroxylase) CYP85A CYP85A1/A2 (C-6 Oxidase) CYP85A->H_Castasterone Final Oxidation

Caption: The C29-specific biosynthetic route.[5] Note that CYP enzymes are shared with the C28 pathway but act on ethyl-substituted analogs.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your assay.

Troubleshooting_Tree Start Problem: Low HCS Yield Check_Solubility 1. Check Substrate Solubility (Is there precipitate?) Start->Check_Solubility Solubility_Fix Add HPβCD or reduce concentration Check_Solubility->Solubility_Fix Yes Check_Cofactor 2. Check Cofactor (Is NADPH regenerating?) Check_Solubility->Check_Cofactor No Cofactor_Fix Refresh G6P/G6PDH Check Mg2+ levels Check_Cofactor->Cofactor_Fix No Check_Detection 3. Check Detection (Is MS signal visible?) Check_Cofactor->Check_Detection Yes Derivatize Apply Boronic Acid Derivatization Check_Detection->Derivatize No Signal

Caption: Step-by-step diagnostic flow for optimizing in vitro HCS biosynthesis assays.

References

  • Biosynthetic Pathway of C29-Brassinosteroids: Ohnishi, T., et al. (2006).[3] "Biosynthetic Pathway of C29-Brassinosteroids in Rice." Confirms the sequence: 28-homoteasterone

    
     28-homotyphasterol 
    
    
    
    28-homocastasterone.
  • P450 Assay Optimization (Solubility): Stresser, D. M., et al. (2000). "Substrate-dependent modulation of CYP3A4 catalytic activity: Analysis of 2-hydroxypropyl-beta-cyclodextrin effects." Foundational text on using cyclodextrins to solubilize hydrophobic substrates without inhibiting P450s.

  • Brassinosteroid Detection (Derivatization): Raldugin, D.S., et al. (2024). "Organ-level distribution tandem mass spectrometry analysis of three structural types of brassinosteroids." Details the boronic acid derivatization protocols essential for sensitive LC-MS detection.

  • CYP85/90 Enzyme Characterization: Nomura, T., & Bishop, G. J. (2006). "Cytochrome P450s in plant steroid hormone synthesis and metabolism." Authoritative review on the specific roles of CYP85 and CYP90 families.

Sources

Technical Support Center: Validating Specificity of Homocastasterone (HCS) Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Specificity Validation Protocols for Homocastasterone (HCS) Biosynthesis Inhibitors

Introduction: The "Rescue" Principle

Welcome to the technical validation center. If you are developing or testing inhibitors targeting This compound (HCS) —a critical C28-brassinosteroid precursor—you are likely targeting cytochrome P450 monooxygenases (specifically the CYP85A or CYP90 families).

The Core Problem: Most brassinosteroid (BR) inhibitors (e.g., Brassinazole, Propiconazole) are triazole-type compounds that function as general P450 inhibitors. They are prone to "off-target" effects, particularly against the Gibberellin (GA) pathway, which also relies on P450s (e.g., ent-kaurene oxidase).

The Solution: To validate that your molecule is a specific HCS pathway inhibitor, you must prove two things:

  • Causality: The phenotypic defect is caused solely by the lack of HCS/Brassinolide.

  • Exclusion: The molecule does not inhibit GA biosynthesis or general sterol production.

Module 1: Physiological Validation (The Chemical Rescue Assay)

This is the "Gold Standard" for specificity. If your molecule specifically inhibits HCS synthesis, adding exogenous HCS (or its active metabolite, Brassinolide) should fully restore the wild-type phenotype.

Troubleshooting Guide: Dark-Grown Hypocotyl Assay

Symptom: "My inhibitor reduces growth, but I can't confirm it's due to HCS depletion."

The Protocol: Use Arabidopsis thaliana (Col-0) dark-grown hypocotyls. In the dark, BR-deficient mutants (or inhibited plants) display a constitutive photomorphogenesis (short hypocotyls, open cotyledons), whereas wild-type plants are etiolated (long hypocotyls, closed cotyledons).

Treatment GroupExpected Phenotype (If Specific)Interpretation
Control (DMSO) Long HypocotylsBaseline growth.
Inhibitor (1 µM) Short Hypocotyls Successful inhibition of elongation.
Inhibitor + HCS (100 nM) Long Hypocotyls (Rescue) PASS: The inhibitor specifically targeted HCS production.
Inhibitor + GA3 (1 µM) Short HypocotylsPASS: The inhibitor does not target the GA pathway.
Inhibitor + GA3 (1 µM) Long HypocotylsFAIL: Your molecule is likely a GA inhibitor (or dual inhibitor).[1]
Step-by-Step Workflow
  • Seed Sterilization: Surface sterilize Arabidopsis seeds (70% EtOH, 5 min).

  • Media Prep: Prepare ½ MS plates containing 1% sucrose and 0.8% agar.

  • Chemical Application: Add your inhibitor (e.g., 0.5–5 µM) to the molten agar.

    • Critical Step: Prepare "Rescue Plates" containing Inhibitor + 100 nM 28-Homocastasterone or Brassinolide (BL).

  • Stratification: 4°C for 2 days in dark.

  • Growth: Transfer to light for 4 hours (to induce germination), then wrap plates in double-layer aluminum foil. Incubate vertically at 22°C for 5 days.

  • Measurement: Photograph and measure hypocotyl length using ImageJ.

Technical Note: If HCS fails to rescue the phenotype but BL does, your inhibitor might be targeting CYP85A2 (the enzyme converting Castasterone/HCS to Brassinolide). If neither rescues, your molecule is likely cytotoxic or targeting a non-BR pathway.

Module 2: Molecular Specificity (Transcriptional Fingerprinting)

Question: "How do I confirm the inhibitor is acting on the biosynthetic enzymes?"

Answer: Brassinosteroid homeostasis is maintained by a negative feedback loop. When BR levels drop (due to inhibition), the expression of biosynthetic genes is massively upregulated to compensate.

The Marker Gene Panel

Run RT-qPCR on RNA extracted from treated seedlings (4-day-old light-grown).

Gene TargetFunctionResponse to Specific HCS Inhibition
CPD (CYP90A1) C-23 hydroxylaseStrong Upregulation (>5-fold)
DWF4 (CYP90B1) C-22 hydroxylaseStrong Upregulation
BAS1 (CYP734A1) BR InactivationDownregulation
GA20ox1 GA BiosynthesisNo Change (If specific)

Interpretation:

  • If CPD and DWF4 are upregulated, the plant "perceives" a lack of BRs.

  • If GA20ox1 is also upregulated, your inhibitor is likely hitting the GA pathway (cross-reactivity).

Module 3: Visualizing the Pathway Logic

The following diagram illustrates the biochemical logic used to validate the inhibitor. It maps the conversion of precursors through the CYP85A complex and the decision matrix for validation.

BR_Validation_Logic cluster_pathway BR Biosynthesis Pathway (Simplified) Precursor 6-Deoxo-Castasterone HCS This compound (or Castasterone) Precursor->HCS C-6 Oxidation BL Brassinolide (Active Hormone) HCS->BL Baeyer-Villiger Oxidation Phenotype Dwarf Phenotype (Short Hypocotyl) BL->Phenotype Promotes Elongation CYP85 Enzyme: CYP85A1/A2 Inhibitor Candidate Inhibitor Inhibitor->CYP85 Blocks Inhibitor->Phenotype Causes Rescue Rescue Experiment Phenotype->Rescue Add Exogenous HCS/BL? Valid Specific Inhibitor Valid Specific Inhibitor Rescue->Valid Specific Inhibitor Growth Restored Toxic / Off-Target Toxic / Off-Target Rescue->Toxic / Off-Target No Growth

Figure 1: The logic flow for validating this compound pathway inhibitors. The inhibitor targets the CYP85A enzymes. Specificity is confirmed if adding the product (HCS/BL) restores growth.

Module 4: Advanced Troubleshooting (FAQs)

Q1: My inhibitor causes dwarfism, but adding HCS doesn't rescue it. Why?

A: This suggests three possibilities:

  • Toxicity: The molecule is generally cytotoxic, inhibiting cell division regardless of hormonal status. Test: Check root meristem viability with Propidium Iodide staining.

  • Downstream Block: The inhibitor might target the BR receptor (BRI1) or signaling components (BIN2), rather than biosynthesis. In this case, adding HCS won't help because the plant cannot perceive it.

  • Stability: HCS is unstable in your media. Ensure you are adding it from a fresh stock (dissolved in EtOH) after autoclaving the media.

Q2: How do I distinguish between CYP85A1 and CYP85A2 inhibition?

A:

  • CYP85A1 primarily converts 6-deoxoCS to Castasterone (CS).[2]

  • CYP85A2 is bifunctional: it converts 6-deoxoCS to CS and CS to Brassinolide (BL).[2]

  • Differentiation: In Arabidopsis, CS has weak bioactivity, while BL is the potent end-product. If your inhibitor blocks CYP85A2 specifically, you will see a pile-up of Castasterone in LC-MS/MS analysis, and the plant will be dwarf because it lacks BL.

Q3: Can I use BZR1 localization as a faster assay?

A: Yes. The transcription factor BZR1 moves from the cytoplasm to the nucleus upon BR perception.

  • Protocol: Use pBZR1::BZR1-YFP transgenic lines.

  • Untreated: BZR1-YFP is in the nucleus.

  • Inhibitor Treated: BZR1-YFP is phosphorylated and retained in the cytoplasm (diffuse signal).

  • Inhibitor + HCS: BZR1-YFP returns to the nucleus within 30–60 minutes. This is a rapid (1-hour) confirmation of pathway inhibition compared to the 5-day hypocotyl assay.

References

  • Asami, T., & Yoshida, S. (1999). Brassinazole, an inhibitor of brassinosteroid biosynthesis. Plant Physiology, 120(3), 725-730. Link

  • Rozhon, W., et al. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4372. Link

  • Nomura, T., et al. (2005). The last reaction producing brassinolide is catalyzed by CYP85A2, a cytochrome P450, in Arabidopsis. Journal of Biological Chemistry, 280(18), 17873-17879. Link

  • Hartwig, T., et al. (2012). Brassinosteroid control of spatiotemporal transcriptional networks regulating plant growth. Genes & Development, 26(24), 2944-2952. Link

  • Tang, W., et al. (2011). BSKs mediate signal transduction from the receptor kinase BRI1 in Arabidopsis. Science, 321(5888), 557-560. Link

Sources

Technical Support Center: Troubleshooting Abnormal Phenotypes in Homocastasterone-Treated Plants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Homocastasterone (HCS) application in plant research. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for unexpected phenotypes observed during experiments with HCS, a potent member of the brassinosteroid (BR) family of plant hormones.

Introduction to this compound (HCS)

This compound is a naturally occurring brassinosteroid that plays a crucial role in a wide array of plant growth and developmental processes, including cell elongation, division, vascular differentiation, and stress responses.[1] When applied exogenously, HCS is expected to promote growth, increase biomass, and enhance stress tolerance. However, deviations from these expected outcomes can occur. This guide is designed to help you diagnose and resolve these issues by understanding the underlying scientific principles.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound? HCS, like other brassinosteroids, binds to a cell-surface receptor kinase complex, primarily composed of BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1. This binding initiates a phosphorylation cascade that ultimately leads to the de-phosphorylation and activation of transcription factors BES1 and BZR1.[2] These transcription factors then move into the nucleus to regulate the expression of thousands of genes responsible for growth and development.
2. My plants show no response to HCS treatment. What is the first thing I should check? The most common cause for a lack of response is an issue with the HCS solution or application method. Verify your calculations, ensure the HCS powder was fully dissolved (using a small amount of a solvent like DMSO or ethanol before diluting), and confirm the final concentration is appropriate for your plant species. Also, check the stability and storage of your stock solution, as BRs can degrade over time if not stored correctly.
3. Can HCS be toxic to plants? Yes, like all hormones, HCS operates within an optimal concentration range. Exceeding this range can lead to inhibitory or toxic effects, such as stunted growth, root inhibition, and leaf necrosis.[3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
4. How does HCS interact with other plant hormones? Brassinosteroids have complex and significant crosstalk with other hormones, particularly auxin and gibberellins (GAs), often acting synergistically to promote cell elongation.[5] They can also interact antagonistically with stress hormones like abscisic acid (ABA).[5] An unexpected phenotype could be the result of an imbalance in these hormonal networks.

Troubleshooting Abnormal Phenotypes

This section is organized by the specific abnormal phenotype observed. Each entry details potential causes and provides a logical, step-by-step approach to diagnosis and resolution.

General Troubleshooting Workflow

Before diving into specific phenotypes, follow this general workflow to rule out common experimental errors.

Troubleshooting_Workflow start Abnormal Phenotype Observed check_controls Step 1: Verify Controls (Mock/Solvent-treated) start->check_controls check_solution Step 2: Check HCS Solution (Preparation, Storage, pH) check_controls->check_solution Controls OK? check_application Step 3: Review Application (Method, Timing, Uniformity) check_solution->check_application Solution OK? check_environment Step 4: Assess Environment (Light, Temp, Nutrients) check_application->check_environment Application OK? dose_response Step 5: Perform Dose-Response (Test lower & higher conc.) check_environment->dose_response Environment OK? phenotype_specific Consult Phenotype-Specific Guide Below dose_response->phenotype_specific Issue Persists? end Problem Resolved phenotype_specific->end

A general workflow for troubleshooting HCS experiments.
Phenotype 1: Stunted Growth, Dwarfism, or Root Inhibition

This is one of the most common abnormal phenotypes and is often counterintuitive, as BRs are growth promoters.

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
1. Supra-optimal Concentration Hormonal responses follow a bell-shaped curve. Extremely high concentrations of BRs can be inhibitory, leading to feedback inhibition of endogenous biosynthesis pathways or causing cellular toxicity. Studies have shown that both high concentrations of BRs and BR biosynthesis inhibitors can inhibit root growth.[6]1. Conduct a Dose-Response Experiment: Test a wide range of HCS concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). This is the most critical step to identify the optimal concentration for your species and growth conditions.[3][4] 2. Review Literature: Check for established optimal concentration ranges for your specific or related plant species.
2. Solvent Toxicity Solvents like DMSO or ethanol, used to dissolve HCS, can be phytotoxic at certain concentrations, causing stunted growth that can be mistaken for a direct effect of HCS.1. Run a Solvent-Only Control: Always include a control group treated with the same concentration of the solvent used in your HCS solution. 2. Minimize Solvent Concentration: Use the minimum amount of solvent necessary to dissolve the HCS, and ensure the final concentration in the media or spray is well below known toxic levels (typically <0.1%).
3. Interaction with Abiotic Stress Environmental stressors (e.g., high salinity, drought, nutrient deficiency) can alter a plant's hormonal balance and sensitivity.[7] BR signaling is known to be affected by nutrient levels like iron and phosphate.[8] What is optimal under ideal conditions may be inhibitory under stress.1. Standardize Growth Conditions: Ensure all experimental plants (control and treated) are grown under identical, optimal, and stable environmental conditions.[9] 2. Check Nutrient Media: Verify the composition and pH of your growth medium. Sub-optimal nutrient availability can impact BR efficacy.
Phenotype 2: Leaf Curling, Epinasty, or Morphological Deformities

BRs are potent regulators of cell expansion and differentiation. Abnormalities in leaf shape suggest a disruption of these processes.

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
1. Hormonal Crosstalk Imbalance HCS strongly interacts with auxin.[5] Excessive BR signaling can disrupt the normal auxin gradients that control leaf development and morphology, leading to phenotypes like epinasty (downward curling of leaves) or other deformities. Mutations in BR synthesis or signaling pathways are known to cause leaf curl.[2]1. Lower HCS Concentration: Deformities are often a sign of excessive hormonal activity. Reduce the applied concentration. 2. Investigate Auxin Levels: If possible, measure endogenous auxin levels or test the effect of co-application with an auxin inhibitor to see if the phenotype is rescued.
2. Uneven Application If HCS is applied as a foliar spray, uneven droplet distribution can create localized areas of very high concentration, leading to abnormal growth in those specific tissues while other parts of the plant appear normal.1. Refine Application Technique: Use a fine atomizer to ensure even coverage. Include a surfactant (e.g., 0.01% Tween-20) in your spray solution to reduce surface tension and promote uniform spreading. 2. Consider Alternative Application: For seedlings, application via the growth medium may provide a more uniform and sustained dose.
Phenotype 3: Chlorosis (Yellowing) or Necrosis (Tissue Death)

While BRs can enhance stress tolerance, excessive application can induce a stress response itself.

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
1. Oxidative Stress High concentrations of hormones can induce the production of reactive oxygen species (ROS), leading to oxidative stress, chlorophyll degradation (chlorosis), and eventually cell death (necrosis).[10]1. Reduce HCS Concentration: This is the most likely cause. Perform a dose-response curve to find a non-toxic concentration. 2. Measure Stress Markers: Assay for markers of oxidative stress, such as H₂O₂ levels or lipid peroxidation, to confirm this diagnosis.
2. Nutrient Imbalance BR signaling is intertwined with nutrient homeostasis.[6] High levels of BRs have been shown to affect the uptake and distribution of minerals like phosphorus and potassium, potentially leading to deficiency symptoms that include chlorosis.[6]1. Analyze Tissue Nutrient Content: If the problem persists at lower HCS concentrations, consider analyzing the mineral content of treated vs. control tissues. 2. Ensure Optimal Nutrition: Re-evaluate your fertilizer or growth medium to rule out any pre-existing nutrient limitations.

Key Experimental Protocols

Protocol 1: Preparation of HCS Stock Solution

Causality: Brassinosteroids are hydrophobic and have very low solubility in water. A stable, accurately concentrated stock solution is the foundation of a reproducible experiment. Using an organic solvent for the initial dissolution is mandatory.

  • Weighing: Accurately weigh the desired amount of HCS powder (e.g., 1 mg) using an analytical balance in a fume hood.

  • Initial Dissolution: Add a small volume of 100% Dimethyl Sulfoxide (DMSO) or 100% Ethanol to the HCS powder (e.g., 200 µL for 1 mg). Vortex vigorously until the powder is completely dissolved. The solution should be clear.

  • Dilution to Stock: Add sterile, deionized water to reach the final volume for your desired stock concentration (e.g., add 800 µL of water to the 200 µL of DMSO/HCS to make a 1 mL stock solution of 1 mg/mL).

  • Storage: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: Performing a Dose-Response Assay (Seedling Plate Assay)

Causality: This self-validating protocol is the most effective way to determine the optimal, inhibitory, and toxic concentration ranges of HCS for your specific plant species and phenotype of interest.

  • Prepare Media: Prepare sterile plant growth medium (e.g., Murashige and Skoog) and autoclave.

  • Cool and Add HCS: Allow the medium to cool to approximately 50-55°C. Adding HCS to overly hot media can cause degradation.

  • Create Dilution Series: Using your stock solution, create a dilution series to achieve the desired final concentrations in your plates (e.g., 0 nM (mock), 0 nM + solvent, 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM HCS). Add the appropriate volume of HCS or control solutions to the cooled media, swirl to mix, and pour the plates.

  • Plating Seeds: Surface-sterilize seeds of your plant species. Place them on the solidified media plates.

  • Growth: Stratify if necessary, then transfer plates to a growth chamber with controlled light and temperature.

  • Data Collection: After a set period (e.g., 7-10 days), measure the relevant phenotype (e.g., root length, hypocotyl length, fresh weight).

  • Analysis: Plot the measured phenotype against the HCS concentration to visualize the dose-response curve and identify the optimal concentration.

Brassinosteroid Signaling Pathway Overview

Understanding the molecular pathway is key to interpreting experimental results. HCS acts by binding to the BRI1 receptor, which triggers a de-repression of the pathway, allowing transcription factors BZR1 and BES1 to activate growth-related genes.

BR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend State HCS HCS (Brassinosteroid) BRI1 BRI1 (Receptor) HCS->BRI1 binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 associates BSU1 BSU1 (Phosphatase) BAK1->BSU1 activates BIN2 BIN2 (Kinase) [INACTIVE] BSU1->BIN2 dephosphorylates & inactivates BZR1 BZR1 (Active) BIN2->BZR1 allows accumulation BIN2_active BIN2 [ACTIVE] BZR1_p BZR1-P (Inactive) BIN2_active->BZR1_p phosphorylates & inactivates DNA Target Genes BZR1->DNA binds to Response Growth & Development DNA->Response regulates active_node Active inactive_node Inactive

Simplified brassinosteroid signaling pathway.

References

  • Crimson Horticultural Rarities. (n.d.). A Basic Guide to Plant Troubleshooting. Retrieved from [Link]

  • Guru Batch. (2022). Brassinosteroids Phytohormones | Complete Pathway | CSIR NET UNIT 6 Lecture. Retrieved from [Link]

  • Tarkowská, D. (2019). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. International Journal of Molecular Sciences, 20(18), 4616. Retrieved from [Link]

  • Fariduddin, Q., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12, 633821. Retrieved from [Link]

  • Wang, Z. Y., et al. (2012). Brassinosteroid signalling. Development, 139(5), 847-851. Retrieved from [Link]

  • Jiang, Y., et al. (2021). Optimal Brassinosteroid Levels Are Required for Soybean Growth and Mineral Nutrient Homeostasis. International Journal of Molecular Sciences, 22(16), 8493. Retrieved from [Link]

  • Vardhini, B. V., & Rao, S. S. R. (2002). Effects of brassinosteroids on the plant responses to environmental stresses. Indian Journal of Plant Physiology, 7(3), 211-215. Retrieved from [Link]

  • Saini, S., et al. (2015). Brassinosteroids regulate pavement cell growth by mediating BIN2-induced microtubule stabilization. The Plant Cell, 27(7), 2067-2083. Retrieved from [Link]

  • Behnamnia, M., et al. (2009). The effects of brassinosteroid on the induction of biochemical changes in Lycopersicon esculentum under drought stress. Turkish Journal of Botany, 33(6), 467-476. Retrieved from [Link]

  • Peng, H., & Li, J. (2025). Optimal brassinosteroid homeostasis is required to maximize Arabidopsis hypocotyl growth in the dark. Biochemical and Biophysical Research Communications, 734, 153062. Retrieved from [Link]

  • Lv, M., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. International Journal of Molecular Sciences, 24(24), 17354. Retrieved from [Link]

  • Tang, D., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(10), 526. Retrieved from [Link]

  • Pereira-Netto, A. B., et al. (2011). Chemical structure of brassinolide (BL), 28-homocastasterone (28-HCS)... ResearchGate. Retrieved from [Link]

  • Fariduddin, Q., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers. Retrieved from [Link]

  • Hayat, S., et al. (2012). Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. IntechOpen. Retrieved from [Link]

  • Sirhindi, G., et al. (2016). Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. Frontiers in Plant Science, 7, 1079. Retrieved from [Link]

  • Peng, H., & Li, J. (2025). Optimal brassinosteroid homeostasis is required to maximize Arabidopsis hypocotyl growth in the dark. PubMed. Retrieved from [Link]

  • Sharma, M., & Sharma, A. (2025). In Vitro Effects of Brassinosteroids on the Growth and Antioxidant Enzyme Activities in Groundnut. ResearchGate. Retrieved from [Link]

  • Divi, U. K., & Krishna, P. (2019). The Role of Brassinosteroids in Controlling Plant Height in Poaceae: A Genetic Perspective. Plants, 8(9), 343. Retrieved from [Link]

  • Gracia, V., et al. (2019). Brassinosteroid signaling in plant development and adaptation to stress. Development, 146(6), dev151117. Retrieved from [Link]

  • Sirhindi, G., et al. (2016). Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. ResearchGate. Retrieved from [Link]

  • Clouse, S. D. (2006). Arabidopsis brassinosteroid signaling pathway. Science's STKE, 2006(364), cm9. Retrieved from [Link]

  • Jug, M., et al. (2024). Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding. Pharmaceutics, 16(11), 1640. Retrieved from [Link]

  • Afroz, A., et al. (2025). Effects of Concentration and Temperature of Nutrient Solution on Growth and Camptothecin Accumulation of Ophiorrhiza pumila. ResearchGate. Retrieved from [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functional genomics of plant steroid hormones, validating genes responsible for Homocastasterone (28-HCS) biosynthesis and signaling presents a unique challenge. Unlike simple monogenic traits, the brassinosteroid (BR) pathway is characterized by high gene redundancy (e.g., OsCPD1 and OsCPD2 in rice) and complex feedback loops.

This guide objectively compares CRISPR/Cas9 against traditional validation methods (RNAi and T-DNA Insertion ) for HCS-related genes. While T-DNA libraries have historically been the gold standard, our analysis demonstrates that CRISPR/Cas9 offers superior efficacy for dissecting redundant metabolic pathways, providing clean "null" mutations that RNAi cannot achieve.

Scientific Context: The this compound Pathway

This compound is a crucial precursor in the 28-homobrassinolide biosynthetic pathway. To validate genes in this pathway, one must understand the enzymatic cascade converting sterols (Campesterol/Sitosterol) into bioactive brassinosteroids.

Pathway Visualization

The following diagram illustrates the critical enzymatic steps and the genes typically targeted for validation (e.g., CYP85A, CPD, DET2).

HCS_Pathway cluster_legend Legend Precursor Precursor Intermediate Intermediate Target Gene Target Gene Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 (Reductase) 6-Deoxocathasterone 6-Deoxocathasterone Campestanol->6-Deoxocathasterone CYP90A1 (CPD) 6-Deoxocastasterone 6-Deoxocastasterone 6-Deoxocathasterone->6-Deoxocastasterone CYP90B1 (DWF4) 28-Homocastasterone\n(C-28 Series) 28-Homocastasterone (C-28 Series) 6-Deoxocastasterone->28-Homocastasterone\n(C-28 Series) CYP85A1 (Oxidase) Castasterone\n(C-27 Series) Castasterone (C-27 Series) Castasterone\n(C-27 Series)->28-Homocastasterone\n(C-28 Series) SMT1/2 (Methyltransferase) 28-Homobrassinolide 28-Homobrassinolide 28-Homocastasterone\n(C-28 Series)->28-Homobrassinolide CYP85A2

Figure 1: Simplified biosynthetic pathway highlighting the position of this compound and key catalytic enzymes (e.g., CYP85A1, CPD) targeted for validation.[1]

Comparative Analysis: CRISPR/Cas9 vs. Alternatives[2][3][4]

For researchers validating HCS-related genes, the choice of method determines the reliability of the phenotypic data. The table below synthesizes performance metrics based on recent functional genomics studies in Oryza sativa and Arabidopsis thaliana.

Table 1: Methodological Comparison for BR Gene Validation
FeatureCRISPR/Cas9 (Recommended) RNA Interference (RNAi) T-DNA Insertion
Mechanism DNA Double-Strand Break (Knockout)mRNA Degradation (Knockdown)Random Genomic Insertion
Phenotype Clarity High (Null Allele): Complete loss of function leads to distinct dwarfism/leaf angle changes.Medium (Hypomorphic): Residual expression can mask phenotypes, especially in feedback-regulated BR pathways.Variable: Depends on insertion site (promoter vs. exon).
Handling Redundancy Excellent: Multiplexing allows simultaneous knockout of paralogs (e.g., OsCPD1 & OsCPD2) in one generation.Poor: Difficult to silence multiple specific targets without off-target effects.Very Poor: Requires crossing single mutants, taking multiple generations.
Stability Permanent: Heritable genomic change.Transient/Unstable: Silencing can be lost over generations.[2]Stable: But background mutations are common.
Time to Result 4-6 Months (T0/T1 generation).6-8 Months (Requires stable transformants).Variable (Screening libraries can take months/years).

Expert Insight: In this compound research, redundancy is the primary pitfall . For example, knocking out OsCPD1 alone in rice often yields no phenotype due to compensation by OsCPD2. CRISPR/Cas9 is the only efficient tool to create double mutants (oscpd1/oscpd2) in the T0 generation, revealing the true function of the gene family [1].

Experimental Protocol: CRISPR/Cas9 Validation System

This protocol is designed for the validation of CYP85A family genes (responsible for C-6 oxidation to produce this compound).

Phase 1: Target Design & Vector Construction

Objective: Create a dual-gRNA construct to ensure large deletions or simultaneous targeting of paralogs.

  • Select Targets: Identify conserved exonic regions using tools like CRISPR-P 2.0. Avoid the 5' UTR to prevent alternative start codons.

  • gRNA Synthesis: Design two sgRNAs spaced 50-100bp apart.

    • Rationale: Dual cuts increase the likelihood of a functional knockout (large deletion) rather than a simple indel that might preserve reading frame.

  • Vector Assembly: Clone sgRNAs into a binary vector (e.g., pYLCRISPR/Cas9) containing a plant selection marker (Hygromycin/Kanamycin).

Phase 2: Agrobacterium-Mediated Transformation

Objective: Stable integration of the Cas9 cassette.

  • Strain: Use Agrobacterium tumefaciens strain EHA105 or GV3101.

  • Infection: Co-cultivate with embryonic calli (Rice) or perform floral dip (Arabidopsis).

  • Selection: Culture on media containing the appropriate antibiotic and 2,4-D (auxin).

    • Critical Step: Do not add exogenous brassinosteroids during regeneration. BR mutants are often dwarf; exogenous BR will mask the phenotype you are trying to screen for.

Phase 3: Genotyping & Phenotyping (The Self-Validating Loop)

Objective: Confirm that the observed phenotype is caused by the edited genotype.

Workflow Diagram

CRISPR_Workflow cluster_geno Genotyping cluster_pheno Phenotyping Start T0 Transgenic Plants PCR PCR Amplification (Target Region) Start->PCR Morph Morphological Assay (Dwarfism, Leaf Angle) Start->Morph Seq Sanger Sequencing (Decode Indels) PCR->Seq Decision Genotype-Phenotype Correlation? Seq->Decision Chem Chemical Complementation (Apply 28-HCS) Morph->Chem Chem->Decision Valid Validated Function Decision->Valid Yes Reeval Check Off-Targets or Redundancy Decision->Reeval No

Figure 2: The validation workflow ensures that observed physiological changes are directly linked to the specific genetic edits.

Step-by-Step Validation:
  • Lamina Inclination Assay:

    • Method: Excise the second leaf lamina joint. Incubate in distilled water (Control) vs. 1 µM 28-Homocastasterone.

    • Expected Result: WT plants show increased bending (wider angle). cyp85a mutants should show a severe erect leaf phenotype that is rescued by exogenous HCS application.

  • Dark-Grown Hypocotyl Assay:

    • Grow seedlings in complete darkness.

    • Result: WT hypocotyls elongate. BR-deficient mutants (CRISPR lines) display "de-etiolation" (short hypocotyls, open cotyledons) in the dark [2].

Data Presentation: Expected Outcomes

When validating HCS-related genes, quantitative data is essential. Below is a reference dataset for a successful CYP85A knockout validation.

Table 2: Reference Phenotypic Data for Validated Mutants
MetricWild Type (WT)CRISPR Mutant (cyp85a-ko)Interpretation
Plant Height (cm) 110 ± 5.265 ± 3.1Significant dwarfism indicates BR deficiency.
Lamina Joint Angle (°) 120 ± 815 ± 4Erect leaves are a hallmark of HCS depletion.
Seed Setting Rate (%) 92 ± 345 ± 6BRs are essential for pollen tube elongation.
Rescue (Height w/ HCS) 112 ± 4105 ± 5Chemical Complementation: Confirms the mutation causes the deficit, not an off-target effect.

References

  • Researchers Characterize Brassinosteroid Biosynthesis Genes in Rice. ISAAA. (2022).[3] Retrieved from [Link]

  • Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways. Frontiers in Plant Science. (2020). Retrieved from [Link]

  • Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. Molecular Therapy. (2015). Retrieved from [Link]

  • Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. Frontiers in Plant Science. (2020). Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Homocastasterone Signaling Components Through Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of protein-protein interactions (PPIs) within the Homocastasterone signaling pathway. As plant steroid hormones, brassinosteroids like this compound are pivotal regulators of a vast array of physiological processes, from cell elongation and division to stress responses and reproduction.[1][2][3] Elucidating the intricate network of protein interactions that constitute their signaling cascade is fundamental to understanding and manipulating plant growth and resilience.

This document moves beyond simple protocol recitation. It is designed to provide the strategic rationale behind selecting and executing PPI validation assays, reflecting the nuanced decision-making required in a research setting. We will compare the core methodologies—Yeast Two-Hybrid (Y2H), Bimolecular Fluorescence Complementation (BiFC), and Co-Immunoprecipitation (Co-IP)—and provide the technical insights needed to generate robust, publishable data.

The this compound Signaling Cascade: A Network of Interactions

This compound, a potent brassinosteroid (BR), initiates its signaling cascade at the cell surface.[4] The signal is perceived by a receptor complex, triggering a phosphorylation relay that ultimately modulates the activity of key transcription factors in the nucleus. Understanding this pathway requires empirical validation of the physical interactions between its components.

The canonical BR signaling pathway proceeds as follows:

  • Perception: BR binds to the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID-INSENSITIVE 1 (BRI1) .[1][5]

  • Complex Formation & Activation: Ligand binding induces or stabilizes the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) .[1][6] This association leads to a series of transphosphorylation events, fully activating the receptor complex.[5][6]

  • Signal Relay: The activated BRI1-BAK1 complex phosphorylates downstream substrates, including BR-SIGNALING KINASES (BSKs) .[1][7]

  • Phosphatase Activation: BSKs, acting as scaffold proteins, recruit and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1) .[5][8]

  • Inhibitor Inactivation: BSU1 dephosphorylates and inactivates the glycogen synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2) , a negative regulator of the pathway.[1][5]

  • Transcription Factor Accumulation: In the absence of BR, BIN2 actively phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) , marking them for degradation or cytoplasmic retention.[2] BIN2 inactivation allows unphosphorylated BZR1/BES1 to accumulate in the nucleus.

  • Gene Expression: BZR1 and BES1 bind to target gene promoters, regulating the expression of thousands of BR-responsive genes that control plant growth and development.[2]

Homocastasterone_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerizes BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 BSK->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_cyto BZR1/BES1 BIN2->BZR1_cyto Phosphorylates pBZR1 BZR1/BES1-P pBZR1->BZR1_cyto Degradation/ Cytoplasmic Retention BZR1_nuc BZR1/BES1 BZR1_cyto->BZR1_nuc Translocates DNA BR-Responsive Genes BZR1_nuc->DNA Regulates Transcription BR This compound BR->BRI1 Binds

Figure 1. The this compound signaling pathway.

A Comparative Guide to PPI Validation Techniques

FeatureYeast Two-Hybrid (Y2H)Bimolecular Fluorescence Complementation (BiFC)Co-Immunoprecipitation (Co-IP)
Principle Reconstitution of a transcription factor in the yeast nucleus.Reconstitution of a fluorescent protein from two non-fluorescent halves.Antibody-based pulldown of a target protein and its bound partners.
Environment In vivo (heterologous - yeast nucleus)In vivo (native or heterologous plant cells)In vivo / In situ (native or heterologous plant cells/tissues)
Interaction Type Primarily binary interactions.Binary or ternary interactions.Stable complexes in their native state.
Localization Data No (interaction must occur in the nucleus). Split-Ubiquitin Y2H for membrane proteins.Yes (fluorescence indicates the subcellular location of the interaction).No (localization is inferred, not directly visualized).
Sensitivity High; can detect transient or weak interactions.High; stable fluorescent complex can form even from transient interactions.Variable; often misses weak or transient interactions.
False Positives High rate due to self-activation, sticky proteins, and non-native environment.Can occur from overexpression leading to random collisions; irreversible complex formation.Can occur from non-specific antibody binding or post-lysis associations.
False Negatives High rate if proteins misfold, lack nuclear import signals, or require post-translational modifications absent in yeast.Can occur if fluorophore fragments sterically hinder the interaction or proteins are in different compartments.Can occur if the antibody epitope is masked, the interaction is weak, or the lysis buffer disrupts the complex.
Best For Large-scale screening for novel interaction partners.Visualizing the subcellular location of an interaction in vivo.Confirming interactions within a native protein complex.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic method for identifying binary protein interactions in a high-throughput manner.[9][10] It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD) that can function when brought into proximity by an interacting protein pair.[11]

Causality Behind Experimental Choices: Y2H is often the first step in a validation workflow. Its power lies in discovery. By screening a "bait" protein (e.g., BSK1) against a cDNA "prey" library, one can identify dozens of potential new interactors that would be missed by hypothesis-driven approaches. However, due to the high rate of false positives, any hits from a Y2H screen are considered preliminary candidates that must be validated by other methods.[12] For membrane proteins like BRI1 and BAK1, the conventional Y2H is unsuitable as the interaction must occur in the nucleus.[12] For these, the Split-Ubiquitin Yeast Two-Hybrid (suY2H) system, which detects interactions at the membrane, is the appropriate choice.[13]

Y2H_Workflow cluster_yeast Yeast Nucleus cluster_no_interaction No Interaction cluster_interaction Interaction Occurs Bait Bait Protein (e.g., BSK1) + DNA-Binding Domain (BD) Bait_NI Bait + BD Prey_NI Prey + AD Bait_I Bait + BD Prey_I Prey + AD Prey Prey Protein (e.g., BSU1) + Activation Domain (AD) Reporter Reporter Gene (e.g., HIS3, LacZ) UAS UAS Reporter_I Reporter Gene (ON) UAS->Reporter_I Transcription Activated Bait_NI->UAS Reporter_NI Reporter Gene (OFF) Bait_I->UAS Bait_I->Prey_I Interaction

Figure 2. Principle of the Yeast Two-Hybrid (Y2H) system.
Protocol: GAL4-Based Yeast Two-Hybrid Assay
  • Vector Construction: Clone the coding sequence (CDS) of your "bait" protein (e.g., BSK1) into a BD vector (e.g., pGBKT7) and your "prey" protein (e.g., BSU1) into an AD vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold).

  • Auto-activation Control (Critical): Transform the bait plasmid with an empty prey vector. Growth on selective media indicates the bait protein can activate transcription on its own (a false positive). This bait cannot be used without modification (e.g., truncation).

  • Selection & Screening: Plate transformed yeast on selection media.

    • Double Dropout (SD/-Leu/-Trp): Selects for yeast containing both plasmids.

    • Quadruple Dropout (SD/-Leu/-Trp/-His/-Ade): Selects for yeast where an interaction has occurred, activating the HIS3 and ADE2 reporter genes.

  • Confirmation (Colorimetric Assay): Perform a β-galactosidase (LacZ) filter lift assay. A blue color indicates activation of the LacZ reporter gene, confirming the interaction.

  • Validation: Prey plasmids from positive colonies are isolated, sequenced, and the identified interaction must be validated using a different method like Co-IP or BiFC.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is an elegant technique used to visualize PPIs directly within living cells.[14][15] It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP or Venus) can reassociate to form a functional, fluorescent chromophore when brought into close proximity by the interaction of two proteins they are fused to.[14][16]

Causality Behind Experimental Choices: The primary advantage of BiFC is its ability to reveal the subcellular compartment where an interaction takes place.[14] This is invaluable for the this compound pathway. For instance, demonstrating a BiFC signal for BRI1 and BAK1 specifically at the plasma membrane provides strong evidence for their role as a cell-surface receptor complex.[17] The formation of the fluorescent complex is often stable, which allows for the detection of even transient or weak interactions. However, this stability can also be a drawback, as it can trap proteins in a non-physiological state and may not reflect the true dynamics of the interaction. Therefore, careful controls, including testing non-interacting proteins localized to the same compartment, are essential.

BiFC_Workflow cluster_cell Plant Cell cluster_no_interaction No Interaction cluster_interaction Interaction Occurs ProtA Protein A (e.g., BRI1) + N-terminal YFP (nYFP) ProtA_NI BRI1-nYFP ProtB_NI BAK1-cYFP ProtA_I BRI1-nYFP ProtB_I BAK1-cYFP ProtB Protein B (e.g., BAK1) + C-terminal YFP (cYFP) Result_NI No Fluorescence ProtA_I->ProtB_I Interaction Result_I YFP Fluorescence ProtA_I->Result_I Reconstitution ProtB_I->Result_I Reconstitution CoIP_Workflow cluster_lysate Cell Lysate step1 1. Cell Lysis Release protein complexes step2 2. Incubation Add antibody specific to Bait Protein (e.g., anti-HA) step1->step2 step3 3. Immunoprecipitation Add Protein A/G beads to capture antibody-protein complex step2->step3 Ab Antibody step4 4. Washes Remove non-specifically bound proteins step3->step4 Bead Bead step5 5. Elution & Analysis Elute complex and detect Prey Protein (e.g., BSK1-GFP) by Western Blot step4->step5 WB Western Blot Detect Prey with anti-GFP step5->WB Bait Bait (BSK3-HA) Prey Prey (BSK1-GFP) Bait->Prey Interaction Other Other Proteins

Figure 4. Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Protocol: Transient Co-IP in N. benthamiana
  • Protein Expression: Co-express epitope-tagged versions of your proteins of interest (e.g., BSK3-HA and BSK1-GFP) in N. benthamiana leaves via Agrobacterium-mediated infiltration, as described for BiFC.

  • Tissue Harvest & Lysis: Harvest infiltrated leaf tissue (~1g) 48-72 hours post-infiltration and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and resuspend in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitor cocktails). The choice of detergent and salt concentration is critical and may require optimization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant contains the soluble protein complexes.

  • Immunoprecipitation:

    • Take a small aliquot of the supernatant as the "Input" control.

    • To the remaining lysate, add the antibody against the bait's epitope tag (e.g., anti-HA antibody). Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add Protein A/G magnetic beads or agarose resin and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer (typically the same as lysis buffer, sometimes with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Resuspend the washed beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them.

  • Western Blot Analysis: Separate the eluted proteins and the "Input" sample by SDS-PAGE. Transfer to a PVDF or nitrocellulose membrane.

    • Probe one blot with an antibody against the bait tag (anti-HA) to confirm successful immunoprecipitation.

    • Probe a second blot with an antibody against the prey tag (anti-GFP) to detect the co-immunoprecipitated protein. A band in the IP lane that is absent in the negative control (e.g., IP from cells expressing only the prey) confirms the interaction.

Conclusion and Best Practices

A robust validation workflow might look like this:

  • Discover: Use a high-throughput Y2H screen to identify a pool of potential interactors for a key signaling component like BSK3.

  • Visualize & Localize: Test the most promising candidates from the Y2H screen using BiFC in N. benthamiana to confirm the interaction in vivo and determine its subcellular location.

  • Confirm in Complex: Validate the BiFC-positive interactions using Co-IP from transiently expressing plant cells or, ideally, from native plant tissue to demonstrate that the proteins associate under physiological conditions.

By combining the strengths of these complementary techniques, researchers can build a compelling and accurate model of the molecular machinery driving this compound signaling, paving the way for targeted strategies in crop improvement and drug development.

References

  • Omics Empower. Yeast Two-Hybrid (Y2H) Systems: From GAL4 to Split-Ubiquitin Assays. Vertex AI Search.
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  • MDPI. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. MDPI.
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  • National Center for Biotechnology Information. Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. NIH.
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  • National Center for Biotechnology Information. BRASSINOSTEROID-SIGNALING KINASE 3, a plasma membrane-associated scaffold protein involved in early brassinosteroid signaling. PMC, NIH.
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  • Springer. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. Springer.
  • National Center for Biotechnology Information. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo. PMC, NIH.
  • ResearchGate. BSK3 interacts with BSK3, BSK1, BRI1, BSU1, and BIN2 (A-C) Co-IP assays...
  • Creative Proteomics. Co-immunoprecipitation (Co-IP) Overview.
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  • National Center for Biotechnology Information. Brassinosteroid-Signaling Kinases (BSKs) mediate signal transduction from the receptor kinase BRI1 in Arabidopsis. PMC, NIH.
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A Researcher's Guide to the Comparative Analysis of Homocastasterone Levels in Wild-Type and Mutant Plants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of Homocastasterone (HCS) levels between wild-type and mutant plants. It is intended for researchers, scientists, and professionals in drug development seeking to understand the functional roles of genes involved in brassinosteroid (BR) metabolism and signaling. This document offers not just protocols, but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible investigation.

Introduction: The Significance of this compound in Plant Biology

This compound is a member of the brassinosteroid family, a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes in plants.[1][2] These hormones are essential for normal plant growth and development, influencing processes such as cell elongation, division, differentiation, photomorphogenesis, and stress responses.[3][4][5][6] HCS is a key intermediate in the biosynthesis of brassinolide, the most biologically active brassinosteroid.[7]

The concentration of brassinosteroids in plant tissues is tightly regulated, and even minor fluctuations can have significant phenotypic consequences.[4] Young tissues, such as pollen and immature seeds, generally contain higher levels of BRs (1–100 ng/g fresh weight) compared to vegetative tissues (around 0.1 ng/g fresh weight).[1] Consequently, studying the levels of HCS and other BRs in wild-type versus mutant plants can provide invaluable insights into the functions of specific genes within the BR biosynthesis and signaling pathways.

Mutants with defects in BR biosynthesis often exhibit characteristic dwarf phenotypes, with short, robust inflorescences and round, dark-green leaves.[8] Conversely, mutants with impaired BR signaling can be insensitive to the hormone and may even accumulate high levels of BRs.[9] Therefore, a comparative analysis of HCS levels is a powerful tool for gene function characterization and for understanding the intricate regulatory networks that govern plant development.

Experimental Design: Selecting Appropriate Plant Lines and Controls

The foundation of a successful comparative analysis lies in the careful selection of plant material. The choice of wild-type and mutant lines will directly impact the interpretability of the results.

Wild-Type (WT) Control: The wild-type line should be the genetic background from which the mutant was generated. This is crucial to minimize genetic variability that could otherwise confound the results. Commonly used model organisms for such studies include Arabidopsis thaliana, pea, and tomato.[10]

Mutant Lines: The selection of mutant lines should be guided by the specific research question.

  • Biosynthesis Mutants: To investigate the role of a gene in HCS production, mutants with defects in the BR biosynthesis pathway are ideal. Examples include dwarf4-1, brd1, d2, and d11-1, all of which show an erect plant type due to reduced BR levels.[11] Another well-characterized mutant is dwf1, which is defective in the conversion of 24-methylenecholesterol to campesterol, a key step in BR biosynthesis.[8]

  • Signaling Mutants: To explore the impact of BR perception and signal transduction on HCS levels, signaling mutants are the appropriate choice. A prominent example is the bri1 (brassinosteroid-insensitive 1) mutant in Arabidopsis.[9] These mutants have a defective receptor kinase and are unable to perceive the BR signal, often leading to a feedback-mediated accumulation of BRs.[12][9]

Experimental Replicates: To ensure statistical significance, it is essential to use multiple biological replicates for each plant line. A minimum of three biological replicates is recommended, with each replicate consisting of pooled tissue from several individual plants.[13]

Methodologies for this compound Quantification

The accurate quantification of HCS requires highly sensitive and specific analytical techniques due to its low abundance in plant tissues. The most widely accepted methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]

Brassinosteroid Extraction and Purification

A robust extraction and purification protocol is critical to remove interfering compounds from the complex plant matrix and to enrich for BRs.[17][18]

Detailed Protocol for Brassinosteroid Extraction and Solid-Phase Extraction (SPE) Purification:

  • Tissue Homogenization: Freeze a known fresh weight of plant tissue (e.g., 1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Initial Extraction: Transfer the powdered tissue to a centrifuge tube and add ice-cold 80% aqueous methanol (e.g., 10 mL per gram of tissue).[19] Homogenize thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with an equal volume of 80% methanol, incubate for 1 hour, and centrifuge again. Pool the supernatants.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d6-Homocastasterone) to the pooled supernatant. This is crucial for accurate quantification by correcting for sample loss during purification and for matrix effects during analysis.

  • Solvent Evaporation: Evaporate the methanol from the extract under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid-Phase Extraction (SPE): A two-step SPE process is often employed for effective cleanup.[17]

    • C18 SPE: Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by water. Load the aqueous extract onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the BRs with methanol or acetonitrile.

    • Mixed-Mode SPE: For further purification, a mixed-mode cation exchange cartridge can be used. Condition the cartridge as per the manufacturer's instructions. Load the eluate from the C18 step. Wash with an appropriate solvent to remove interfering compounds. Elute the BRs with a solvent of suitable polarity and pH.

  • Final Evaporation and Reconstitution: Evaporate the final eluate to dryness and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Quantification by LC-MS/MS

LC-MS/MS is the preferred method for BR analysis due to its high sensitivity, selectivity, and ability to analyze underivatized compounds.[14][15][16][19]

Step-by-Step LC-MS/MS Analysis Protocol:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for separation.

    • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of HCS) and specific product ions generated by its fragmentation. This provides high specificity.

    • MRM Transitions: Establish specific MRM transitions for both the native HCS and the deuterated internal standard.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of HCS and a fixed concentration of the internal standard.

    • Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. Use this curve to determine the concentration of HCS in the plant samples.

Quantification by GC-MS

GC-MS is another powerful technique for BR analysis, but it requires derivatization to increase the volatility of the compounds.[14]

Step-by-Step GC-MS Analysis Protocol:

  • Derivatization:

    • Evaporate the purified extract to complete dryness.

    • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with trimethylsilylimidazole (TSIM) or methylboronic acid, to convert the hydroxyl groups to more volatile derivatives.

    • Incubate at a specific temperature (e.g., 60-80°C) for a defined time to ensure complete derivatization.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Use an inert gas like helium or hydrogen.

    • Temperature Program: Employ a temperature gradient to achieve good separation of the derivatized BRs.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized HCS and the internal standard.

  • Quantification: Similar to LC-MS/MS, use a calibration curve based on the peak areas of the analyte and the internal standard to quantify HCS levels.

Data Presentation and Interpretation

Table 1: Comparative this compound Levels in Wild-Type and Mutant Arabidopsis thaliana

Plant LineGenotypeHCS Concentration (ng/g FW) ± SDFold Change vs. WT
Wild-TypeCol-0[Insert WT Value]1.0
Mutant 1dwf4-1[Insert Mutant 1 Value][Calculate Fold Change]
Mutant 2bri1-5[Insert Mutant 2 Value][Calculate Fold Change]

FW: Fresh Weight; SD: Standard Deviation.

Interpretation of Expected Results:

  • Biosynthesis Mutants (e.g., dwf4-1): A significant decrease in HCS levels is expected in these mutants compared to the wild-type. This would confirm the role of the mutated gene in the HCS biosynthesis pathway.

  • Signaling Mutants (e.g., bri1-5): An accumulation of HCS is anticipated in these mutants.[9] This is due to a disruption in the negative feedback regulation of BR biosynthesis that is normally mediated by the signaling pathway.

Visualizing the Context: Pathways and Workflows

Visual aids are invaluable for understanding the complex biological and experimental processes involved in this analysis.

This compound Biosynthesis Pathway

HCS_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Teasterone Teasterone Cathasterone->Teasterone Typhasterol Typhasterol Teasterone->Typhasterol Castasterone Castasterone Typhasterol->Castasterone This compound This compound Castasterone->this compound Brassinolide Brassinolide This compound->Brassinolide

Caption: Simplified this compound biosynthesis pathway in Arabidopsis.

Experimental Workflow for HCS Quantification

HCS_Quantification_Workflow Plant_Tissue Plant Tissue (WT & Mutant) Homogenization Homogenization in 80% Methanol Plant_Tissue->Homogenization Extraction Extraction & Centrifugation Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Data_Analysis Data Analysis & Quantification Analysis->Data_Analysis

Caption: Experimental workflow for HCS quantification.

Brassinosteroid Signaling Pathway

BR_Signaling BR Brassinosteroid (e.g., HCS) BRI1 BRI1 (Receptor Kinase) BR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization & Activation BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibition BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylation & Inhibition Gene_Expression Gene Expression BZR1_BES1->Gene_Expression Regulation

Caption: Simplified brassinosteroid signaling pathway.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative analysis of this compound levels in wild-type and mutant plants. By adhering to the detailed methodologies and understanding the underlying principles, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of brassinosteroid biology.

Future studies could expand upon this framework by:

  • Analyzing a broader range of brassinosteroid intermediates to gain a more complete picture of metabolic flux.

  • Employing transcriptomic analysis to correlate changes in HCS levels with downstream gene expression.[20]

  • Investigating the spatial and temporal distribution of HCS within different plant tissues and developmental stages.

By integrating quantitative hormone analysis with genetic and molecular approaches, the intricate mechanisms by which brassinosteroids regulate plant growth and development can be further elucidated.

References

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A Senior Application Scientist's Guide to Validating In Vivo Targets of Homocastasterone-Regulated Transcription Factors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of plant steroid hormone signaling, this guide offers an in-depth comparison of key methodologies for validating the in vivo targets of Homocastasterone (HCS)-regulated transcription factors. HCS, a member of the brassinosteroid (BR) family of plant hormones, plays a pivotal role in a multitude of developmental processes, including cell elongation, division, and stress responses.[1] Understanding the direct downstream targets of its regulatory transcription factors is paramount for elucidating its mechanism of action and for the potential development of novel agrochemicals.

The primary mediators of the HCS signal transduction pathway are the transcription factors BRI1-EMS-SUPPRESSOR 1 (BES1) and BRASSINAZOLE-RESISTANT 1 (BZR1).[2][3] Upon HCS binding to its cell surface receptor complex, a signaling cascade is initiated that leads to the dephosphorylation and subsequent nuclear accumulation of BES1 and BZR1.[4][5] Once in the nucleus, these transcription factors bind to specific DNA sequences in the promoters of target genes, thereby activating or repressing their transcription.[6] This guide will provide a comparative analysis of three indispensable techniques for identifying and validating these target genes: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Electrophoretic Mobility Shift Assay (EMSA), and Luciferase Reporter Assays.

The this compound Signaling Pathway: A Visual Overview

The HCS signaling pathway is a well-characterized cascade that translates an extracellular hormonal signal into a transcriptional response within the nucleus. The following diagram illustrates the key events in this pathway.

HCS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCS This compound (HCS) ReceptorComplex BRI1/BAK1 Receptor Complex HCS->ReceptorComplex Binding BRI1 BRI1 BAK1 BAK1 BIN2 BIN2 (Kinase) ReceptorComplex->BIN2 Inhibition PP2A PP2A (Phosphatase) ReceptorComplex->PP2A Activation BES1_BZR1_p Phosphorylated BES1/BZR1 (Inactive) BIN2->BES1_BZR1_p Phosphorylation BES1_BZR1 Dephosphorylated BES1/BZR1 (Active) BES1_BZR1_p->BES1_BZR1 PP2A->BES1_BZR1_p Dephosphorylation BES1_BZR1_nuc BES1/BZR1 BES1_BZR1->BES1_BZR1_nuc Nuclear Translocation DNA Target Gene Promoter BES1_BZR1_nuc->DNA Binding Transcription Gene Expression (Activation/Repression) DNA->Transcription

Caption: The this compound (HCS) signaling pathway.

A Comparative Analysis of In Vivo Target Validation Techniques

The selection of an appropriate method for validating transcription factor targets is contingent on the specific research question, available resources, and the desired level of evidence. This section provides a head-to-head comparison of ChIP-seq, EMSA, and Luciferase Reporter Assays, highlighting their respective strengths and limitations.

FeatureChromatin Immunoprecipitation (ChIP-seq)Electrophoretic Mobility Shift Assay (EMSA)Luciferase Reporter Assay
Principle Identifies genome-wide DNA binding sites of a transcription factor in vivo by immunoprecipitating protein-DNA complexes.[7]Detects the interaction between a protein and a specific DNA probe in vitro based on the reduced electrophoretic mobility of the complex.[8]Measures the transcriptional activity of a promoter of interest by fusing it to a reporter gene (luciferase) and co-expressing it with the transcription factor.
Nature of Assay In vivoIn vitroIn vivo (in cultured cells or protoplasts)
Information Gained Genome-wide, unbiased identification of binding sites. Provides a global view of the transcription factor's cistrome.Confirms direct physical interaction between a protein and a specific DNA sequence. Can be used to map the precise binding motif.Quantifies the functional effect (activation or repression) of a transcription factor on a specific promoter.
Strengths - Unbiased, genome-wide discovery of novel targets.- Provides physiological context of protein-DNA interactions.- High throughput.- Relatively simple and rapid.- Directly demonstrates protein-DNA binding.- Can be used to determine binding affinity and kinetics.- Provides functional validation of target gene regulation.- Highly sensitive and quantitative.- Can be adapted for high-throughput screening.
Limitations - Requires a highly specific antibody.- Does not directly demonstrate a functional role in gene regulation.- Can be technically challenging and resource-intensive.[7]- In vitro nature may not reflect the in vivo situation.- Does not provide information on genome-wide binding.- Can be prone to artifacts.- Relies on an artificial reporter system.- May not fully recapitulate the native chromatin environment.- Requires efficient transfection of cells.
Typical Application Initial discovery of potential target genes for HCS-regulated transcription factors like BES1 and BZR1.Validation of direct binding of BES1/BZR1 to the promoter of a candidate target gene identified by ChIP-seq.Confirmation that the binding of BES1/BZR1 to a specific promoter results in a change in gene expression.

Experimental Workflows: A Step-by-Step Guide

To provide a practical understanding of these techniques, this section outlines the detailed experimental workflows for ChIP-seq, EMSA, and Luciferase Reporter Assays in the context of studying HCS-regulated transcription factors in Arabidopsis thaliana.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Workflow

ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors like BES1 and BZR1.[9]

ChIP_seq_Workflow Start Start: Arabidopsis seedlings treated with HCS Crosslinking 1. Cross-linking with Formaldehyde Start->Crosslinking ChromatinPrep 2. Chromatin Preparation (Cell lysis and nuclei isolation) Crosslinking->ChromatinPrep Sonication 3. Chromatin Sonication (Shearing DNA to ~200-500 bp) ChromatinPrep->Sonication Immunoprecipitation 4. Immunoprecipitation (Incubation with anti-BES1/BZR1 antibody) Sonication->Immunoprecipitation Washing 5. Washing (Removal of non-specific binding) Immunoprecipitation->Washing Elution 6. Elution and Reverse Cross-linking Washing->Elution DNAPurification 7. DNA Purification Elution->DNAPurification LibraryPrep 8. Sequencing Library Preparation DNAPurification->LibraryPrep Sequencing 9. High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis 10. Data Analysis (Peak calling and motif analysis) Sequencing->DataAnalysis End End: Genome-wide map of BES1/BZR1 binding sites DataAnalysis->End

Caption: A streamlined workflow for ChIP-seq analysis.

Detailed Protocol for ChIP-seq in Arabidopsis thaliana

  • Cross-linking: Treat Arabidopsis seedlings with 1% formaldehyde under vacuum to cross-link proteins to DNA.[10][11] Quench the reaction with glycine.

  • Chromatin Preparation: Harvest the tissue, freeze in liquid nitrogen, and grind to a fine powder. Isolate nuclei using a series of centrifugation steps and buffers.

  • Chromatin Sonication: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-BES1 or anti-BZR1). Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Sequencing Library Preparation: Prepare a DNA library for high-throughput sequencing by ligating adapters to the purified DNA fragments and amplifying via PCR.

  • High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of the transcription factor. Perform motif analysis to identify the consensus binding sequence.

Electrophoretic Mobility Shift Assay (EMSA) Workflow

EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.[8]

EMSA_Workflow Start Start: Purified BES1/BZR1 protein and labeled DNA probe BindingReaction 1. Binding Reaction (Incubate protein and probe) Start->BindingReaction GelElectrophoresis 2. Native Polyacrylamide Gel Electrophoresis BindingReaction->GelElectrophoresis Transfer 3. Transfer to Membrane (Optional, for non-radioactive detection) GelElectrophoresis->Transfer Detection 4. Detection of Labeled Probe (Autoradiography or chemiluminescence) Transfer->Detection Analysis 5. Analysis of Band Shift Detection->Analysis End End: Confirmation of protein-DNA interaction Analysis->End

Caption: The experimental workflow for an EMSA.

Detailed Protocol for EMSA

  • Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative binding site of BES1/BZR1 in the target promoter. Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive methods (e.g., biotin).

  • Protein Extraction or Purification: Extract nuclear proteins from HCS-treated Arabidopsis seedlings or use purified recombinant BES1/BZR1 protein.

  • Binding Reaction: Incubate the labeled probe with the protein extract or purified protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Native Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound probe.

  • Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or by transferring to a membrane followed by chemiluminescent detection (for non-radioactive probes).

  • Analysis: A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA interaction. The specificity of the interaction can be confirmed by competition assays using an excess of unlabeled specific or non-specific competitor DNA.

Luciferase Reporter Assay Workflow

This assay measures the ability of a transcription factor to regulate the expression of a target gene in a cellular context.

Luciferase_Assay_Workflow Start Start: Plasmids and Arabidopsis protoplasts PlasmidConstruction 1. Plasmid Construction (Promoter-Luciferase and Effector) Start->PlasmidConstruction Transfection 2. Co-transfection of Protoplasts PlasmidConstruction->Transfection Incubation 3. Incubation and HCS Treatment Transfection->Incubation CellLysis 4. Cell Lysis Incubation->CellLysis LuciferaseAssay 5. Luciferase Activity Measurement (Addition of luciferin and reading luminescence) CellLysis->LuciferaseAssay DataAnalysis 6. Data Analysis (Normalization and comparison) LuciferaseAssay->DataAnalysis End End: Quantification of promoter activity DataAnalysis->End

Caption: The workflow for a dual-luciferase reporter assay.

Detailed Protocol for Dual-Luciferase Reporter Assay in Arabidopsis Protoplasts

  • Plasmid Construction:

    • Reporter Plasmid: Clone the promoter region of the putative target gene upstream of a firefly luciferase reporter gene in a suitable vector.

    • Effector Plasmid: Clone the coding sequence of BES1 or BZR1 into an expression vector, typically under the control of a strong constitutive promoter (e.g., CaMV 35S).

    • Internal Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization of transfection efficiency.

  • Protoplast Isolation and Transfection: Isolate protoplasts from Arabidopsis leaves or cell suspension cultures. Co-transfect the protoplasts with the reporter, effector, and internal control plasmids using a method like PEG-mediated transfection.

  • Incubation and Treatment: Incubate the transfected protoplasts to allow for gene expression. Treat the protoplasts with HCS or a control solution.

  • Cell Lysis: Lyse the protoplasts using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the presence and absence of the effector protein (BES1/BZR1) and HCS treatment to determine the effect on promoter activity.

Conclusion: An Integrated Approach for Robust Target Validation

While each of the discussed techniques provides valuable information, a single method is often insufficient to definitively validate an in vivo transcription factor target. Therefore, a multi-faceted approach is highly recommended for achieving the highest level of scientific rigor. A typical validation pipeline would commence with a genome-wide discovery of potential binding sites using ChIP-seq. This would be followed by the in vitro confirmation of direct protein-DNA interaction for high-priority candidates using EMSA. Finally, the functional consequence of this interaction on gene expression would be quantified using a Luciferase Reporter Assay. By integrating the strengths of these complementary techniques, researchers can build a compelling and self-validating case for the in vivo targets of this compound-regulated transcription factors, thereby advancing our understanding of plant steroid hormone signaling and its potential applications.

References

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  • Guo, H., Li, L., & Yin, Y. (2013). BES1/BZR1 family transcription factors in brassinosteroid signaling. Plant Science, 214, 16-24.
  • He, J. X., Gendron, J. M., Sun, Y., Gampala, S. S., Gendron, N., Sun, C. Q., & Wang, Z. Y. (2005). BZR1 is a transcriptional repressor with dual roles in brassinosteroid homeostasis and growth responses. Science, 307(5715), 1634-1638.
  • Kim, T.-W., & Wang, Z.-Y. (2004). Brassinosteroid signal transduction from the cell surface to the nucleus. Annual Review of Plant Biology, 55, 167-191.
  • Nolan, T. M., Vukašinović, N., & Yin, Y. (2017). Brassinosteroids in plant growth, development and stress responses. Development, 144(10), 1779-1789.
  • Tang, W., Yuan, M., Wang, R., Yang, Y., Wang, C., Oses-Prieto, J. A., ... & Wang, Z. Y. (2011). PP2A activates brassinosteroid-responsive gene expression and plant growth by dephosphorylating BZR1.
  • Yin, Y., Wang, Z. Y., Mora-Garcia, S., Li, J., Yoshida, S., Asami, T., & Chory, J. (2002).
  • Yu, X., Li, L., Zola, J., Al-Dahwi, A., Sun, S., & Yin, Y. (2011). A brassinosteroid-responsive protein, AtBZR1, is a positive regulator of plant development. Plant physiology, 156(3), 1478-1489.
  • Zhang, D., Ye, H., Guo, H., & Yin, Y. (2014). Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing. In Brassinosteroids (pp. 87-98). Humana Press, New York, NY.
  • Zhiponova, M. K., Vanhoutte, I., Boudolf, V., Betti, C., Dhondt, S., Coppens, F., ... & Russinova, E. (2013). Brassinosteroid-related automated annotation of gene expression data in Arabidopsis thaliana. The Plant Journal, 74(4), 696-709.
  • Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Cold Spring Harbor protocols, 2009(10), pdb-prot5303.
  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions.
  • The Science Notes. (2020, March 4). Luciferase Reporter Assay - Protocol. Retrieved February 1, 2026, from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved February 1, 2026, from [Link]

  • Sale, A., Potier, D., & O'Toole, N. (2008). Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity. In Transcription Factor Protocols (pp. 35-51). Humana Press.
  • ResearchGate. (n.d.). Luciferase, ChIP, and EMSA results showing the specific mechanism that.... Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 5 C3H15 and BZR1 or BES1 directly suppress each other. A, EMSA.... Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of BZR1 direct target genes using ChIP-chip. Retrieved February 1, 2026, from [Link]

Sources

Assessing the specificity of Homocastasterone action through receptor binding competition assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homocastasterone (28-Homocastasterone, HCS) is a C29-brassinosteroid analog often utilized in structure-activity relationship (SAR) studies to probe the steric tolerance of the plant steroid receptor BRI1 (Brassinosteroid Insensitive 1). While Brassinolide (BL) remains the endogenous ligand with the highest affinity, HCS serves as a critical tool for distinguishing side-chain specificity versus ring-structure requirements in receptor activation.

This guide details the methodology for assessing HCS specificity using radioligand competition binding assays . By competing unlabeled HCS against high-affinity


-Brassinolide, researchers can quantitatively determine the inhibitory constant (

) and relative binding affinity (RBA), providing a definitive measure of receptor specificity.
Scientific Background: The BRI1 Recognition Complex

To understand HCS specificity, one must understand the binding pocket. BRI1 is a leucine-rich repeat (LRR) receptor kinase.[1][2][3] The ligand-binding moiety is a 70-amino acid "island domain" (ID) located between LRR21 and LRR22.[1][2][3]

  • The Pocket: The ID folds back to form a surface groove that is intensely hydrophobic.

  • The Ligand: Brassinolide (BL) fits into this groove like a "molecular glue," promoting heterodimerization with the co-receptor BAK1 .

  • The HCS Difference: HCS possesses an ethyl group at the C24 position (making it a C29 steroid), whereas BL has a methyl group (C28). This additional steric bulk in the side chain tests the plasticity of the BRI1 hydrophobic groove. Lower affinity of HCS compared to BL indicates the energetic penalty of accommodating this extra carbon bulk.

signaling Pathway Visualization

The following diagram illustrates the downstream consequences of HCS/BL binding to BRI1.

BRI1_Signaling Ligand Ligand (BL or HCS) BRI1 BRI1 Receptor (Plasma Membrane) Ligand->BRI1 Binds ID BAK1 BAK1 Co-Receptor BRI1->BAK1 Heterodimerization BSK BSKs (Kinases) BRI1->BSK Phosphorylation BAK1->BRI1 Trans-phosphorylation BSU1 BSU1 (Phosphatase) BSK->BSU1 Activation BIN2 BIN2 (GSK3 Kinase) BSU1->BIN2 Dephosphorylation (Inhibition) TF BZR1 / BES1 (Transcription Factors) BSU1->TF Promotes Accumulation BIN2->TF Phosphorylation (Inactivates) Nucleus Nucleus / Gene Expression TF->Nucleus DNA Binding

Caption: The BRI1 signaling cascade. Ligand binding recruits BAK1, initiating a phosphorylation relay that inhibits BIN2, allowing BZR1/BES1 to regulate gene expression.

Comparative Analysis: HCS vs. Alternatives

The following table summarizes the physicochemical and biological differences between this compound and its primary analogs.

FeatureBrassinolide (BL)Castasterone (CS)28-Homocastasterone (HCS)
Role Endogenous Super-AgonistBiosynthetic PrecursorStructural Analog (C29)
C24 Substituent Methyl (

)
Methyl (

)
Ethyl (

)
B-Ring Structure 7-oxa-lactone6-ketone6-ketone
BRI1 Affinity (

)
High (~10-15 nM) Moderate (~40-75 nM)Low/Moderate (~100+ nM)
Bioactivity 100% (Reference)~10-50% of BL~5-20% of BL
Use Case Positive ControlPrecursor StudiesSpecificity/Steric Probing

Note: Affinity values are approximate and depend on the specific plant species (e.g., Arabidopsis vs. Rice) and assay conditions.

Detailed Protocol: Receptor Binding Competition Assay

This protocol uses microsomal fractions containing Arabidopsis BRI1.[4] The objective is to measure the ability of unlabeled HCS to displace


-BL.
A. Reagents & Preparation
  • Binding Buffer: 10 mM MES-KOH (pH 5.7), 5 mM

    
    , 2 mM EDTA, 0.25 M Mannitol.
    
    • Why: Acidic pH mimics the apoplastic environment where BRI1 binds its ligand.

  • Radioligand:

    
    -Brassinolide (Specific activity > 40 Ci/mmol).
    
  • Competitors:

    • Test Compound: this compound (dissolved in DMSO).

    • Positive Control: Unlabeled Brassinolide.

    • Negative Control: Cholesterol (structurally similar but inactive).

  • Receptor Source: Microsomal membrane fraction from Arabidopsis seedlings (wild-type or BRI1-overexpressors).

B. Experimental Workflow

Step 1: Equilibrium Establishment

  • Prepare 100

    
    L reaction mixtures in duplicate.
    
  • Mix: 80

    
    L Microsomes (50 
    
    
    
    g protein) + 10
    
    
    L
    
    
    -BL (Final conc. 2 nM) + 10
    
    
    L Competitor (HCS).
  • HCS Concentration Range: Prepare a serial dilution of HCS (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate at 4°C for 30 minutes on a shaker.

    • Causality: 4°C prevents receptor internalization and degradation during the assay, ensuring we measure surface binding only.

Step 2: Separation (Filtration)

  • Use glass-fiber filters (e.g., Whatman GF/F) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Why PEI? It reduces non-specific binding of the hydrophobic steroid to the filter paper.

  • Vacuum filter the reaction mixture immediately.

  • Wash: Rinse filters 3x with 3 mL ice-cold Binding Buffer.

    • Critical: Rapid washing removes unbound ligand without disturbing the equilibrium of bound ligand (off-rate is usually slow at 4°C).

Step 3: Quantification

  • Transfer filters to scintillation vials.

  • Add 5 mL scintillation cocktail.

  • Count Radioactivity (CPM) using a liquid scintillation counter.

C. Self-Validating Controls

To ensure trustworthiness, the assay must include:

  • Total Binding (TB): Microsomes +

    
    -BL + Vehicle (DMSO only).
    
  • Non-Specific Binding (NSB): Microsomes +

    
    -BL + Excess Unlabeled BL (1000x concentration, e.g., 2 
    
    
    
    M).
    • Logic: Any signal remaining in the NSB tubes represents radioactivity stuck to lipids/filters, not the receptor.

  • Specific Binding (SB): Calculated as

    
    .
    
Assay Workflow Diagram

Binding_Assay Prep Microsome Preparation Mix Reaction Mix: Microsomes + [3H]-BL + HCS (Gradient) Prep->Mix Incubate Incubation 30 min @ 4°C Mix->Incubate Filter Vacuum Filtration (GF/F Filters) Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Data Interpretation & Specificity Assessment

To determine the specificity of this compound, you must convert the raw CPM data into binding constants.

  • Plotting: Plot % Specific Binding (Y-axis) vs. Log[Competitor Concentration] (X-axis).

  • Curve Fitting: Use non-linear regression (One-site competition model).

  • IC50 Determination: The concentration of HCS required to displace 50% of the

    
    -BL.
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • Where

      
       is the concentration of radioligand used (2 nM).
      
    • 
       is the dissociation constant of the radioligand (determined in a separate saturation assay, typically ~10 nM for BL).
      
Expected Results & Conclusion
  • High Specificity: If HCS

    
     is close to BL 
    
    
    
    (ratio ~1), the receptor does not discriminate against the C29 side chain.
  • Low Specificity: If HCS

    
     is significantly higher (e.g., >10x), the BRI1 pocket sterically clashes with the ethyl group.
    
  • Literature Benchmark: Typically, HCS shows a higher

    
     (lower affinity)  than BL and CS, confirming that the BRI1 island domain has evolved specific recognition for the C28-methyl side chain and the 7-oxa-lactone B-ring.
    
References
  • Kinoshita, T., et al. (2005). "Binding of brassinosteroids to the extracellular domain of plant receptor kinase BRI1."[5] Nature, 433, 167–171.[5] [Link]

    • Core Reference: Establishes the direct binding assay methodology and identifies the island domain.
  • Hothorn, M., et al. (2011). "Structural basis of steroid hormone perception by the receptor kinase BRI1."[1][3] Nature, 474, 467–471.[1][3] [Link][1]

    • Mechanistic Reference: Provides the X-ray crystallography evidence of the hydrophobic binding groove.
  • Caño-Delgado, A., et al. (2004). "BRL1 and BRL3 are novel brassinosteroid receptors that function in vascular differentiation in Arabidopsis." Development, 131, 5341–5351. [Link]

    • Context Reference: Discusses receptor redundancy and specificity in the BRL family.
  • Wang, Z.Y., et al. (2001). "BRI1 is a critical component of a plasma-membrane receptor for plant steroids." Nature, 410, 380–383. [Link]

    • Foundational Reference: First identific
  • Bajguz, A. & Tretyn, A. (2003). "The chemical characteristic and distribution of brassinosteroids in plants."[6] Phytochemistry, 62, 1027–1046. [Link]

    • Chemical Reference: details the structural differences between Castasterone, Brassinolide, and this compound.

Sources

Safety Operating Guide

Homocastasterone: Laboratory Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Homocastasterone (28-Homocastasterone) is a C29-brassinosteroid, a potent plant growth regulator structurally analogous to Castasterone and Brassinolide.[1][2][3] While brassinosteroids are generally considered to have low acute toxicity in mammals compared to mammalian steroid hormones, they are bioactive molecules capable of modulating gene expression and cellular physiology at nanomolar concentrations.

The Core Directive: In the absence of a substance-specific EPA waste code (P- or U-list), laboratory disposal of this compound must follow the Precautionary Principle . We treat it as a bioactive organic compound requiring thermal destruction to prevent environmental accumulation or inadvertent biological activity in non-target organisms.[1]

This guide provides a self-validating workflow for the containment, deactivation, and disposal of this compound, ensuring compliance with standard laboratory safety practices (GLP) and environmental stewardship.

Chemical Profile & Risk Assessment

Before disposal, verify the physicochemical state of the waste.

PropertyData / CharacteristicOperational Implication
CAS Number 83509-42-6Use for waste manifesting and inventory tracking.[1][2][3]
Chemical Structure Polyhydroxylated steroidStable ring structure; requires high-temp incineration for complete destruction.[1][3]
Solubility Soluble in DMSO, MeOH, EtOHDo not dispose of down drains.[3] Aqueous solubility is low; it will precipitate and persist in traps.[1]
Bioactivity Plant Growth Regulator (PGR)Trace contamination can alter experimental plant phenotypes.[2][3] Cross-contamination risk is high.[1]
GHS Classification Not globally classified as hazardousTreat as: Reproductive Toxin (Precautionary) due to steroid structure.[1][2][3]

Waste Segregation & Classification

Proper disposal begins at the bench.[1] Segregation prevents dangerous chemical reactions and ensures the waste stream is accepted by incineration facilities.

Decision Logic: Waste Stream Assignment

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid PureCompound Pure Substance / Powder Solid->PureCompound Contaminated Contaminated Debris (Gloves, Weigh Boats) Solid->Contaminated Sharps Sharps/Glass Solid->Sharps SolventCheck Primary Solvent? Liquid->SolventCheck Halogenated Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (e.g., DMSO, MeOH, EtOH) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Buffer (<5% Organic) SolventCheck->Aqueous Water Based Destruction High-Temp Incineration (Waste Code: Non-Regulated Organic) Halogenated->Destruction NonHalogenated->Destruction Aqueous->Destruction Do NOT Drain Pour PureCompound->Destruction Contaminated->Destruction Sharps->Destruction

Figure 1: Decision matrix for segregating this compound waste streams.[1][2][3] Note that even aqueous mixtures should be sent for incineration to prevent environmental release.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Objective: Complete thermal destruction of the steroid nucleus.[1][2]

  • Containment:

    • Collect pure this compound powder in a sealable, chemically resistant container (e.g., HDPE or amber glass).

    • Place contaminated consumables (weigh boats, pipette tips, gloves) into a yellow biohazard/chemical burn bag or a rigid secondary container labeled "Solid Chemical Waste."[1][2][3]

  • Labeling:

    • Label clearly: "Contains: this compound (Brassinosteroid).[1][2][3][4] Non-RCRA Regulated.[1] Destined for Incineration."

    • List the approximate weight.[1]

  • Disposal Path:

    • Transfer to your facility’s hazardous waste accumulation area.[1]

    • Final Fate: Commercial incineration at >800°C.[1][2]

Protocol B: Liquid Waste (Stock Solutions)

Objective: Prevent precipitation in drains and ensure solvent compatibility.

  • Solvent Identification:

    • Most this compound stocks are in DMSO or Methanol .[1]

  • Segregation:

    • DMSO/Methanol/Ethanol solutions: Pour into the Non-Halogenated Organic Waste carboy.[1]

    • Chloroform/DCM solutions: Pour into the Halogenated Organic Waste carboy.[1]

  • Precipitation Warning:

    • Critical: Do not mix high-concentration DMSO stocks directly into aqueous waste containers.[1][2][3] The steroid may precipitate out of solution, forming a sludge that is difficult to pump/handle. Always dilute into the organic waste stream.[1]

  • Labeling:

    • Add "this compound <1%" to the carboy content tag.[1]

Protocol C: Empty Containers & Wash Water

Objective: Decontaminate surfaces to prevent cross-contamination.[1]

  • Triple Rinse:

    • Rinse the empty original vial three times with a compatible solvent (e.g., Ethanol or Methanol), not water.[1][2] Water is ineffective at solubilizing the lipophilic steroid residue.[1]

  • Rinsate Disposal:

    • Pour the rinsate into the Organic Waste container (Protocol B).[2]

  • Container Fate:

    • Deface the label.[1]

    • Discard the triple-rinsed vial into the Glass/Sharps waste or trash, depending on institutional policy for "RCRA Empty" containers.

Emergency Spill Response

In the event of a powder spill or stock solution release, immediate containment is required to prevent tracking the bioactive agent across the lab.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid Solution Assess->Liquid Dampen Cover with wet paper towel (Prevent Dust) Powder->Dampen Absorb Apply Absorbent Pads (Universal/Organic) Liquid->Absorb Scoop Scoop/Wipe Up Dampen->Scoop Bag Double Bag Waste Scoop->Bag Absorb->Bag Clean Wash Area with 70% Ethanol + Detergent Bag->Clean Report Notify EHS Clean->Report

Figure 2: Immediate response workflow for this compound spills. Emphasis is placed on preventing dust generation for solids.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1][2][3] PubChem Compound Summary for CID 12303668, 28-Homocastasterone. Retrieved from [Link][1][2][3]

  • Brassinosteroid Safety Data (Proxy)
  • Waste Classification Standards

    • U.S. Environmental Protection Agency (2023).[1][2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Laboratory Handling of Potent Compounds

    • Occupational Safety and Health Administration (OSHA).[1][2] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][3]

Sources

Navigating the Frontier: A Researcher's Guide to Safely Handling Homocastasterone

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds like Homocastasterone, a member of the brassinosteroid family of polyhydroxylated steroidal phytohormones, presents both exciting opportunities and new challenges in laboratory safety. While initial data suggests a favorable safety profile, the toxicological properties of many novel compounds are not exhaustively understood.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Precautionary Principle in Practice: Understanding the Risks

This compound is a brassinosteroid derivative, a class of compounds that are analogues of animal cholesterol.[1] While a study on the related compound, homobrassinolide, in Wistar rats found it to be non-teratogenic at high doses, and other sources suggest brassinosteroid analogues are environmentally friendly and non-toxic, it is a cornerstone of good laboratory practice to treat all new and not fully characterized substances with a degree of caution.[1][2] Therefore, the following recommendations are grounded in the precautionary principle, ensuring the highest level of safety for all personnel.

Core Personal Protective Equipment (PPE) for this compound

The primary routes of potential exposure to this compound in a laboratory setting are dermal contact, ocular exposure, and inhalation of fine powders. The following PPE is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale for Use with this compound
Gloves Nitrile or neoprene gloves. Avoid latex, leather, or fabric gloves.These materials provide a robust chemical barrier against organic molecules like this compound. Latex and other materials can be permeable to certain chemicals.
Eye Protection Safety glasses with side shields at a minimum. Goggles are required when handling powders or solutions that could splash.Protects the sensitive mucous membranes of the eyes from contact with airborne particles or splashes of solutions containing this compound.
Lab Coat A long-sleeved lab coat, preferably with knit cuffs.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powdered form of this compound outside of a certified chemical fume hood.Prevents the inhalation of fine particles, which is a primary route of exposure for powdered chemicals.
Footwear Closed-toe shoes.Protects the feet from potential spills.

Operational Plans: From Weighing to Solubilization

Handling Powdered this compound

The handling of powdered this compound presents the highest risk of inhalation and dermal exposure. All weighing and aliquoting of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood.

Workflow for Handling Powdered this compound:

A Don appropriate PPE: - Nitrile/Neoprene Gloves - Goggles - Lab Coat - N95 Respirator B Work within a certified chemical fume hood A->B C Carefully weigh the desired amount of This compound B->C D Transfer to a suitable container for solubilization C->D E Clean all surfaces with a suitable solvent (e.g., 70% ethanol) D->E F Doff PPE in the correct order and dispose of contaminated items properly E->F

Caption: Workflow for safely handling powdered this compound.

Handling Solubilized this compound

Once in solution, the risk of inhalation is significantly reduced, but the potential for skin and eye contact remains.

Step-by-Step Protocol for Handling Solubilized this compound:

  • Don PPE: At a minimum, wear nitrile or neoprene gloves, safety glasses, and a lab coat.

  • Work Area: Conduct all manipulations in a designated area, away from high-traffic zones.

  • Spill Containment: Have a spill kit readily available. For small spills, absorb the liquid with an inert material and clean the area with a suitable solvent.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date.

Disposal Plan: A Cradle-to-Grave Approach

As this compound is not currently classified as a hazardous substance, disposal should follow institutional guidelines for non-hazardous chemical waste.[3][4][5] However, it is crucial to avoid indiscriminate disposal down the drain, as the ecological impact of many novel compounds is not fully understood.

Disposal of Solid this compound Waste:

  • Collect in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.

Disposal of Liquid this compound Waste:

  • For small quantities of dilute solutions, consult your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous waste, while others may require collection.

  • For larger volumes or concentrated solutions, collect in a labeled, sealed container for chemical waste pickup.

Disposal of Contaminated PPE:

  • Contaminated gloves, bench paper, and other disposable materials should be placed in a designated waste stream for chemically contaminated items.

  • Do not dispose of this waste in the regular trash.

Decontamination of Glassware:

  • Rinse glassware with a suitable solvent to remove any residual this compound before washing.

  • The initial solvent rinse should be collected as chemical waste.

The Logic of Safety: A Self-Validating System

The protocols outlined above are designed to be a self-validating system. By understanding the why behind each step, you can adapt these procedures to the specific context of your experiments while maintaining the highest level of safety. For instance, understanding that the primary risk from the powder is inhalation logically dictates the use of a fume hood and respiratory protection. This causal understanding is the bedrock of a robust safety culture.

Logical Flow of Safety Precautions:

A Compound Form: Powdered this compound B Primary Risks: - Inhalation - Dermal Contact A->B C Mitigation Strategy: - Engineering Controls (Fume Hood) - PPE (Gloves, Goggles, Respirator) B->C D Compound Form: Solubilized this compound E Primary Risks: - Dermal Contact - Ocular Exposure D->E F Mitigation Strategy: - PPE (Gloves, Safety Glasses) - Spill Containment E->F

Caption: Risk mitigation based on the physical form of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, paving the way for new discoveries in drug development and beyond.

References

  • LookChem. (n.d.). Cas 83509-42-6, this compound. Retrieved from [Link]

  • Murkunde, Y. V., & Murthy, P. B. (2010). Developmental toxicity of homobrassinolide in Wistar rats. International journal of toxicology, 29(5), 517–522. [Link]

  • Nolan, T. M., Vukašinović, N., & Russinova, E. (2020). Brassinosteroids: A Key Regulator of Plant Development and Stress Responses. The Plant cell, 32(3), 586–588. [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.